molecular formula H5N3O3 B078588 hydrazine nitrate CAS No. 13464-97-6

hydrazine nitrate

Cat. No.: B078588
CAS No.: 13464-97-6
M. Wt: 95.06 g/mol
InChI Key: AFEBXVJYLNMAJB-UHFFFAOYSA-N
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Description

Hydrazine nitrate is a high-energy salt of significant interest in specialized research fields due to its unique chemical properties. It serves as a key component in the study of energetic materials and propellants, where its balanced fuel-oxidizer composition (N2H5+ NO3-) is investigated for combustion characteristics and performance metrics. In organic synthesis, it is a valuable reagent for the preparation of heterocyclic compounds and serves as a selective reducing agent. Furthermore, its strong coordination capability makes it useful in analytical chemistry for metal ion complexation and separation processes. The compound's mechanism of action often leverages its redox-active nature, where the hydrazinium cation can act as an electron donor and the nitrate anion as an electron acceptor, facilitating various chemical transformations. Researchers utilize this compound to develop new synthetic methodologies, formulate advanced materials, and conduct fundamental studies on reaction kinetics and stability. This product is strictly for laboratory research applications.

Properties

IUPAC Name

hydrazine;nitric acid
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InChI

InChI=1S/H4N2.HNO3/c1-2;2-1(3)4/h1-2H2;(H,2,3,4)
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InChI Key

AFEBXVJYLNMAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

NN.[N+](=O)(O)[O-]
Source PubChem
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Molecular Formula

H5N3O3
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Related CAS

302-01-2 (Parent)
Record name Hydrazine mononitrate
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Record name Hydrazine, nitrate
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DSSTOX Substance ID

DTXSID0065484
Record name Hydrazine, mononitrate
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Molecular Weight

95.06 g/mol
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Physical Description

Colorless to slight amber liquid with a slight characteristic odor; [MSDSonline]
Record name Hydrazine mononitrate
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CAS No.

13464-97-6, 37836-27-4
Record name Hydrazinium nitrate
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Record name Hydrazine, nitrate (1:1)
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Record name Hydrazine, mononitrate
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Record name HYDRAZINE MONONITRATE
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Foundational & Exploratory

hydrazine nitrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Hydrazine (B178648) Nitrate (B79036)

Abstract

Hydrazine nitrate (HN), also known as hydrazinium (B103819) nitrate, is a high-energy inorganic salt with the chemical formula N₂H₅NO₃ or N₂H₄·HNO₃.[1][2] It is of significant interest in the fields of energetic materials, propellants, and chemical synthesis due to its balanced fuel-oxidizer composition.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and experimental characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure

This compound is an ionic compound consisting of the hydrazinium cation (N₂H₅⁺) and the nitrate anion (NO₃⁻).[3] The compound exists in two crystalline polymorphs: a stable α-form and an unstable β-form.[1][3] The α-polymorph is the form typically utilized in practical applications.[3] The unstable β-form melts at 62°C and will convert to the stable α-form, a process known as monotropism.[4]

The crystal structure of the stable α-form has been elucidated using single-crystal X-ray diffraction.[3] It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.[3][5] This structural analysis provides precise information on unit cell dimensions, bond lengths, and bond angles, confirming the ionic nature of the compound.[3]

G cluster_cation Hydrazinium Cation (N₂H₅⁺) cluster_anion Nitrate Anion (NO₃⁻) N1 N N2 N N1->N2 H1 H N1->H1 H2 H N1->H2 H3 H N2->H3 H4 H N2->H4 H5 H N2->H5 N3 N N2->N3 Ionic Interaction O1 O N3->O1 double bond O2 O N3->O2 double bond O3 O N3->O3 single bond

Caption: Ionic structure of this compound.

Crystallographic Data

The crystallographic parameters for the stable α-form of this compound have been determined by X-ray diffraction studies.[5][6]

ParameterValueCites
Crystal SystemMonoclinic[3][5][6]
Space GroupP2₁/n[5]
a0.8015 nm[5]
b0.5725 nm[5]
c0.8156 nm[5]
β92.3°[5]
Volume (V)0.374 nm³[5]
Formula Units (Z)4[5]
Calculated Density1.688 g/cm³[5][6]

Physicochemical Properties

This compound is a white or slightly yellowish crystalline solid that is odorless.[2] It is highly soluble in water and has strong hygroscopic properties, only slightly less than ammonium (B1175870) nitrate.[1] Its solubility in alcohols is comparatively small.[1]

Data Summary

The key quantitative properties of this compound are summarized in the table below.

PropertyValueCites
Molecular FormulaN₂H₅NO₃ (or H₅N₃O₃)[2][7][8]
Molar Mass95.02 g/mol or 95.06 g/mol [1][2][3][7][8]
AppearanceClear liquid / White crystalline solid[1][2]
Density1.64 g/cm³[1][2][7][9]
Melting Point (α-form)70-72°C[1][2][9][10]
Melting Point (β-form)62°C[4]
Solubility in Water175 g/100 ml (10°C), 266 g/100 ml (20°C)[2][9]
Thermal StabilityGood; slower weight loss at 100°C than NH₄NO₃[1][2]
Explosion Point307°C (50% detonation)[1][2]
Explosion Heat~3.829 MJ/kg[1][2]
Detonation Velocity8,690 m/s[2][9]

Synthesis and Reactions

Synthesis

The primary and most direct method for producing this compound is through the acid-base reaction of hydrazine (N₂H₄) or hydrazine hydrate (B1144303) with nitric acid (HNO₃).[1][3]

N₂H₄ + HNO₃ → N₂H₅NO₃[1]

Other laboratory synthesis methods include precipitation from aqueous solutions, for example, by reacting hydrazine sulfate (B86663) with a nitrate salt like barium or lead(II) nitrate, where the insoluble sulfate precipitates, leaving this compound in the solution.[2][3]

Synthesis cluster_reactants Reactants hydrazine Hydrazine (N₂H₄) product This compound (N₂H₅NO₃) hydrazine->product nitric_acid Nitric Acid (HNO₃) nitric_acid->product

Caption: Synthesis of this compound.

Thermal Decomposition

This compound exhibits good thermal stability, but it will decompose exothermically, particularly in the presence of nitric acid.[1][2][11] The decomposition can be violent under certain conditions, leading to hazardous scenarios.[11] The process involves two primary parallel pathways, beginning with the reaction of hydrazine with nitric acid and nitrous acid (HONO), which is produced from the autocatalytic decomposition of HNO₃.[11] Key hazardous products of decomposition include the highly reactive intermediate hydrazoic acid (HN₃) and ammonium nitrate.[11]

Decomposition cluster_path1 Pathway 1 cluster_path2 Pathway 2 HN This compound (N₂H₅NO₃) N2H4_HNO3 N₂H₄ + HNO₃ HN->N2H4_HNO3 Decomposes via N2H4_HONO N₂H₄ + HONO HN->N2H4_HONO Decomposes via HONO_N2H2 HONO + N₂H₂ + H₂O N2H4_HNO3->HONO_N2H2 HN3 Hydrazoic Acid (HN₃) + 2H₂O N2H4_HONO->HN3

Caption: Thermal decomposition pathways.

Experimental Protocols

Synthesis of α-Hydrazinium Nitrate

This protocol describes a method for synthesizing high-purity α-hydrazine nitrate.[5]

  • Neutralization: Prepare an aqueous solution of hydrazine. Slowly add nitric acid to the hydrazine solution while stirring continuously. The reaction is exothermic and should be controlled, potentially in an ice bath, maintaining the temperature below 0°C.[4] The addition of acid continues until a neutral pH (e.g., 5.5) is reached.[4]

  • Precipitation: The white this compound will precipitate during the neutralization process.[4]

  • Recrystallization: Filter the precipitate. To purify the product and obtain the α-form, dissolve the crude product in a minimal amount of boiling methanol (B129727) and allow it to recrystallize slowly. This step should be repeated at least twice.[4]

  • Drying: Remove the final traces of solvent by placing the crystals in a vacuum desiccator over a drying agent like phosphorus pentoxide.[4]

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal.[3]

  • Crystal Selection: A high-quality single crystal of α-hydrazine nitrate is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The resulting diffraction pattern is analyzed computationally to solve the phase problem and generate an electron density map of the unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound involves several analytical techniques to confirm its identity, purity, and properties.

Workflow cluster_structure Structural & Phase Analysis cluster_thermal Thermal Properties cluster_identity Identity & Purity start Synthesis & Purification xrd X-ray Diffraction (XRD) start->xrd Confirm Crystal Form dsc Differential Scanning Calorimetry (DSC) start->dsc Determine Melting Point ir Infrared (IR) Spectroscopy start->ir Confirm Functional Groups elemental Chemical Analysis start->elemental Verify Purity

Caption: Experimental characterization workflow.

Applications and Safety

This compound is primarily researched and used as a component in liquid explosives, propellants, and for the synthesis of other energetic materials like nickel this compound (NHN).[1][3][12] It is also used in the preparation of various oxide ceramic powders through combustion synthesis.[3]

Safety: this compound is an explosive and highly toxic material that must be handled with extreme care.[2][13] It is sensitive to heat and can detonate if heated rapidly or in a sealed container.[13] It is extremely destructive to tissues of the eyes, skin, and respiratory tract.[13] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Technical Guide to the Physical Characteristics of Hydrazine Nitrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Hydrazine (B178648) nitrate (B79036) is a high-energy material that is explosive and highly toxic.[1] It should be handled with extreme care and only by qualified professionals in a controlled laboratory setting using appropriate personal protective equipment.

Introduction

Hydrazine nitrate, also known as hydrazinium (B103819) nitrate (N₂H₅NO₃), is an inorganic salt formed from the reaction of hydrazine and nitric acid.[2] It is a compound of significant interest in various research fields due to its properties as a high-energy material.[3] This guide provides an in-depth overview of the core physical characteristics of this compound crystals, focusing on crystallographic, physical, and thermal properties. It also outlines the experimental protocols commonly used for their determination.

Crystallographic Properties

This compound is known to exist in two crystalline polymorphs: a stable α-form and an unstable β-form.[1][2] The α-polymorph is the most commonly studied and utilized form.[2][3] Upon melting, this compound readily supercools and typically crystallizes into the unstable β-form, which then converts to the stable α-form in an exothermic process.[4]

The crystal structure of the stable α-form has been elucidated using single-crystal X-ray diffraction, confirming its ionic nature, which consists of the hydrazinium (N₂H₅⁺) cation and the nitrate (NO₃⁻) anion.[3]

Table 1: Crystallographic Data for α-Hydrazine Nitrate
ParameterValueReference
Crystal SystemMonoclinic[3][5][6]
Space GroupP2₁/n[5][6]
Lattice Constant, a0.8015 nm[5][6]
Lattice Constant, b0.5725 nm[5][6]
Lattice Constant, c0.8156 nm[5][6]
Angle, β92.3°[5][6]
Unit Cell Volume (V)0.374 nm³[5][6]
Formula Units (Z)4[5][6]
Calculated Density (Dc)1.688 g/cm³[5][6]

Physical and Thermal Properties

This compound presents as a white or slightly yellowish crystalline solid.[1][7] It possesses strong hygroscopicity, only slightly less than that of ammonium (B1175870) nitrate.[2] Its solubility is high in water but low in alcohols.[2]

Table 2: Physical and Thermal Properties of this compound
PropertyValueReference
Appearance White or slightly yellowish crystalline solid[1][7]
Molecular Formula N₂H₅NO₃ or N₂H₄·HNO₃[1][2]
Molar Mass 95.02 g/mol - 95.06 g/mol [1][8][9]
Density 1.64 g/cm³[1][2][7]
1.661 g/cm³ (α-form, crystal)[4]
Melting Point ~70 °C (α-form)[4][7]
72 °C (α-form)[1][2][10]
62 °C (β-form)[4]
Thermal Stability Good; weight loss rate at 100°C is slower than ammonium nitrate[1][2]
Decomposition Temp. Explosion point at 307 °C (50% detonation)[1][2]
Heat of Conversion 2.0 kcal/mole (β-form to α-form)[4]
Solubility in Water 175 g/100 mL (at 10 °C)[1][7]
266 g/100 mL (at 20 °C)[1][7]
2127 g/100 mL (at 60 °C)[7]

Experimental Protocols

The characterization of this compound crystals involves several standard analytical techniques. The following sections detail the general methodologies for the most critical experiments.

Synthesis and Purification

A common laboratory-scale synthesis involves the neutralization of hydrazine with nitric acid.[2] For high-purity crystals suitable for characterization, the following protocol can be employed:

  • Anhydrous hydrazine is dissolved in methanol (B129727) and cooled to approximately -20 °C.[4]

  • Nitric acid (70%) is also cooled to -20 °C and added dropwise to the hydrazine-methanol solution while maintaining the temperature below 0 °C until a pH of 5.5 is achieved.[4]

  • The white this compound precipitate is collected via filtration.[4]

  • Purification is performed by repeated recrystallization, which involves dissolving the precipitate in boiling methanol and allowing it to recrystallize upon cooling.[4]

  • Residual methanol is removed under a vacuum.[4]

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction is the definitive method for determining the crystal structure of this compound.[3]

  • Sample Preparation: A small amount of the purified, finely ground this compound powder is mounted on a sample holder.

  • Data Collection: The sample is analyzed using an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα) is directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.[11]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are used to determine the unit cell parameters (a, b, c, β), and the space group is identified.[6] This data allows for the complete elucidation of the crystal structure.[3][5]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure thermal transitions, such as melting points and phase changes, as a function of temperature.[4]

  • Sample Preparation: A small, precisely weighed amount of the this compound crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan or a glass capillary.[12]

  • Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like the β-to-α phase conversion or decomposition, appear as inverted peaks.[4] The onset temperature of a peak corresponds to the transition temperature (e.g., melting point), and the area under the peak is proportional to the enthalpy change of the transition (e.g., heat of fusion).[4][12]

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline energetic material like this compound.

G cluster_0 Material Preparation cluster_1 Primary Characterization cluster_2 Property Determination cluster_3 Further Analysis Synthesis Synthesis (Neutralization Reaction) Purification Purification (Recrystallization) Synthesis->Purification XRD X-Ray Diffraction (XRD) Purification->XRD DSC Differential Scanning Calorimetry (DSC) Purification->DSC Density Density Measurement (Pycnometry) Purification->Density Hygro Hygroscopicity Test Purification->Hygro Solubility Solubility Studies Purification->Solubility CrystalData Crystal Structure & Polymorph ID XRD->CrystalData ThermalData Melting Point & Phase Transitions DSC->ThermalData

Caption: Workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Hydrazine Nitrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of hydrazine (B178648) nitrate's solubility in various organic solvents. Given the compound's energetic nature, precise solubility data is critical for safe handling, purification, and formulation in various research and development applications. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Solubility Data of Hydrazine Nitrate (B79036)

Quantitative Solubility Data

The following table summarizes the specific quantitative solubility data for hydrazine nitrate that has been reported. It is important to note the significant temperature dependence of solubility, especially in alcohols.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Citation
WaterInorganic (for reference)023.6[1]
10175[1]
20266[1][2]
602127[1]
7593.1[1]
EthanolAlcoholRoom TemperatureAlmost Insoluble[1]
6069[1]

Note: There are conflicting reports regarding the solubility of this compound in water, though all sources concur that it is very high. For instance, one source indicates a solubility of 23.6g/100 ml at 0°C and 93.1g at 75°C, while another reports 175g/100 ml at 10°C and 2127g at 60°C[1]. This underscores the necessity for careful experimental verification.

Qualitative and Inferred Solubility Data

Qualitative descriptions provide additional context for the solubility of this compound in various organic solvent classes. The data in the following table is a synthesis of direct statements and inferences from studies on related compounds, such as nickel this compound (NiHN).

Solvent(s)Chemical ClassReported SolubilityInferred FromCitation
Alcohols (general)AlcoholSmall / SlightDirect Observation[3][4]
MethanolAlcoholInsolubleNiHN Study[5]
BenzeneAromatic HydrocarbonInsolubleDirect Observation[1]
Diethyl EtherEtherInsolubleDirect Observation[1]
Acetone (dry)KetoneInsolubleNiHN Study[5]
AcetonitrileNitrileInsolubleNiHN Study[5]
Dichloromethane (DCM)Halogenated HydrocarbonInsolubleNiHN Study[5]
Chloroform (TCM)Halogenated HydrocarbonInsolubleNiHN Study[5]
Dimethyl Sulfoxide (DMSO)SulfoxideInsolubleNiHN Study[5]
PyridineHeterocycleInsolubleNiHN Study[5]
N-MethylpyrrolidoneAmideInsolubleNiHN Study[5]
Hydrazine-LargeDirect Observation[3]

There are conflicting reports regarding its general solubility in alcohols, with some sources stating it is "soluble" or even "highly solvable," which may refer to specific conditions or types of alcohol not detailed in the available literature[6].

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data for an energetic material like this compound. The following protocol is a synthesized methodology based on established practices for determining the solubility of chemical compounds.

Principle: Isothermal Equilibrium Method

The most common method for determining thermodynamic solubility is the isothermal equilibrium method. This involves creating a saturated solution by adding an excess of the solute (this compound) to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique.

Apparatus
  • Analytical balance (± 0.1 mg accuracy)

  • Constant temperature bath (e.g., oil or water bath) with temperature control (± 0.1 °C)

  • Jacketed glass reaction vessels or sealed vials

  • Magnetic stirrer and stir bars or a mechanical agitator

  • Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Procedure
  • Sample Preparation: Accurately weigh an excess amount of finely ground, dry this compound and transfer it to a pre-weighed, sealed vial.

  • Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial.

  • Equilibration: Place the sealed vial in the constant temperature bath set to the target temperature. Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature. This allows the undissolved solid to sediment.

  • Sample Extraction: Carefully draw a sample of the clear supernatant using a pre-heated (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The concentration of this compound in the saturated solution can be determined by quantifying either the hydrazine or the nitrate ion.

  • Spectrophotometric Determination of Hydrazine: A common method involves the derivatization of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium. This reaction produces a yellow azine compound with a maximum absorbance that can be measured spectrophotometrically[7][8]. A calibration curve must be prepared using standard solutions of this compound.

  • Chromatographic Methods (HPLC/Ion Chromatography): High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used for accurate quantification. For HPLC, a suitable column and mobile phase would be selected to separate this compound from any potential impurities. For IC, the concentration of the nitrate anion can be determined[7][9].

  • Hydrazine Reduction Method for Nitrate: The nitrate concentration can be determined by first reducing it to nitrite (B80452) using hydrazine sulfate. The resulting nitrite is then quantified colorimetrically using the Griess reaction, which involves diazotization of sulfanilamide (B372717) and coupling with N-(1-naphthyl)-ethylenediamine to form a colored azo dye[10].

Calculation of Solubility

The solubility (S) is calculated from the measured concentration (C) of the diluted sample, taking into account the dilution factor (DF).

S (g / 100 g solvent) = (C [g/mL] × Volume of diluted sample [mL] × DF / Mass of solvent in sample [g]) × 100

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow start_end start_end process_step process_step decision decision analysis analysis output output start Start prep Prepare Sample: - Weigh excess HN - Add known solvent mass start->prep equilibrate Equilibrate: - Constant Temp Bath - Agitate (24-72h) prep->equilibrate settle Settle & Filter: - Stop agitation - Settle (2h) - Filter supernatant equilibrate->settle dilute Dilute Sample: - Accurately dilute a known volume settle->dilute quantify Quantify HN Conc: (e.g., Spectrophotometry, HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Workflow for determining this compound solubility.
Conceptual Relationship of Solubility and Solvent Polarity

This diagram provides a conceptual illustration of the general solubility trend of this compound based on solvent polarity, as indicated by the available data.

solubility_polarity cluster_solvents Solvent Polarity Spectrum solute solute high_sol high_sol mod_sol mod_sol low_sol low_sol polar_node polar_node nonpolar_node nonpolar_node HN This compound (Polar, Ionic Salt) Water Water (Highly Polar, Protic) HN->Water Very High Solubility Alcohols Alcohols (e.g., Ethanol) (Polar, Protic) HN->Alcohols Low to Moderate Solubility (Temp. Dependent) Ketones Ketones (e.g., Acetone) (Polar, Aprotic) HN->Ketones Very Low / Insoluble Ethers Ethers, Aromatics (e.g., Diethyl Ether, Benzene) (Nonpolar) HN->Ethers Insoluble

References

An In-depth Technical Guide to the Alpha and Beta Crystalline Forms of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) nitrate (B79036) (HN), a compound with the chemical formula N₂H₄·HNO₃, is a subject of significant interest in the field of energetic materials.[1] It exists in two distinct crystalline polymorphic forms: the stable alpha (α) form and the unstable beta (β) form.[1][2][3] This technical guide provides a comprehensive overview of these two polymorphs, detailing their properties, synthesis, and characterization for researchers and scientists.

Physicochemical Properties

The alpha and beta forms of hydrazine nitrate exhibit notable differences in their physical properties, which are crucial for their handling, storage, and application. The alpha form is the thermodynamically stable polymorph, while the beta form is metastable and will invariably convert to the alpha form over time.[2]

Propertyα-Hydrazine Nitrateβ-Hydrazine Nitrate
Crystal System Monoclinic[4][5]-
Melting Point ~70-72°C[2][3]62°C[2]
Crystal Density 1.661 g/cm³[2], 1.688 g/cm³[5][6]-
Stability Stable[1][2]Unstable[1][2]
Hygroscopicity Strongly hygroscopic[1]-
Solubility Soluble in water, large in hydrazine, small in alcohols.[1]-

Note: Due to the unstable nature of the β-form, extensive experimental data is limited.

Phase Transition and Energetics

This compound exhibits a monotropic phase relationship, where the unstable β-form irreversibly transforms into the stable α-form.[2] This transition is exothermic, releasing a significant amount of energy.

ParameterValue
Heat of Conversion (β to α) 2.0 kcal/mole[2]
Explosion Point (50% detonation) 307 °C[1][3]
Explosion Heat ~3.829 MJ/kg[1][3]

The phase transition from the beta to the alpha form is a critical consideration in the handling and storage of this compound, as the evolution of heat can have safety implications.

G Phase Relationship of this compound Polymorphs cluster_0 Crystallization from Melt cluster_1 Polymorphic Forms Melt Melt Supercooled_Melt Supercooled_Melt Melt->Supercooled_Melt Rapid Cooling Beta_Form β-Hydrazine Nitrate (Unstable) Supercooled_Melt->Beta_Form Crystallization Alpha_Form α-Hydrazine Nitrate (Stable) Beta_Form->Alpha_Form Monotropic Phase Transition (Exothermic)

Caption: Phase transition diagram for this compound.

Experimental Protocols

Synthesis of α-Hydrazine Nitrate

A common method for the synthesis of α-hydrazine nitrate involves the neutralization of hydrazine with nitric acid.[1] The following protocol is adapted from a detailed procedure:[2]

Materials:

  • Anhydrous hydrazine (97.5% purity)

  • Methanol (B129727) (reagent grade, 99.9% purity)

  • Nitric acid (A.C.S. grade, 70% purity)

  • Phosphorus pentoxide

Procedure:

  • Dissolve anhydrous hydrazine in methanol and cool the solution to approximately -20°C.

  • Cool the nitric acid to -20°C.

  • Slowly add the nitric acid dropwise to the hydrazine-methanol solution while maintaining the temperature below 0°C.

  • Continue the addition of nitric acid until a pH of 5.5 is reached. A white precipitate of this compound will form.

  • Filter the precipitate.

  • Recrystallize the product by dissolving it in boiling methanol and then allowing it to cool and crystallize. Repeat this step twice for purification.

  • Remove any residual methanol under vacuum.

  • Dry the final product in a vacuum desiccator over phosphorus pentoxide.

G Synthesis Workflow for α-Hydrazine Nitrate Start Start Dissolve_Hydrazine Dissolve anhydrous hydrazine in methanol Start->Dissolve_Hydrazine Cool_Solutions Cool hydrazine and nitric acid solutions to -20°C Dissolve_Hydrazine->Cool_Solutions Neutralization Add nitric acid to hydrazine solution (maintain < 0°C, pH 5.5) Cool_Solutions->Neutralization Precipitation White precipitate of This compound forms Neutralization->Precipitation Filtration Filter the precipitate Precipitation->Filtration Recrystallization Recrystallize from boiling methanol (2x) Filtration->Recrystallization Vacuum_Drying Remove residual methanol under vacuum Recrystallization->Vacuum_Drying Final_Drying Dry over P₂O₅ in a vacuum desiccator Vacuum_Drying->Final_Drying End α-Hydrazine Nitrate Final_Drying->End

References

Quantum Chemical Calculations for Hydrazine Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of hydrazine (B178648) nitrate (B79036) (HN). It details the theoretical and experimental methodologies used to investigate its molecular structure, vibrational properties, electronic characteristics, and decomposition pathways. This document is intended to be a valuable resource for researchers in materials science, energetic materials, and computational chemistry.

Introduction

Hydrazine nitrate (N₂H₄·HNO₃) is an energetic material of significant interest due to its potential applications as a propellant and explosive.[1] A thorough understanding of its chemical and physical properties at the molecular level is crucial for ensuring its safe handling and for optimizing its performance. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the fundamental characteristics of such energetic materials.[2][3] These computational methods provide insights into molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms that can be difficult to obtain through experimental means alone.

This guide summarizes key findings from computational and experimental studies on this compound, presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing complex relationships and workflows.

Molecular Structure and Crystallography

This compound exists in two crystalline forms, a stable α-polymorph and an unstable β-polymorph.[1] The α-form is the most commonly studied and utilized. Quantum chemical calculations and experimental techniques like single-crystal X-ray diffraction have been employed to determine its precise structure.

Computational Approach to Geometry Optimization

The equilibrium geometry of the this compound ion pair can be determined computationally by finding the minimum energy structure on the potential energy surface. This is typically achieved using DFT methods. A common approach involves the following steps:

  • Initial Structure: An initial guess for the molecular geometry is created.

  • Method Selection: A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) are chosen.[4][5]

  • Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the calculated energy.

  • Convergence: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Crystal Structure Parameters

Experimental determination of the crystal structure of α-hydrazine nitrate has been accomplished using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[6]

Crystal ParameterValueReference
Crystal SystemMonoclinic[6]
Space GroupP2₁/n[6]
a0.8015 nm[6]
b0.5725 nm[6]
c0.8156 nm[6]
β92.3°[6]
Volume (V)0.374 nm³[6]
Density (Dc)1.688 g·cm⁻³[6]
Z4[6]
Molecular Geometry
BondTypical Calculated Length (Å)
N-N (in N₂H₅⁺)~1.45
N-H (in N₂H₅⁺)~1.02
N-O (in NO₃⁻)~1.25
AngleTypical Calculated Value (°)
H-N-H (in N₂H₅⁺)~109.5
H-N-N (in N₂H₅⁺)~109.5
O-N-O (in NO₃⁻)~120

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying functional groups and understanding the bonding within a molecule.

Computational Frequency Calculations

Harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are typically performed at the optimized geometry using the same level of theory and basis set.[7] The calculated frequencies can be used to interpret experimental infrared (IR) and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are sometimes applied to improve agreement.

Experimental Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common experimental technique for measuring the vibrational modes of this compound.

Vibrational ModeTypical Experimental Frequency Range (cm⁻¹)
N-H stretching3100 - 3400
N-O stretching (asymmetric)1350 - 1450
N-O stretching (symmetric)1000 - 1050
N-N stretching950 - 1000

Electronic Properties

The electronic properties of this compound, such as the distribution of charges and the nature of its frontier molecular orbitals, are crucial for understanding its reactivity and stability.

Computational Methods for Electronic Properties

DFT calculations can provide valuable information about the electronic structure of this compound. Key properties that can be calculated include:

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges.[7][8]

  • Molecular Orbitals: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule, which can be used to predict sites for electrophilic and nucleophilic attack.[5]

Key Electronic Parameters
PropertySignificance
Mulliken Charges Indicates the distribution of electrons and the polarity of bonds.
HOMO Energy Related to the ability to donate an electron.
LUMO Energy Related to the ability to accept an electron.
HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Decomposition Mechanisms

Understanding the decomposition pathways of this compound is of paramount importance for assessing its stability and safety. Quantum chemical calculations have been instrumental in elucidating these complex reaction mechanisms.

Thermal Decomposition in Nitric Acid

In nitric acid solution, the thermal decomposition of this compound is proposed to proceed through parallel pathways. The initial steps involve the reaction of hydrazine with nitric acid and nitrous acid.

Thermal_Decomposition N2H4 N₂H₄ H2O_HONO_N2H2 H₂O + HONO + N₂H₂ N2H4->H2O_HONO_N2H2 + HNO₃ HN3_2H2O HN₃ + 2H₂O N2H4->HN3_2H2O + HONO HNO3 HNO₃ HONO HONO

Initial steps in the thermal decomposition of this compound in nitric acid.
Catalytic Decomposition on Transition Metal Surfaces

The decomposition of this compound can be catalyzed by transition metals. DFT calculations have been used to study the adsorption and decomposition mechanisms on surfaces like copper (Cu). A proposed pathway involves the cleavage of the N-N bond in the hydrazine moiety and the N-O bond in the nitrate group.

Catalytic_Decomposition HN_ads N₂H₅⁺NO₃⁻ (adsorbed on Cu surface) NH2_NH3 NH₂ + NH₃ HN_ads->NH2_NH3 N-N bond cleavage O_NO2 O + NO₂ HN_ads->O_NO2 N-O bond cleavage Decomp_Products Further Decomposition Products NH2_NH3->Decomp_Products O_NO2->Decomp_Products

A simplified pathway for the catalytic decomposition of this compound on a Cu surface.

Experimental Protocols

Synthesis of this compound

Materials:

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Nitric acid (HNO₃), concentrated

  • Methanol (B129727)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Burette

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum desiccator with a suitable desiccant (e.g., P₂O₅)

Procedure:

  • In a flask, dilute a known amount of hydrazine hydrate with methanol and cool the solution in an ice bath with continuous stirring.

  • Slowly add concentrated nitric acid dropwise from a burette to the cooled hydrazine solution. Monitor the temperature to ensure it remains low.

  • Continuously monitor the pH of the solution. Stop the addition of nitric acid when the pH reaches a neutral or slightly acidic value (pH 5.5-7).

  • A white precipitate of this compound will form. Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • For purification, the crude product can be recrystallized from a suitable solvent like methanol.

  • Dry the purified crystals under vacuum in a desiccator over a desiccant to remove any residual solvent.[9]

Safety Precautions: Hydrazine and its derivatives are toxic and potentially explosive. Nitric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure, unit cell dimensions, bond lengths, and bond angles of this compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Selection: Select a small, single crystal of high quality (transparent, well-defined faces, free of cracks) under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Centering: Center the crystal in the X-ray beam.

  • Data Collection: Collect diffraction data by rotating the crystal and detector through a series of angles. The instrument software will control the data collection process.

  • Data Reduction: Process the raw diffraction data to obtain a set of unique reflection intensities. This includes corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: Use specialized software to solve the crystal structure (i.e., determine the positions of the atoms in the unit cell) from the reflection data. The structural model is then refined to obtain the best fit to the experimental data.[10][11]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Preparation: Place a small amount of the finely ground this compound powder onto the ATR crystal, ensuring good contact.

  • Sample Spectrum: Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding vibrational modes of the molecule.[12]

Quantum Chemical Calculation Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Task cluster_analysis Results Analysis Build_Molecule Build Initial Molecular Structure Choose_Method Select Level of Theory and Basis Set Build_Molecule->Choose_Method Geo_Opt Geometry Optimization Choose_Method->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Electronic_Prop Electronic Property Calculation Geo_Opt->Electronic_Prop Analyze_Geo Analyze Optimized Geometry Geo_Opt->Analyze_Geo Analyze_Freq Analyze Vibrational Frequencies Freq_Calc->Analyze_Freq Analyze_Elec Analyze Electronic Properties Electronic_Prop->Analyze_Elec

A general workflow for quantum chemical calculations of molecular properties.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for investigating the properties of this compound at the molecular level. These computational methods, when combined with experimental techniques, offer a comprehensive understanding of its structure, stability, and reactivity. The data and methodologies presented in this guide serve as a valuable resource for researchers working with energetic materials and for those interested in applying computational chemistry to solve complex chemical problems. The continued development of computational methods and computing power promises even more detailed and accurate insights into the behavior of this compound and other energetic materials in the future.

References

The Historical Development of Hydrazine Nitrate Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) nitrate (B79036) (HN), a salt of hydrazine and nitric acid, has a rich and dynamic history intertwined with the development of energetic materials and propellants. Its unique properties, including high energy density and the absence of carbon in its molecular structure, have made it a subject of intense scientific scrutiny for over a century. This technical guide provides a comprehensive overview of the historical development of hydrazine nitrate research, from its initial synthesis to its modern applications. We will delve into the key discoveries, the evolution of experimental techniques, and the ever-deepening understanding of its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed historical context and technical foundation for the ongoing study of this important energetic material.

A Chronicle of Discovery and Early Investigation

The story of this compound begins with the pioneering work on its parent compound, hydrazine. In 1875, German chemist Emil Fischer first synthesized phenylhydrazine (B124118) and coined the term "hydrazine".[1] This was followed by the first successful synthesis of hydrazine itself in 1887 by another German chemist, Theodor Curtius, who produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid.[1] Curtius, along with his colleague Jay, is also credited with the first preparation of this compound in 1889.[2]

The early 20th century saw a growing interest in the industrial production of hydrazine, spurred by the development of the Olin Raschig process in 1907, which allowed for its efficient and economical synthesis from ammonia (B1221849) and sodium hypochlorite.[3] However, it was the advent of World War II and the subsequent focus on rocketry that propelled hydrazine and its derivatives, including this compound, into the forefront of energetic materials research.[3] The German military utilized a mixture containing hydrazine hydrate, known as C-Stoff, as a fuel for the Messerschmitt Me 163B rocket-powered fighter plane.[3]

Following the war, research into hydrazine-based propellants intensified in the United States. Institutions like the Jet Propulsion Laboratory (JPL) and companies such as Mathieson Chemical Corporation initiated programs to study and produce hydrazine for military and space applications.[1] The U.S. Bureau of Mines and the Naval Ordnance Laboratory also conducted extensive research into the physical and explosive properties of this compound, laying the groundwork for its potential use as a monopropellant and in explosive formulations.[2][4]

Evolution of Synthesis and Experimental Protocols

The methods for synthesizing and characterizing this compound have evolved significantly since its discovery, driven by the need for higher purity, greater safety, and more precise analytical techniques.

Synthesis Protocols

Early Method: Direct Combination of Hydrazine and Nitric Acid

The most straightforward method for preparing this compound is the direct acid-base reaction between hydrazine and nitric acid.[5]

  • Reaction: N₂H₄ + HNO₃ → N₂H₅NO₃

Early preparations often involved the simple mixing of aqueous solutions of the two reactants, followed by crystallization. However, controlling the reaction temperature and the concentration of the reactants was crucial to ensure safety and purity.

Alternative Method: Double Decomposition

An alternative synthesis route involves the double decomposition of a hydrazine salt (like hydrazine sulfate) with a nitrate salt (such as calcium nitrate, barium nitrate, or lead(II) nitrate).[6]

  • Reaction: N₂H₄·H₂SO₄ + Ca(NO₃)₂ → 2N₂H₅NO₃ + CaSO₄(s)

In this method, the insoluble metal sulfate precipitates out of the solution, leaving this compound in the aqueous phase, which can then be recovered by evaporation and crystallization.[6]

A Refined Protocol for High-Purity this compound (U.S. Bureau of Mines, 1970)

The following detailed protocol was developed by the U.S. Bureau of Mines to produce high-purity this compound for research purposes.[2]

  • Materials:

    • Commercial anhydrous hydrazine (97.5% purity)

    • Methanol (B129727) (reagent grade, 99.9% purity)

    • Nitric acid (A.C.S. grade, 70% purity)

    • Phosphorus pentoxide (for desiccation)

  • Procedure:

    • Dissolve commercial anhydrous hydrazine in methanol and cool the solution to approximately -20°C.

    • Cool the nitric acid to -20°C as well.

    • Slowly add the cooled nitric acid dropwise to the hydrazine-methanol solution while maintaining the temperature below 0°C.

    • Continue the addition of nitric acid until a pH of 5.5 is reached.

    • The white precipitate of this compound that forms during the addition is collected by filtration.

    • The collected precipitate is then dissolved in boiling methanol and recrystallized. This recrystallization step is repeated twice to ensure high purity.

    • The final traces of methanol are removed under vacuum.

    • The purified this compound crystals are then dried and stored in a vacuum desiccator over phosphorus pentoxide.

Chemical analysis of the crystals prepared by this method indicated a purity greater than 99.0%.[2]

Experimental Protocols for Characterization

The hazardous nature of this compound necessitated the development of specialized techniques to determine its explosive and physical properties safely and accurately.

Ballistic Mortar Test for Explosive Power

The power of high explosives like this compound was historically determined using a ballistic mortar. This apparatus measures the recoil of a large, heavy mortar when a small, standardized charge of the explosive is detonated within it. The recoil is compared to that produced by an equivalent weight of a standard explosive, such as TNT, to determine the "TNT equivalence."[2]

Impact Sensitivity Testing

The sensitivity of an explosive to initiation by impact is a critical safety parameter. The "Bruceton up-and-down" method was a commonly used statistical method to determine the 50% probability of ignition at a certain impact energy.[2] This involved dropping a known weight from varying heights onto a small sample of the explosive and observing whether detonation occurred.

Quantitative Data on the Properties of this compound

The following tables summarize the key physical and explosive properties of this compound as determined by researchers over time. It is important to note that variations in reported values can be attributed to improvements in measurement techniques, as well as differences in the purity and crystalline form of the samples tested.

PropertyReported ValueYear/Source
Physical Properties
Chemical FormulaN₂H₅NO₃(General)
Molar Mass95.06 g/mol (Calculated)
AppearanceWhite crystalline solid[6]
Crystalline Formsα (stable) and β (unstable)[2][6]
Melting Point (α-form)~70°C[2]
Melting Point (β-form)62.1°C[2]
Crystal Density (α-form)1.661 g/cm³[2]
Heat of Conversion (β→α)2.0 kcal/mol[2]
Solubility in WaterVery soluble[6]
PropertyReported ValueYear/Source
Explosive Properties
Detonation Velocity8,690 m/s[6]
Explosion Point (50% det.)307°C[5]
Heat of Explosion~3.829 MJ/kg[5]
Impact Sensitivity175 kg-cm (cup and plunger)[2]
50 kg-cm (ERL type 12 tool)[2]
TNT Equivalence142 (compared to granular TNT)[2]
Sensitivity to Percussion0.65 m kg (less sensitive than TNT)[7]

Decomposition Pathways and Mechanisms

The decomposition of this compound is a complex process that can proceed through several pathways depending on the conditions, such as temperature and the presence of catalysts. Understanding these mechanisms has been a central focus of research due to its implications for both performance and safety.

Thermal Decomposition

In the absence of a catalyst, the thermal decomposition of this compound in a nitric acid solution is understood to proceed via two primary parallel pathways.[8]

  • Pathway 1: N₂H₄ + HNO₃ → H₂O + HONO + N₂H₂

  • Pathway 2: N₂H₄ + HONO → HN₃ + 2H₂O

Following these initial reactions, a portion of the resulting hydrazoic acid (HN₃) can further decompose to produce ammonia (NH₃) through a series of intermediate steps.[8] The overall rate of decomposition is highly sensitive to the pH of the solution.[8]

Thermal_Decomposition N2H4 + HNO3 N2H4 + HNO3 H2O + HONO + N2H2 H2O + HONO + N2H2 N2H4 + HNO3->H2O + HONO + N2H2 Pathway 1 N2H4 + HONO N2H4 + HONO HN3 + 2H2O HN3 + 2H2O N2H4 + HONO->HN3 + 2H2O Pathway 2 HN3 HN3 NH3 NH3 HN3->NH3 Multistep Decomposition

Thermal decomposition pathways of this compound.

Catalytic Decomposition

The decomposition of this compound can be significantly accelerated by the presence of catalysts, particularly transition metals. Iridium (Ir) has been identified as a highly efficient catalyst for this process.[1] Density functional theory (DFT) studies have revealed several potential decomposition pathways on an Iridium (100) surface, with the initial fracture of the N-O bond in the nitrate group playing a key role.[1]

One proposed mechanism for the catalytic decomposition on a metal surface involves the initial cleavage of the N-N bond in the hydrazine moiety, followed by further reactions of the resulting fragments.[1]

Catalytic_Decomposition cluster_surface Iridium Surface HN (adsorbed) HN (adsorbed) NH2 (adsorbed) + NH3 (adsorbed) NH2 (adsorbed) + NH3 (adsorbed) HN (adsorbed)->NH2 (adsorbed) + NH3 (adsorbed) N-N bond cleavage NO2 (adsorbed) + O (adsorbed) NO2 (adsorbed) + O (adsorbed) HN (adsorbed)->NO2 (adsorbed) + O (adsorbed) N-O bond cleavage NH2 (adsorbed) NH2 (adsorbed) Further Decomposition Products Further Decomposition Products NH2 (adsorbed)->Further Decomposition Products Surface Reactions Final Products (gas) Final Products (gas) Further Decomposition Products->Final Products (gas) This compound (gas) This compound (gas) This compound (gas)->HN (adsorbed) NO2 (adsorbed) NO2 (adsorbed) NO2 (adsorbed)->Final Products (gas) O (adsorbed) O (adsorbed) O (adsorbed)->Final Products (gas)

Catalytic decomposition of this compound on a metal surface.

Key Research Institutions in the History of this compound

The advancement of knowledge regarding this compound has been a collaborative effort involving academic, governmental, and industrial research institutions.

  • German Universities: In the late 19th and early 20th centuries, German universities were at the forefront of chemical research, with figures like Emil Fischer and Theodor Curtius making their foundational discoveries at institutions such as the University of Erlangen and Heidelberg University.

  • U.S. Bureau of Mines: This federal agency conducted extensive and systematic studies on the physical and explosive properties of this compound, particularly in the mid-20th century. Their detailed reports, such as Information Circular 8452, remain valuable resources.[2][9]

  • U.S. Naval Ordnance Laboratory (NOL): The NOL played a crucial role in the research and development of energetic materials for military applications, including hydrazine-based compounds.[4]

  • Jet Propulsion Laboratory (JPL): As a key institution in the American space program, JPL was instrumental in exploring the potential of hydrazine and its derivatives as rocket propellants.[1]

  • Industrial Research Laboratories: Companies like Mathieson Chemical Corporation and Olin Corporation were pivotal in developing large-scale production methods for hydrazine, which was essential for its widespread use in research and applications.[1][3]

  • Modern Research Universities: Today, universities around the world, such as Purdue University's Energetic Materials Center, continue to conduct cutting-edge research on energetic materials, including advanced studies on the synthesis, characterization, and decomposition of compounds like this compound.[10]

Conclusion

The historical development of this compound research is a testament to the enduring quest for high-performance energetic materials. From its initial synthesis in the late 19th century to its detailed characterization and application in the 20th century, the study of this compound has been driven by both fundamental scientific curiosity and the practical demands of aerospace and defense technologies. The evolution of experimental protocols, the refinement of quantitative data, and the deepening understanding of its complex decomposition mechanisms have all contributed to a comprehensive body of knowledge. For today's researchers, scientists, and drug development professionals, this historical perspective provides not only a rich scientific heritage but also a solid foundation upon which future innovations in the field of energetic materials can be built. The journey of this compound research underscores the critical interplay between discovery, technological advancement, and the ongoing pursuit of scientific understanding.

References

Hydrazine Nitrate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties and safety considerations for hydrazine (B178648) nitrate (B79036), intended for researchers, scientists, and professionals in drug development. All data is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

Hydrazine nitrate, also known as hydrazinium (B103819) nitrate, is an inorganic compound with the chemical formula N₂H₄·HNO₃.[1] It is primarily used as an oxidizer in liquid explosives.[1][2] The compound exists in two crystalline forms, a stable α-type and an unstable β-type, with the former being more commonly used in explosive applications.[1][3]

CAS Number: 13464-97-6[1][2][][5]

Hazard Summary

This compound is a hazardous substance that poses significant risks if not handled properly. It is classified as:

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or inhaled.[6][7]

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Sensitizer: May cause an allergic skin reaction.[6][7]

  • Carcinogen: Suspected of causing cancer.[6][7]

  • Explosive: Can explode if heated rapidly to high temperatures or in a sealed container.[3][6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula H₅N₃O₃ (or N₂H₄·HNO₃)[2][][5]
Molecular Weight 95.02 g/mol [2][3][9]
Melting Point 72 °C[1][3]
Explosion Point 307 °C (50% detonation)[1][3]
Density 1.64 g/cm³[1][3]
Acute Oral Toxicity (LD50, Rat) 501 mg/kg[9]
Solubility in Water 266 g/100 ml at 20 °C[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).

  • Body Protection: A chemical-resistant apron or full-body suit.

  • Respiratory Protection: In case of insufficient ventilation, a suitable respiratory equipment should be worn.[9]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[7][8] Ground all equipment containing the material.[9] Do not ingest or breathe dust.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9] Keep away from incompatible materials such as acids, bases, finely powdered metals, and organic materials.[8]

First-Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[8]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9] One suggested method for disposal is dilution in water followed by destruction with an acidified hypochlorite (B82951) solution.[3]

Visualization of Safety Data Sheet Structure

The following diagram illustrates the logical flow of information typically found in a Safety Data Sheet for a hazardous chemical like this compound.

SDS_Structure Logical Flow of a Safety Data Sheet A Section 1: Identification B Section 2: Hazard(s) Identification A->B O Section 15: Regulatory Information A->O C Section 3: Composition/Information on Ingredients B->C D Section 4: First-Aid Measures B->D Response to Hazards E Section 5: Fire-Fighting Measures B->E Response to Hazards F Section 6: Accidental Release Measures B->F Response to Hazards I Section 9: Physical and Chemical Properties C->I G Section 7: Handling and Storage D->G Preventative Measures H Section 8: Exposure Controls/Personal Protection D->H Preventative Measures E->G Preventative Measures E->H Preventative Measures F->G Preventative Measures F->H Preventative Measures M Section 13: Disposal Considerations G->M H->M J Section 10: Stability and Reactivity I->J K Section 11: Toxicological Information J->K L Section 12: Ecological Information K->L Environmental Impact L->M N Section 14: Transport Information M->N P Section 16: Other Information O->P

Caption: Logical Flow of a Safety Data Sheet.

References

The Core Kinetics of Hydrazine Nitrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction kinetics of hydrazine (B178648) nitrate (B79036) (HN), a high-energy material of significant interest in various fields. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes complex reaction pathways to facilitate a deeper understanding of its decomposition and combustion characteristics.

Thermal Decomposition Kinetics

The thermal decomposition of hydrazine nitrate is a critical area of study due to its implications for safety, storage, and performance as an energetic material. The kinetics of this process are influenced by factors such as temperature, heating rate, and the presence of catalysts or solvents.

Non-Catalytic Thermal Decomposition

The intrinsic thermal stability of pure this compound is a key parameter. While detailed kinetic data for the uncatalyzed thermal decomposition of solid or molten this compound is not extensively available in open literature, its decomposition is known to be highly exothermic and can lead to explosive events. The explosion point of this compound is reported to be 307°C (50% detonation).

A detailed kinetic model for the thermal decomposition of this compound in a nitric acid solution was developed using quantum chemistry calculations. This model, validated against experimental data at 100°C, revealed two primary parallel reaction pathways initiating the decomposition:

  • Path 1: N₂H₄ + HNO₃ → H₂O + HONO + N₂H₂

  • Path 2: N₂H₄ + HONO → HN₃ + 2H₂O

Following these initial steps, a portion of the hydrazoic acid (HN₃) produced further decomposes to generate ammonia (B1221849) (NH₃) through a multi-step process. A sensitivity analysis indicated that the pH of the solution significantly affects the overall decomposition rate.

Catalytic Thermal Decomposition

The decomposition of this compound can be significantly accelerated by the presence of catalysts, particularly transition metals and their compounds. This is a crucial aspect for applications where controlled and rapid energy release is desired.

Ruthenium-based catalysts have been shown to be highly effective in the decomposition of this compound. Studies on Ru/C (ruthenium on carbon) and Ru/ZSM-5 catalysts have provided valuable kinetic insights.

For the catalytic decomposition of this compound (0.01 M) in 0.1 M nitric acid using a Ru/C catalyst in the temperature range of 313–343 K, the following kinetic parameters were determined:

ParameterValue
Apparent Activation Energy (Ea) 46.6 kJ mol⁻¹
Reaction Order 1.5

The proposed reaction pathway on the Ru/C catalyst involves two concurrent processes:

  • Heterogeneous catalytic disproportionation of this compound at the catalyst surface.

  • Oxidation of this compound by catalytically generated nitrous acid (HNO₂).

Density Functional Theory (DFT) studies have been employed to investigate the adsorption and decomposition of this compound on various face-centered cubic metal surfaces, providing a molecular-level understanding of the catalytic process. The reactivity of these metals was found to follow the order: Ir > Rh > Pt ≥ Pd > Cu . The adsorption strength of this compound was strongest on Iridium and weakest on Copper.

Combustion Kinetics

The combustion of this compound is a complex process involving rapid, high-temperature reactions. Understanding the kinetics of combustion is essential for its application in propulsion systems and other energetic formulations.

A primary chemical kinetic mechanism for the gas-phase combustion of N₂H₄/NO₂ mixtures has been constructed based on quantum chemical calculations. This model suggests that sequential reactions are responsible for low-temperature spontaneous combustion.

Experimental Protocols

The study of this compound kinetics relies on a suite of analytical techniques to measure reaction rates, identify intermediates and products, and determine thermodynamic properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying the thermal decomposition of energetic materials like this compound.

Objective: To determine the thermal stability, decomposition temperatures, and kinetic parameters (activation energy, pre-exponential factor) of this compound.

Generalized Experimental Protocol:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum, gold-plated copper).

  • Instrumentation Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted oxidative reactions.

  • Temperature Program: The sample is heated at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range (e.g., from ambient to 400°C).

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.

  • Kinetic Analysis: The data obtained at multiple heating rates can be analyzed using isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to determine the activation energy as a function of the extent of conversion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the gaseous products and intermediates formed during the decomposition and combustion of this compound.

Objective: To identify the molecular weights of the species evolved during the thermal decomposition of this compound.

Generalized Experimental Protocol:

  • Sample Introduction: A sample of this compound is placed in a reaction chamber that is coupled to the mass spectrometer. The chamber can be heated to induce decomposition.

  • Ionization: The evolved gases are introduced into the ion source of the mass spectrometer, where they are ionized (e.g., by electron impact).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum provides a fingerprint of the molecular weights of the decomposition products, allowing for their identification. For more complex mixtures, coupling the mass spectrometer with a gas chromatograph (GC-MS) can provide separation of the components before detection.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the kinetics of this compound.

Thermal_Decomposition_Pathway HN N₂H₄ + HNO₃ H2O_HONO_N2H2 H₂O + HONO + N₂H₂ HN->H2O_HONO_N2H2 Path 1 HN3_H2O HN₃ + 2H₂O HN->HN3_H2O Path 2 (via HONO) NH3 NH₃ HN3_H2O->NH3 Multi-step decomposition

Caption: Initial pathways in the thermal decomposition of this compound in nitric acid.

Catalytic_Decomposition_Mechanism cluster_catalyst Ru/C Catalyst Surface HN_ads This compound (adsorbed) Disproportionation Disproportionation Products HN_ads->Disproportionation Process 1 Oxidation Oxidation Products HN_ads->Oxidation HNO2 HNO₂ (generated) HN_ads->HNO2 Catalytic generation HN_sol This compound (solution) HN_sol->HN_ads HNO2->Oxidation Process 2

Caption: Dual-process mechanism for the catalytic decomposition of this compound on a Ru/C catalyst.

TGA_DSC_Workflow start Start sample_prep Prepare HN Sample (1-5 mg) start->sample_prep instrument_setup Setup TGA-DSC (Inert gas purge) sample_prep->instrument_setup temp_program Apply Linear Heating Rate (e.g., 10 °C/min) instrument_setup->temp_program data_acq Record Mass Change (TGA) & Heat Flow (DSC) temp_program->data_acq data_analysis Kinetic Analysis (Isoconversional Methods) data_acq->data_analysis results Determine Ea, A, Reaction Model data_analysis->results end End results->end

Caption: A generalized experimental workflow for TGA-DSC analysis of this compound.

An In-depth Technical Guide to the Hygroscopic Nature of Hydrazinium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of hydrazinium (B103819) nitrate (B79036) (HN). A thorough understanding of a compound's interaction with atmospheric moisture is critical for its handling, storage, stability, and application, particularly for energetic materials used in various fields of research and development. This document outlines the physicochemical properties of hydrazinium nitrate, delves into its hygroscopic character, and provides detailed experimental protocols for its analysis.

Physicochemical Properties of Hydrazinium Nitrate

Hydrazinium nitrate, also known as hydrazine (B178648) mononitrate, is the salt formed from hydrazine and nitric acid.[1][2] It is a high-energy material with applications as an oxidizer in liquid explosives and propellants.[1] Key physical and chemical properties are summarized in Table 1 for easy reference. The compound exists in two crystalline forms: a stable α-form and an unstable β-form.[1][2]

PropertyValueReference(s)
Chemical Formula N₂H₅NO₃ (or N₂H₄·HNO₃)[1][2]
Molar Mass 95.06 g/mol [3]
Appearance White crystalline solid[2]
Density (α-form) 1.64 g/cm³[1][2]
Melting Point (α-form) 72 °C (162 °F)[1][2]
Solubility in Water Very soluble[1][2]
Crystal System (α-form) Monoclinic[3]
Explosion Point 307 °C (50% detonation)[1]

Table 1: Key Physicochemical Properties of Hydrazinium Nitrate

The Hygroscopic Nature of Hydrazinium Nitrate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] For crystalline solids like hydrazinium nitrate, this interaction is quantified by the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at a given temperature above which a substance will begin to absorb atmospheric moisture, eventually leading to deliquescence—the process of dissolving in the absorbed water to form a liquid solution.[5]

Hydrazinium nitrate is characterized by its strong hygroscopicity , a property that is qualitatively described as being only slightly lower than that of ammonium (B1175870) nitrate.[1] Given that drying hydrazinium nitrate is reportedly very difficult, its affinity for water is a significant practical consideration.[6]

Comparative Hygroscopicity

To contextualize the hygroscopic nature of hydrazinium nitrate, it is useful to compare its expected behavior with the known CRH values of other common salts. Ammonium nitrate, the closest analogue mentioned in the literature, has a CRH of 59.4% at 30°C.[5] This implies that the CRH of hydrazinium nitrate is likely in a similar range, making it susceptible to moisture absorption in common atmospheric conditions.

SaltCritical Relative Humidity (%) at 30°C
Calcium Nitrate46.7
Ammonium Nitrate 59.4
Sodium Nitrate72.4
Urea72.5
Ammonium Sulfate79.2
Potassium Chloride84.0
Potassium Nitrate90.5
Potassium Sulfate96.3

Table 2: Critical Relative Humidity of Various Salts for Comparison.[5] The strong hygroscopicity of hydrazinium nitrate is comparable to that of ammonium nitrate.

Experimental Determination of Hygroscopicity

The most precise and widely used method for characterizing the hygroscopic nature of a substance is Dynamic Vapor Sorption (DVS) .[4][7] This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[8] The resulting data is used to generate a moisture sorption isotherm, which graphically represents the relationship between the equilibrium moisture content of the material and the ambient relative humidity.[9][10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of hydrazinium nitrate.

Apparatus: A Dynamic Vapor Sorption (DVS) analyzer, which includes a high-precision microbalance, a temperature- and humidity-controlled sample chamber, and a programmable gas flow system.[8]

Methodology:

  • Sample Preparation: A small quantity (typically 5-15 mg) of finely ground, pre-dried hydrazinium nitrate is placed onto the DVS sample pan.

  • Initial Drying: The sample is dried in-situ by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This stable mass is recorded as the initial dry mass of the sample.

  • Sorption Phase: The relative humidity within the sample chamber is increased stepwise. A typical program might involve increasing the RH in 10% increments from 0% to 90%.[7]

  • Equilibration: At each RH step, the system is held until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold). The mass change is continuously recorded.[8]

  • Desorption Phase: Once the maximum RH (e.g., 90%) is reached and the mass has stabilized, the RH is decreased stepwise in the same increments back down to 0% RH, with mass equilibration measured at each step.

  • Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. This data is plotted to generate a sorption-desorption isotherm (mass change (%) vs. RH (%)). The CRH is identified as the RH value at which a sharp, significant increase in mass is observed, indicating the onset of deliquescence.

DVS_Workflow Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis start Start prep Sample Preparation (5-15 mg HN on pan) start->prep dry Initial Drying (0% RH, 25°C) Record Dry Mass prep->dry sorption Sorption Phase: Increase RH in steps (0% -> 90%) dry->sorption equil_sorp Equilibrate at each step (dm/dt < threshold) Record Mass sorption->equil_sorp Next RH step equil_sorp->sorption Not 90% RH desorption Desorption Phase: Decrease RH in steps (90% -> 0%) equil_sorp->desorption Reached 90% RH equil_desorp Equilibrate at each step (dm/dt < threshold) Record Mass desorption->equil_desorp Next RH step equil_desorp->desorption Not 0% RH analysis Data Analysis: Plot Isotherm Determine CRH equil_desorp->analysis Reached 0% RH end_node End analysis->end_node

Caption: Workflow for hygroscopicity analysis using DVS.

Complementary Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) can also be used to study moisture content. In a typical TGA experiment, a sample is heated at a controlled rate, and its mass is continuously monitored.[11][12] The weight loss at different temperatures can indicate the loss of adsorbed surface water, water of hydration, or decomposition. While less direct for determining CRH, TGA is invaluable for assessing the thermal stability of the hydrated and anhydrous forms of the compound.[]

Factors Influencing Hygroscopicity

Several factors can influence the hygroscopic behavior of hydrazinium nitrate:

  • Temperature: The CRH of most salts, including ammonium nitrate, decreases with increasing temperature.[5] It is reasonable to expect a similar trend for hydrazinium nitrate, meaning it will become more hygroscopic at higher ambient temperatures.

  • Crystalline Form: The stable α-form and unstable β-form may exhibit different surface energies and packing efficiencies, potentially leading to different hygroscopic properties.

  • Purity: The presence of impurities can significantly lower the CRH of a substance. Mixtures of salts often have a lower CRH than any of the individual components.[5] Therefore, the purity of a hydrazinium nitrate sample is critical to its hygroscopic behavior.

Significance in Research and Development

A quantitative understanding of the hygroscopicity of hydrazinium nitrate is essential for:

  • Storage and Handling: Defining appropriate environmental controls (i.e., maximum allowable humidity) to prevent deliquescence, caking, and degradation of the material.

  • Formulation Development: In applications where hydrazinium nitrate might be mixed with other components, its hygroscopicity will influence the stability and physical properties of the formulation.

  • Chemical Stability: The presence of absorbed water can accelerate decomposition reactions, particularly for an energetic material. This is a critical safety consideration.

  • Processability: Changes in the physical state of the powder due to moisture uptake can affect flowability and handling during manufacturing processes.

Hygroscopicity_Logic Logical Relationship of Humidity and Hydrazinium Nitrate State RH_low Ambient RH < CRH HN_solid Hydrazinium Nitrate (Stable Crystalline Solid) RH_low->HN_solid Leads to RH_high Ambient RH ≥ CRH HN_absorbing Moisture Adsorption Begins RH_high->HN_absorbing Triggers HN_deliquescent Deliquescence (Forms Saturated Solution) HN_absorbing->HN_deliquescent Leads to

Caption: Effect of ambient humidity on hydrazinium nitrate's state.

Conclusion

Hydrazinium nitrate is a highly hygroscopic material with a strong affinity for atmospheric moisture, comparable to that of ammonium nitrate. Its handling and storage necessitate controlled environmental conditions to maintain its physical and chemical integrity. The use of modern analytical techniques, particularly Dynamic Vapor Sorption, allows for precise quantification of its hygroscopic behavior and the determination of its Critical Relative Humidity. This data is indispensable for ensuring the safety, stability, and reliable performance of hydrazinium nitrate in research and development applications.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) nitrate (B79036) (N₂H₅⁺NO₃⁻) is an ionic compound of significant interest in the fields of energetic materials and as a reagent in chemical synthesis. Comprised of the hydrazinium (B103819) cation (N₂H₅⁺) and the nitrate anion (NO₃⁻), its electronic structure is fundamental to understanding its reactivity, stability, and decomposition pathways. This technical guide provides a detailed molecular orbital (MO) analysis of hydrazine nitrate, leveraging established theoretical principles and computational chemistry concepts. The analysis is presented in two parts, examining the constituent ions separately before considering their interaction within the crystal lattice.

Molecular Orbital Analysis of the Constituent Ions

The Nitrate Anion (NO₃⁻)

The nitrate anion possesses a trigonal planar geometry, with the central nitrogen atom exhibiting sp² hybridization. This arrangement results in three sigma (σ) bonds with the oxygen atoms and a delocalized pi (π) system across the ion.

The frontier molecular orbitals of the nitrate ion are crucial for its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) is a non-bonding orbital primarily located on the oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is a π* anti-bonding orbital.

Orbital Type Energy Level (Qualitative) Description
HOMONon-bonding (n)HighPrimarily composed of p-orbitals on the oxygen atoms, holding lone pair electrons.
LUMOπ* anti-bondingHigherDelocalized over the entire ion, with significant contributions from the nitrogen and oxygen p-orbitals. Electron acceptance into this orbital would weaken the N-O bonds.
The Hydrazinium Cation (N₂H₅⁺)

The hydrazinium cation is formed by the protonation of a lone pair on one of the nitrogen atoms of hydrazine (N₂H₄). This results in one nitrogen atom being trivalent (-NH₂) and the other being tetravalent and positively charged (-NH₃⁺). The geometry around the -NH₂ nitrogen is trigonal pyramidal, while it is tetrahedral around the -NH₃⁺ nitrogen. Both nitrogen atoms are considered to be sp³ hybridized.

A qualitative molecular orbital diagram for the hydrazinium cation can be constructed by considering the interaction of the atomic orbitals of the two nitrogen and five hydrogen atoms. The key frontier orbitals are:

Orbital Type Energy Level (Qualitative) Description
HOMOσLowA bonding orbital with significant contribution from the N-N sigma bond and N-H bonds of the -NH₂ group.
LUMOσ*HighAn anti-bonding orbital, primarily associated with the N-H bonds of the -NH₃⁺ group and the N-N sigma bond. Populating this orbital would lead to bond dissociation.

Molecular Orbital Interaction in this compound

In the solid state, this compound exists as an ionic lattice with significant hydrogen bonding between the hydrazinium cations and nitrate anions. The primary interaction is electrostatic, but orbital interactions, though weaker, play a role in the material's properties.

The interaction between the HOMO of the nitrate anion (non-bonding, oxygen-centered) and the LUMO of the hydrazinium cation (σ*, N-H anti-bonding) is a key consideration. This interaction represents a potential pathway for electron transfer, which is a critical step in the decomposition of this compound. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the kinetic stability of the compound.

Parameter Description
HOMO (System) Highest Occupied Molecular Orbital of the combined system, likely dominated by the non-bonding orbitals of the nitrate anion.
LUMO (System) Lowest Unoccupied Molecular Orbital of the combined system, likely dominated by the anti-bonding orbitals of the hydrazinium cation.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO of the nitrate anion and the LUMO of the hydrazinium cation. A smaller gap suggests higher reactivity and lower stability.[1]

Experimental Protocols: Computational Methodology

The molecular orbital analysis of this compound and its constituent ions is typically performed using computational quantum chemistry methods, most notably Density Functional Theory (DFT).

Protocol for DFT Calculation of Molecular Orbitals:

  • Geometry Optimization:

    • The initial molecular structures of the hydrazinium cation and nitrate anion are built using a molecular modeling program.

    • A geometry optimization calculation is performed to find the lowest energy conformation of each ion. A common and effective method is the B3LYP hybrid functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for such systems.

    • For the solid state, periodic boundary conditions would be applied to model the crystal lattice.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • A single-point energy calculation is then performed on the optimized geometry to obtain the molecular orbital information.

    • The output of this calculation will include the energies of all molecular orbitals (both occupied and unoccupied) and their compositions (i.e., the contribution of each atomic orbital).

    • The HOMO and LUMO can be identified, and their energy gap calculated.

  • Visualization:

    • The calculated molecular orbitals (HOMO, LUMO, etc.) can be visualized as 3D surfaces to understand their spatial distribution and bonding/anti-bonding character.

Visualizations

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (N₂H₅⁺ and NO₃⁻) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy mo_energies Molecular Orbital Energies (HOMO, LUMO) sp_energy->mo_energies mo_vis Molecular Orbital Visualization sp_energy->mo_vis homo_lumo_gap HOMO-LUMO Gap (ΔE) mo_energies->homo_lumo_gap

Caption: Workflow for DFT-based molecular orbital analysis.

Qualitative_MO_Diagram cluster_N2H5 N₂H₅⁺ MOs cluster_NO3 NO₃⁻ MOs N2H5_AOs N₂H₅⁺ Atomic Orbitals N2H5_LUMO LUMO (σ*) N2H5_AOs->N2H5_LUMO N2H5_HOMO HOMO (σ) N2H5_AOs->N2H5_HOMO NO3_AOs NO₃⁻ Atomic Orbitals NO3_LUMO LUMO (π*) NO3_AOs->NO3_LUMO NO3_HOMO HOMO (n) NO3_AOs->NO3_HOMO label_N2H5 NO3_HOMO->N2H5_LUMO ΔE (HOMO-LUMO Gap) label_NO3

Caption: Qualitative MO interaction in this compound.

References

Spectroscopic Analysis of Hydrazine Nitrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazine (B178648) nitrate (B79036) (HN), also known as hydrazinium (B103819) nitrate (N₂H₅NO₃), is an inorganic salt with significant applications as an energetic material and propellant.[1][2] Its utility stems from a balanced fuel-oxidizer composition within the same molecule. Hydrazine nitrate exists in two primary crystalline forms: a stable α-form and an unstable β-form, with the α-polymorph being the most commonly utilized.[1][2][3] For researchers, scientists, and professionals in drug development and materials science, understanding the structural and vibrational properties of this compound is critical for ensuring its purity, stability, and performance. This guide provides a detailed overview of the two primary spectroscopic techniques used for its characterization: Infrared (IR) Spectroscopy and X-ray Diffraction (XRD).

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is crucial for confirming the presence of the hydrazinium cation (N₂H₅⁺) and the nitrate anion (NO₃⁻) and analyzing their respective vibrational modes.[1]

Experimental Protocol: KBr Pellet Method for FTIR

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples, as KBr is transparent in the IR region.[4]

Materials and Equipment:

  • This compound (HN) sample, finely powdered

  • Spectroscopy-grade Potassium Bromide (KBr), dried at 110°C

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the HN sample and 100-200 mg of dry KBr powder.[5] The recommended sample-to-KBr ratio is between 0.1% and 1.0%.[4][6]

  • Grinding: Transfer the HN and KBr to an agate mortar.[5] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[7][8] This step is critical to reduce particle size and minimize light scattering.

  • Pellet Formation: Transfer the powdered mixture into a pellet-forming die.[4]

  • Pressing: Place the die in a hydraulic press. Connect the die to a vacuum pump to remove entrapped air and moisture.[4][6] Apply a force of approximately 8-10 tons for several minutes.[4][6][8] This pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Background Measurement: Prepare a blank pellet containing only KBr to measure the background spectrum.[5] This allows for the correction of atmospheric H₂O and CO₂ absorption, as well as any scattering effects from the KBr itself.

  • Sample Measurement: Place the HN-KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the hydrazinium and nitrate ions.

Wavenumber (cm⁻¹)Approximate Wavelength (µm)Assignment
~3300 - 2800~3.0 - 3.6N-H stretching vibrations (N₂H₅⁺)
~1600 - 1550~6.2 - 6.5NH₂ scissoring/bending vibrations (N₂H₅⁺)
~1400 - 1300~7.1 - 7.7N-O asymmetric stretching (NO₃⁻)
~1100 - 950~9.1 - 10.5N-N stretching (N₂H₅⁺)
~830~12.0O-N-O bending (out-of-plane) (NO₃⁻)

Note: The exact peak positions can vary slightly based on sample preparation and instrumental conditions. The data is interpreted from graphical representations of this compound's IR spectrum.[3]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[9] It provides precise information on crystal structure, phase purity, and unit cell dimensions by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal lattice.[1][9]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder XRD is ideal for the routine characterization of crystalline solids.[10][11]

Materials and Equipment:

  • This compound (HN) sample, finely powdered

  • Powder Diffractometer with a monochromatic X-ray source (e.g., Cu Kα)

  • Sample holder (e.g., zero-background silicon holder)

  • Glass slide

Procedure:

  • Sample Preparation: Ensure the HN sample is a fine, homogeneous powder. If necessary, gently grind the sample in a mortar.

  • Mounting: Place a small amount of the powdered sample onto the sample holder. Use a glass slide to gently press and flatten the powder, ensuring its surface is flush with the surface of the holder.[10] This minimizes errors in the measured diffraction angles.

  • Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, such as the X-ray source voltage and current (e.g., 40 kV and 40 mA), the scan range (e.g., 5° to 80° 2θ), step size, and scan speed.[10]

  • Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different angles (2θ).[12]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the peak positions and intensities. These are then used to calculate the interplanar spacings (d-values) via Bragg's Law and can be compared to reference patterns for phase identification.

Data Presentation: Crystallographic and Diffraction Data

Single-crystal X-ray diffraction studies have successfully determined the crystal structure of the stable α-form of this compound.[1]

Table 1: Crystallographic Parameters for α-Hydrazine Nitrate [13][14]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a0.8015 nm
b0.5725 nm
c0.8156 nm
β92.3°
Volume (V)0.374 nm³
Formula Units (Z)4
Density (Dc)1.688 g·cm⁻³

Table 2: X-ray Diffraction Data for α-Hydrazine Nitrate [3]

d-spacing (Å)Relative Intensity (I/I₀)
4.4220
4.06100
3.9840
3.5120
3.1220
2.8580
2.7820
2.6640
2.5220
2.4520
2.3820
2.2420
2.1520
2.0340
1.9940
1.9320
1.8820
1.8320
1.7620
1.7020
1.6620
1.5920
1.5620
1.4820
1.4320
1.3720

Visualizations: Analytical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

G cluster_0 Overall Analytical Workflow cluster_1 Technique-Specific Pathways Sample This compound (Solid Sample) Prep Sample Preparation Sample->Prep Analysis Spectroscopic Analysis Prep->Analysis IR_Prep Grinding with KBr & Pressing Pellet Prep->IR_Prep XRD_Prep Powder Mounting Prep->XRD_Prep Data Data Acquisition Analysis->Data Interpret Interpretation & Reporting Data->Interpret FTIR FTIR Spectrometer IR_Prep->FTIR PXRD Powder Diffractometer XRD_Prep->PXRD IR_Data IR Spectrum (Absorbance vs. Wavenumber) FTIR->IR_Data XRD_Data Diffractogram (Intensity vs. 2θ) PXRD->XRD_Data IR_Data->Interpret XRD_Data->Interpret

Caption: Logical workflow for the IR and XRD analysis of this compound.

G cluster_0 X-ray Diffraction Principle XRay Monochromatic X-ray Beam (λ) Crystal HN Crystal Lattice (Interplanar Spacing 'd') XRay->Crystal Incident Angle (θ) Detector Detector Crystal->Detector Reflection Angle (θ) Bragg Bragg's Law nλ = 2d sin(θ) Crystal->Bragg Pattern Diffraction Pattern (Constructive Interference) Detector->Pattern Pattern->Bragg

Caption: Relationship between crystal structure and X-ray diffraction.

References

Methodological & Application

Application Notes and Protocols for Hydrazine Nitrate as a Spacecraft Monopropellant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydrazine (B178648) nitrate (B79036) (HN), and its aqueous solutions, as a potential monopropellant for spacecraft propulsion. The information is intended for research and development purposes, detailing the propellant's characteristics, performance considerations, and essential experimental protocols. Hydrazine nitrate has been investigated as an additive to traditional hydrazine to modify its properties, such as depressing the freezing point and increasing density.[1][2]

Application Notes

Introduction to this compound Monopropellant

This compound (N₂H₅NO₃) is an energetic salt that has been explored for use in monopropellant formulations.[2] Unlike traditional anhydrous hydrazine (N₂H₄), which is a pure substance, this compound is typically used in aqueous solutions or blended with hydrazine.[1][2] These blends offer several potential advantages, including a lower freezing point, higher density, and potentially altered performance characteristics compared to pure hydrazine.[2] A notable formulation used in experimental liquid propellant artillery consists of 63% hydrazine, 32% this compound, and 5% water, highlighting its stability and predictable performance.[3] However, its application in spacecraft requires rigorous evaluation of performance, long-term stability, and material compatibility.

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water.[4] The properties of its aqueous solutions are critical for propulsion applications. Key physical properties, including density and viscosity, vary significantly with concentration and temperature.

Performance Characteristics
Decomposition Chemistry

The propulsive force from a this compound monopropellant is generated by its exothermic catalytic decomposition into hot gases. The overall decomposition of hydrazine on a catalyst is a multi-step process. The primary decomposition is highly exothermic, producing ammonia (B1221849) (NH₃) and nitrogen (N₂).[2]

3N₂H₄ → 4NH₃ + N₂

A subsequent, endothermic reaction is the dissociation of ammonia into nitrogen and hydrogen (H₂), which lowers the overall gas temperature but increases the number of moles of gas, affecting the specific impulse.[3] The presence of the nitrate group (NO₃⁻) from this compound introduces an oxidizing component to the reaction, altering the final composition and temperature of the exhaust gases.

Material Compatibility

Long-term compatibility of the propellant with spacecraft materials is critical for mission success. Studies have been conducted on the compatibility of hydrazine-hydrazine nitrate blends with various metals.[7] Titanium alloys have been identified as acceptable for long-term (10-year) applications.[1] However, some corrosion-resistant steels have shown excessive corrosion rates and may increase the propellant's decomposition rate, making them unacceptable for long-term use.[1] Aluminum alloys have demonstrated acceptable performance in some cases.[1] It is imperative to conduct specific compatibility tests for any materials intended for use in the propulsion system.

Safety and Handling

Hydrazine and its derivatives are hazardous materials requiring strict safety protocols.

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Exposure can occur through inhalation, ingestion, or skin contact. All handling must be performed in a well-ventilated area, preferably within a certified fume hood.

  • Personal Protective Equipment (PPE): When handling this compound solutions, chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat are mandatory.

  • Reactivity: this compound is an energetic material. While solutions are less sensitive, the solid form can be explosive.[4] It is a strong reducing agent and can react violently with oxidizing agents. Contact with incompatible materials, including certain metals like copper, can lead to rapid decomposition.

  • Spill and Disposal: Small spills should be absorbed with inert material. The waste must be treated as hazardous. Disposal typically involves dilution with water followed by chemical neutralization.[4]

Data Presentation

Table 1: Physicochemical Properties of Aqueous this compound (HN) Solutions

This table summarizes the density and kinematic viscosity of aqueous solutions of this compound at various concentrations and temperatures.

HN Concentration (wt. %)Temperature (°C)Density (g/cm³)Kinematic Viscosity (centistokes)
10251.0501.15
501.0380.75
751.0250.55
1001.0120.42
25251.1251.45
501.1120.95
751.1000.68
1001.0880.52
50251.2582.40
501.2451.45
751.2321.00
1001.2200.75
75251.4125.20
501.4002.80
751.3881.75
1001.3751.20

Table 2: Performance Comparison of Selected Monopropellants

This table provides a comparison of key performance metrics for standard hydrazine and other advanced monopropellants.

PropellantTypeDensity (g/cm³)Theoretical Vacuum Isp (s)Key Characteristics
Hydrazine (N₂H₄)Traditional1.02[5]~220-230[3][5]Flight-proven, reliable; toxic and carcinogenic.
Hydrazine-HN Blend Additive Blend>1.02 (Higher than Hydrazine)Variable (Dependent on composition)Improved density and lower freezing point compared to pure hydrazine.[2]
AF-M315E (HAN-based)Green Propellant1.47[6]~250[6]Low toxicity, high density-Isp, requires pre-heating.[6]
LMP-103S (ADN-based)Green Propellant1.25~240Low toxicity, higher performance than hydrazine, requires pre-heating.

Experimental Protocols

Protocol 1: Preparation of this compound Monopropellant Blends

Objective: To safely prepare aqueous solutions of this compound at specified concentrations for testing.

Materials:

  • This compound (solid, high purity)

  • Deionized water

  • Anhydrous hydrazine (optional, for hydrazine-based blends)

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Personal Protective Equipment (PPE) as specified in the Safety and Handling section.

Procedure:

  • Work Area Setup: Ensure the entire procedure is conducted within a certified chemical fume hood. Clear the workspace of any incompatible materials, especially oxidizing agents and metals like copper.

  • Don PPE: Put on all required PPE, including chemical-resistant gloves, safety goggles, face shield, and a lab coat.

  • Weigh Components:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully weigh the required mass of deionized water (or anhydrous hydrazine) into the beaker.

    • In a separate container, weigh the required mass of solid this compound to achieve the target concentration.

  • Mixing:

    • Place the beaker with the liquid component (water or hydrazine) on the magnetic stirrer.

    • Begin gentle stirring.

    • Slowly and incrementally add the pre-weighed this compound to the liquid. Additions should be small to control the dissolution rate and prevent splashing.

    • Continue stirring until all the solid has completely dissolved.

  • Storage:

    • Once fully dissolved, transfer the solution to a clean, clearly labeled, and compatible storage container (e.g., passivated stainless steel or specific polymers).

    • The label should include the chemical name (e.g., "this compound 50% wt. in H₂O"), concentration, preparation date, and appropriate hazard symbols.

    • Store the container in a cool, dry, well-ventilated area designated for hazardous materials, away from incompatible substances.

Protocol 2: Performance Evaluation in a Laboratory-Scale Thruster

Objective: To measure the performance characteristics (thrust, specific impulse) of a this compound monopropellant blend.

Equipment:

  • Test Stand: A static test stand equipped with a thrust measurement system (e.g., load cell).

  • Propellant Feed System: A high-pressure tank for pressurant gas (e.g., helium or nitrogen), a propellant tank, pressure regulators, solenoid valves, and calibrated flow meters.

  • Thruster Assembly: A laboratory-scale monopropellant thruster, typically comprising an injector, a catalyst chamber, and a nozzle. The catalyst material and bed design are critical parameters and must be chosen for compatibility and efficiency with this compound blends.

  • Instrumentation: Pressure transducers (chamber pressure, feed pressure), thermocouples (catalyst bed temperature, chamber wall temperature), and a data acquisition system.

  • Safety: Emergency stop system, blast shields, and remote operation console.

Procedure:

  • System Integration: Securely mount the thruster onto the test stand's thrust measurement interface. Connect all propellant lines, instrumentation wiring, and control signals.

  • Leak Check: Pressurize the system with an inert gas (helium) to the maximum expected operating pressure and meticulously check for leaks.

  • Catalyst Pre-heating: For many catalysts, pre-heating is required to ensure rapid and stable decomposition. Activate the catalyst bed heater and bring the bed to the target ignition temperature. Monitor the temperature closely to avoid overheating.

  • System Purge: Purge the propellant feed lines with inert gas to remove any air or contaminants.

  • Arming the System: From a remote console, arm the data acquisition and control systems. Ensure all safety interlocks are engaged.

  • Hot-Fire Test Sequence:

    • Initiate the data acquisition system to begin recording all sensor data.

    • Command the main propellant valve to open for a predetermined duration (e.g., a short pulse of 100 ms (B15284909) or a steady-state burn of several seconds).

    • Monitor real-time data for anomalies in thrust, chamber pressure, and temperature.

    • After the planned duration, command the valve to close.

    • Continue recording data for a short period post-firing to capture cooldown characteristics.

  • Post-Test Safing:

    • Purge the propellant lines and thruster with inert gas to remove any residual propellant.

    • Allow the thruster to cool to a safe temperature.

    • Power down all systems.

  • Data Analysis:

    • From the recorded data, calculate the average thrust, mass flow rate, and chamber pressure during the steady-state portion of the burn.

    • Calculate the experimental specific impulse (Isp) using the formula: Isp = Thrust / (Mass Flow Rate * g₀), where g₀ is the standard gravitational acceleration.

    • Analyze the pressure and temperature data to assess combustion stability and efficiency.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Hot-Fire Test cluster_post Phase 3: Post-Test & Analysis prep Prepare Propellant Blend (Protocol 1) setup System Integration & Leak Check prep->setup preheat Catalyst Pre-heating setup->preheat arm Arm System & Start Data Acquisition preheat->arm fire Open Valve & Execute Firing Sequence arm->fire close Close Valve fire->close safe System Safing & Cooldown close->safe analyze Data Processing & Performance Calculation safe->analyze report Generate Report analyze->report

Caption: Experimental workflow for monopropellant performance evaluation.

decomposition_pathway cluster_primary Primary Decomposition (Exothermic) cluster_secondary Secondary Decomposition (Endothermic) HN N₂H₅NO₃ (this compound) Catalyst Hot Catalyst (e.g., Iridium) HN->Catalyst NH3 NH₃ (Ammonia) N2_2 N₂ (Nitrogen) NH3->N2_2 ΔH > 0 H2 H₂ (Hydrogen) NH3->H2 ΔH > 0 N2_1 N₂ (Nitrogen) H2O H₂O (Water) Catalyst->NH3 ΔH < 0 Catalyst->N2_1 ΔH < 0 Catalyst->H2O ΔH < 0

Caption: Simplified catalytic decomposition pathway of this compound.

logical_relationships cluster_properties Propellant HN Monopropellant Blend Performance Performance (Isp, Thrust) Propellant->Performance Physical Physical Properties (Density, Freezing Point) Propellant->Physical Safety Safety & Handling (Toxicity, Stability) Propellant->Safety Application Spacecraft Application Performance->Application Mission Capability Physical->Application System Design (Tank Volume, Thermal) Safety->Application Operational Cost & Complexity

Caption: Logical relationships of this compound properties for spacecraft application.

References

Application Notes and Protocols for the Synthesis of Metal Hydrazine Nitrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal hydrazine (B178648) nitrate (B79036) complexes are a class of coordination compounds known for their energetic properties and potential applications in various fields, including as primary explosives, gas generants, and catalysts. These complexes consist of a central metal ion coordinated to one or more hydrazine (N₂H₄) ligands, with nitrate (NO₃⁻) ions serving as counter-ions or, in some cases, as ligands. The high nitrogen content and the inherent redox system of the hydrazine fuel and nitrate oxidizer within the same molecule contribute to their high energy release upon decomposition.

This document provides detailed protocols for the synthesis of several common metal hydrazine nitrate complexes, summarizes their key quantitative data for comparative analysis, and outlines the necessary characterization techniques and safety precautions. While the primary applications of these compounds are in materials science and energetic materials, this guide is also intended for drug development professionals to understand the synthesis and characteristics of this class of compounds, although direct applications in drug development are not prominent in current literature. Broader research into hydrazine derivatives has shown biological activity, but this is not a primary focus for metal this compound complexes themselves.

Synthesis Methodologies

Two primary methods are commonly employed for the synthesis of metal this compound complexes.

Method A: Reaction of Metal Nitrate with Hydrazine Hydrate (B1144303)

This is the most common and straightforward method, involving the direct reaction of an aqueous or alcoholic solution of a metal nitrate with hydrazine hydrate. The general reaction is as follows:

M(NO₃)₂·xH₂O + n N₂H₄·H₂O → --INVALID-LINK--₂ + (n+x)H₂O

Method B: Novel Method for Hydrolytically Sensitive Metals

For metal salts that are prone to hydrolysis, an alternative method involves the dissolution of the corresponding metal powder in a solution of ammonium (B1175870) nitrate in hydrazine hydrate.

M + 2NH₄NO₃ + n N₂H₄·H₂O → --INVALID-LINK--₂ + 2NH₃ + H₂ + n H₂O

Below is a graphical representation of the general synthesis workflow.

Synthesis_Workflow General Synthesis Workflow for Metal this compound Complexes cluster_methodA Method A: Conventional Synthesis cluster_methodB Method B: For Hydrolytically Sensitive Metals cluster_downstream Downstream Processing A_start Metal Nitrate Solution (e.g., Ni(NO₃)₂ in H₂O) A_reaction Reaction at Elevated Temperature (e.g., 60-70 °C) A_start->A_reaction A_reagent Hydrazine Hydrate Solution (e.g., 80% N₂H₄·H₂O) A_reagent->A_reaction A_product Precipitation of Metal this compound Complex A_reaction->A_product filtration Filtration A_product->filtration B_start Metal Powder (e.g., Fe) B_reaction Dissolution and Reaction B_start->B_reaction B_reagent Ammonium Nitrate in Hydrazine Hydrate B_reagent->B_reaction B_product Formation of Metal this compound Complex B_reaction->B_product B_product->filtration washing Washing (e.g., with water, then alcohol) filtration->washing drying Drying (e.g., air-dried or in a desiccator) washing->drying final_product final_product drying->final_product Final Product: Crystalline Powder

General synthesis workflow for metal this compound complexes.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times. These complexes are energetic materials and can be sensitive to impact, friction, and heat.

Protocol 1: Synthesis of Tris(hydrazine)nickel(II) Nitrate, Ni(N₂H₄)₃₂

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hydrazine hydrate (80% solution in water)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In the 500 mL flask, dissolve 0.02 mol of nickel(II) nitrate hexahydrate in 200 mL of deionized water.

  • Assemble the flask with the mechanical stirrer, thermometer, and dropping funnel, and place it in a water bath.

  • Heat the solution to 60-65 °C with constant stirring.

  • Slowly add 0.066 mol of 80% hydrazine hydrate solution dropwise from the dropping funnel over a period of approximately 30 minutes. A purple precipitate will form.

  • After the addition is complete, continue stirring the mixture at 60-65 °C for another 60 minutes to ensure the reaction goes to completion.

  • Turn off the heat and allow the mixture to cool to room temperature.

  • Filter the purple precipitate using a Büchner funnel under vacuum.

  • Wash the precipitate with deionized water followed by ethanol to aid in drying.

  • Carefully transfer the product to a watch glass and allow it to air-dry completely in a fume hood, away from heat and ignition sources. The final product is a fine, purple powder.

Protocol 2: General Synthesis of Other Metal this compound Complexes (Co, Zn, Cd, Cr)

This protocol can be adapted for the synthesis of other transition metal this compound complexes.[1]

Materials:

  • Appropriate metal nitrate salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cr(NO₃)₃·9H₂O)

  • Hydrazine hydrate (80% solution in water)

  • Deionized water

Procedure:

  • Prepare a solution of 0.02 mol of the respective metal nitrate salt in 200 mL of deionized water in a 500 mL flask.

  • Heat the solution to 60 °C in a water bath with stirring.

  • Add 0.066 mol of 80% hydrazine hydrate solution dropwise over 30 minutes.

  • Continue stirring for an additional 60 minutes at 60 °C.

  • Cool the mixture, filter the resulting precipitate, wash with water and then ethanol, and air-dry.

Note on Iron(II) this compound: The synthesis of iron(II) this compound is challenging due to its high instability. It has been reported to ignite spontaneously upon filtration and drying in air.[2] Therefore, its synthesis requires an inert atmosphere and specialized handling procedures, and it is not recommended without extensive safety measures in place.

Data Presentation

The following tables summarize the quantitative data for several metal this compound complexes synthesized using the general protocol.

Table 1: Synthesis Yields and Appearance [1]

Metal IonStarting Metal SaltComplex FormulaAppearanceYield (%)
Co(II)Co(NO₃)₂·6H₂O--INVALID-LINK--₂Orange-red powder47.0
Ni(II)Ni(NO₃)₂·6H₂O--INVALID-LINK--₂Purple powder91.1
Zn(II)Zn(NO₃)₂·6H₂O--INVALID-LINK--₂White powder90.8
Cd(II)Cd(NO₃)₂·4H₂O--INVALID-LINK--₂White powder93.7
Cr(III)Cr(NO₃)₃·9H₂O--INVALID-LINK--₃Green powder93.4

Table 2: Elemental Analysis Data [1]

ComplexCalculated % MetalDetermined % MetalCalculated % NDetermined % NCalculated % HDetermined % H
--INVALID-LINK--₂19.0719.0231.7331.792.612.66
--INVALID-LINK--₂21.0521.0140.1940.264.344.26
--INVALID-LINK--₂22.9122.8739.2439.294.244.20
--INVALID-LINK--₂33.6033.6833.6933.633.643.72
--INVALID-LINK--₃15.5615.6837.7337.873.623.73

Characterization Protocols

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of hydrazine to the metal ion and the presence of the nitrate group.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands to note are the N-H stretching, NH₂ bending, N-N stretching, and the vibrations of the nitrate ion.

Table 3: Key IR Absorption Bands (cm⁻¹) [1]

ComplexNO₃⁻ VibrationsNH₂ Vibrations
--INVALID-LINK--₂13811624, 3265
--INVALID-LINK--₂13851628, 3241
--INVALID-LINK--₂13811624, 3261
--INVALID-LINK--₂13541597, 3265
--INVALID-LINK--₃13621620, 3234
Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the thermal stability and decomposition behavior of these energetic materials.

Protocol:

  • Place a small, accurately weighed sample (typically 1-5 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA/DTA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • The DTA curve will show exothermic peaks corresponding to the decomposition of the complex.

Table 4: Thermal Decomposition Data

ComplexDecomposition Onset (°C)DTA Peak Temperature (°C)Notes
--INVALID-LINK--₂~220~222Violent decomposition/explosion.
--INVALID-LINK--₂~141141, 212Two-step exothermic decomposition.
--INVALID-LINK--₂~190190, 240Two-step exothermic decomposition.
--INVALID-LINK--₂~140141, 212Similar to the cobalt complex.

Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.

Applications

The primary applications of metal this compound complexes are in the field of energetic materials . They are investigated as:

  • Primary explosives: Compounds like nickel this compound have explosive properties intermediate between primary and secondary explosives.

  • Gas generants: Their rapid decomposition produces a large volume of gaseous products, mainly nitrogen, which is useful in applications like airbags.

  • Propellants: The high energy content makes them candidates for inclusion in propellant formulations.

Another emerging application is in catalysis . The decomposition of these complexes at relatively low temperatures can produce highly reactive, nano-sized metal or metal oxide particles that can act as catalysts for various chemical reactions, such as the decomposition of other energetic materials or in organic synthesis. For example, cobalt and zinc-based systems with hydrazine have been used for the reduction of nitro compounds.[3][4]

Safety and Handling

Extreme caution is required when handling metal this compound complexes.

  • Explosion Hazard: These materials are energetic and can detonate upon ignition, impact, or friction. The sensitivity varies with the metal and the presence of any impurities.

  • Toxicity of Hydrazine: Hydrazine is a toxic and corrosive substance. It is a suspected carcinogen and can be fatal if inhaled, swallowed, or absorbed through the skin. Always handle hydrazine hydrate in a fume hood with appropriate PPE.

  • Storage: Store the synthesized complexes in small quantities in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. They should be stored separately from incompatible materials, especially acids and oxidizing agents.

  • Disposal: Dispose of any waste containing hydrazine or its complexes according to institutional and national safety guidelines for hazardous materials.

The logical relationship for handling these materials is summarized below.

Safety_Logic Safety and Handling Logic cluster_hazards Primary Hazards cluster_precautions Handling Precautions cluster_storage Storage cluster_disposal Disposal substance Metal this compound Complexes explosive Explosive/Energetic substance->explosive toxic Toxic (Hydrazine) substance->toxic ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) substance->ppe small_quantities Handle Small Quantities substance->small_quantities cool_dry Cool, Dry, Ventilated Area substance->cool_dry away_from_incompatibles Away from Incompatible Materials (Acids, Oxidizers) substance->away_from_incompatibles hazardous_waste Follow Hazardous Waste Protocols substance->hazardous_waste avoid_stimuli Avoid Impact, Friction, and Heat explosive->avoid_stimuli fume_hood Work in a Fume Hood toxic->fume_hood

Key safety considerations for metal this compound complexes.

References

Application Notes and Protocols: Hydrazine Nitrate in Gas-Generating Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrazine (B178648) nitrate (B79036) in gas-generating compositions. This document details the properties, applications, and experimental evaluation of hydrazine nitrate as an energetic component in formulations designed for rapid gas production.

Introduction to this compound for Gas Generation

This compound (HN), with the chemical formula N₂H₅NO₃, is an energetic salt valued for its high nitrogen content and oxygen balance.[1] It exists in two crystalline forms, a stable α-form and an unstable β-form, with the α-form typically used in explosive and propellant applications.[1][2] Its key characteristics relevant to gas-generating compositions include good thermal stability, with a weight loss rate at 100°C that is slower than ammonium (B1175870) nitrate, and a high heat of explosion of approximately 3.829 MJ/kg.[1][2] A significant advantage of this compound is that its combustion products are primarily gaseous, with a small average molecular weight, which is a desirable trait for efficient gas generation.[1][2]

Applications of this compound in Gas-Generating Systems

This compound has been investigated for and utilized in various gas-generating applications, primarily in the fields of propellants and explosives.

  • Liquid Propellants: A notable application is in liquid propellant formulations. For instance, a mixture of 63% hydrazine, 32% this compound, and 5% water has been used as a standard propellant for experimental bulk-loaded liquid propellant artillery. This mixture is recognized for its predictable and stable performance, exhibiting a flat pressure profile during firing.

  • Solid Propellants and Gas Generants: While comprehensive data on specific solid gas-generating formulations for applications like airbag inflators is limited in open literature, the inherent properties of this compound make it a candidate for such systems. Modern airbag inflators have moved away from toxic sodium azide (B81097) to alternatives that often include nitrogen-rich fuels and non-metallic oxidizers. The high gas yield and clean combustion of this compound align with these requirements. Its role is often as an energetic oxidizer that can be combined with various fuels and binders to tailor the burn rate and gas output.

  • Explosives: Due to its high detonation velocity and energy output, this compound is also a component in some explosive compositions.[1][2]

Performance Characteristics of this compound Compositions

The performance of gas-generating compositions is critical for their application. Key parameters include detonation/combustion velocity, pressure, gas yield, and combustion temperature. Below are tables summarizing available quantitative data for compositions containing this compound.

Table 1: Detonation Properties of Pressed this compound

Density (g/cm³)Detonation Velocity (km/s)Particle Velocity (km/s)Detonation Pressure (GPa)
1.4155.901.3911.6
1.506.951.7015.8
1.557.751.9420.1
1.648.652.2926.4
1.688.922.4128.7

Data sourced from studies on pressed this compound charges.

Table 2: Theoretical Performance of a Liquid Bipropellant Formulation

CompositionSpecific Impulse (s)Density (g/cm³)
Hydrazinium Mononitrate-Ammonium Nitrate/Methanol2551.34

This table presents theoretical performance data for a specific liquid bipropellant formulation and is intended to be illustrative of the energetic potential of this compound in such systems.

Experimental Protocols for Evaluation

The characterization of this compound-based gas-generating compositions involves a series of experiments to determine their performance and safety profiles.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature, and mass loss characteristics of the gas-generating composition.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the gas-generating composition is placed in an aluminum or copper crucible.

  • Instrumentation: A calibrated DSC/TGA instrument is used.

  • Experimental Conditions:

    • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

    • The temperature range is set to cover the expected decomposition of the material (e.g., from ambient to 400°C).

  • Data Acquisition: The instrument records the heat flow to or from the sample (DSC) and the change in sample mass (TGA) as a function of temperature.

  • Analysis:

    • DSC: The onset temperature of exothermic peaks indicates the decomposition temperature. The area under the peak is proportional to the heat of decomposition.

    • TGA: The TGA curve shows the temperature at which mass loss occurs and the percentage of mass lost at different stages of decomposition.

Burn Rate Determination: Strand Burner Method

Objective: To measure the linear burning rate of the solid gas-generating composition at various pressures.

Methodology:

  • Sample Preparation: A strand of the solid propellant with uniform dimensions (e.g., 5 mm x 5 mm x 50 mm) is prepared. The sides of the strand are typically coated with an inhibitor to ensure that burning occurs only on the end faces.

  • Instrumentation: A Crawford-type strand burner is used. This consists of a high-pressure vessel equipped with a sample holder, an ignition system, and a means of measuring the time it takes for the flame front to travel a known distance.

  • Experimental Procedure:

    • The prepared strand is mounted in the sample holder. Fuse wires are threaded through the propellant at a known distance apart.

    • The pressure vessel is sealed and pressurized with an inert gas (e.g., nitrogen) to the desired test pressure.

    • The propellant strand is ignited at one end using a hot wire or a pyrotechnic igniter.

    • As the propellant burns, the fuse wires are severed, and the time interval between these events is recorded electronically.

  • Data Analysis: The burn rate (r) is calculated using the formula:

    • r = L / t

    • where L is the distance between the fuse wires and t is the time interval.

    • This procedure is repeated at various pressures to establish the burn rate versus pressure relationship, often expressed by Vieille's law: r = aPⁿ, where 'a' and 'n' are constants.

Gas Composition Analysis: Mass Spectrometry or Gas Chromatography

Objective: To identify and quantify the gaseous products of combustion.

Methodology:

  • Combustion: A sample of the gas-generating composition is combusted in a closed vessel or a specialized burner that allows for the collection of the gaseous products.

  • Sampling: A sample of the combustion gas is collected using a gas-tight syringe or a sampling loop.

  • Instrumentation: A Mass Spectrometer (MS) or a Gas Chromatograph-Mass Spectrometer (GC-MS) is used for analysis.

  • Analysis:

    • The gas sample is introduced into the instrument.

    • The MS or GC-MS separates the different gas species and provides data on their mass-to-charge ratio and relative abundance.

    • By comparing the results to a library of known compounds, the composition of the combustion gases can be determined.

Visualizations

Chemical Decomposition Pathway of this compound

G cluster_path1 Ionic Decomposition cluster_path2 Molecular Decomposition cluster_products Final Products HN This compound (N₂H₅NO₃) path1 Path 1: Proton Transfer & Ionic Dissociation HN->path1 path2 Path 2: Direct Decomposition HN->path2 ion_pair N₂H₅⁺ + NO₃⁻ path1->ion_pair N2H4_HNO3 N₂H₄ + HNO₃ path2->N2H4_HNO3 N2H5_decomp N₂H₅⁺ → NH₃ + NH₂⁺ ion_pair->N2H5_decomp NO3_decomp NO₃⁻ → NO₂ + O⁻ ion_pair->NO3_decomp NH3 NH₃ N2H5_decomp->NH3 NOx NOx NO3_decomp->NOx step1 N₂H₄ + HNO₃ → H₂O + HONO + N₂H₂ N2H4_HNO3->step1 step2 N₂H₄ + HONO → HN₃ + 2H₂O step1->step2 H2O H₂O step1->H2O N2 N₂ step2->N2 step2->H2O

Caption: Decomposition pathways of this compound.

Experimental Workflow for Gas Generant Characterization

G start Start: New Gas Generant Formulation synthesis Synthesis and Preparation of Composition start->synthesis thermal_analysis Thermal Analysis (DSC/TGA) synthesis->thermal_analysis burn_rate Burn Rate Measurement (Strand Burner) synthesis->burn_rate data_analysis Data Analysis and Performance Evaluation thermal_analysis->data_analysis gas_analysis Gas Composition Analysis (GC-MS) burn_rate->gas_analysis gas_analysis->data_analysis report Final Report and Application Assessment data_analysis->report

Caption: Workflow for characterizing gas generants.

Logical Relationship of this compound Properties to Gas Generant Performance

G cluster_properties Chemical & Physical Properties cluster_performance Gas Generant Performance HN_prop This compound Properties high_N High Nitrogen Content HN_prop->high_N oxy_bal Good Oxygen Balance HN_prop->oxy_bal thermal_stab High Thermal Stability HN_prop->thermal_stab high_energy High Heat of Explosion HN_prop->high_energy high_gas_yield High Gas Yield high_N->high_gas_yield clean_comb Clean Combustion Products oxy_bal->clean_comb safe_handling Safe Handling & Storage thermal_stab->safe_handling high_energy->high_gas_yield high_burn_rate High Burn Rate high_energy->high_burn_rate

Caption: this compound properties and performance.

References

Application Notes and Protocols for the Analytical Quantification of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) nitrate (B79036) and its parent compound, hydrazine, are highly reactive and toxic substances utilized in various industrial and pharmaceutical applications, including as a propellant, a reducing agent, and a precursor in the synthesis of pharmaceuticals and other chemicals. Due to its potential health risks, including irritation to the skin and mucous membranes, and its classification as a potential carcinogen, the sensitive and accurate quantification of hydrazine is of paramount importance for quality control, environmental monitoring, and safety assurance in drug development and manufacturing processes. These application notes provide detailed protocols for the quantification of hydrazine using spectrophotometry, chromatography, and electrochemical methods.

Analytical Methods for Hydrazine Quantification

A variety of analytical techniques can be employed for the determination of hydrazine concentration. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary methods include:

  • Spectrophotometry: This colorimetric method is widely used due to its simplicity and cost-effectiveness. It typically involves a derivatization reaction to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high selectivity and sensitivity for the quantification of hydrazine. The analysis often requires a derivatization step to improve the chromatographic retention and detection of the highly polar hydrazine molecule.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of hydrazine. Similar to HPLC, derivatization is a common step to enhance the volatility and thermal stability of hydrazine for GC analysis.

  • Electrochemical Methods: These techniques are based on the electrochemical oxidation of hydrazine at the surface of a modified electrode. They are known for their high sensitivity, rapid response times, and potential for miniaturization.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for hydrazine quantification reported in the literature, allowing for easy comparison.

Table 1: Spectrophotometric Methods

Derivatizing AgentWavelength (nm)Linear RangeLimit of Detection (LOD)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
p-Dimethylaminobenzaldehyde (p-DAB)4580 - 7 µg / 25 mL-8.1 x 10⁴[1]
Reduction of Nitrate to Nitrite5450 - 15 µg / 10 mL0.42 µg3.83 x 10⁴[2][3]

Table 2: Chromatographic Methods

MethodDerivatizing AgentColumnMobile Phase/Carrier GasDetectorLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLCBenzaldehyde (B42025)C18 Reverse Phase80/20 Methanol/WaterUV (313 nm)-0.032 µ g/sample -[2]
HPLC-MS/MSp-AnisaldehydeAgilent Zorbax SB-C1860/40 Acetonitrile/Water with 0.1% Formic AcidMS/MS0.0493 - 12.3 ng/mL-0.0493 ng/mL[4]
HPLCSalicylaldehydeC18 Reverse Phase60/40 Acetonitrile/WaterUV (209 nm)10 - 1000 ppm10 ppm-[5]
GC-MS2,4-Pentanedione--MS--0.002 mg/m³[6]
Ion ChromatographyNoneIonPac CS16 Cation-Exchange30 mM Methanesulfonic AcidElectrochemical10 µM - 4 mM3 µM10 µM[7][8]

Table 3: Electrochemical Methods

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Poly(dopamine) on ITOCyclic Voltammetry100 µM - 10 mM1 µM[9][10]
ZnFe₂O₄/RGO on SPEDifferential Pulse Voltammetry0.03 - 610.0 µM0.01 µM[11]
Ferrocene derivative/IL/CoS₂-CNT on CPEDifferential Pulse Voltammetry0.03 - 500.0 µM0.015 µM[12]
Nitrogen-Doped Hollow Carbon Spheres on SPGEDifferential Pulse Voltammetry0.02 - 380.0 µM0.007 µM[13]

ITO: Indium Tin Oxide, RGO: Reduced Graphene Oxide, SPE: Screen-Printed Electrode, IL: Ionic Liquid, CNT: Carbon Nanotube, CPE: Carbon Paste Electrode, SPGE: Screen-Printed Graphite Electrode.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of hydrazine, from sample preparation to analysis by different instrumental techniques.

Hydrazine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_spectro Spectrophotometry cluster_chrom Chromatography cluster_electro Electrochemistry cluster_data Data Analysis Sample Sample Collection (e.g., Drug Substance, Water) Extraction Extraction/Dilution (e.g., with 0.1 N H₂SO₄) Sample->Extraction Deriv_Spectro Derivatization (e.g., with p-DAB) Extraction->Deriv_Spectro Deriv_Chrom Derivatization (e.g., with Benzaldehyde) Extraction->Deriv_Chrom Direct_Analysis Direct Measurement on Modified Electrode Extraction->Direct_Analysis Spectro_Analysis Spectrophotometric Measurement Deriv_Spectro->Spectro_Analysis Quantification Quantification using Calibration Curve Spectro_Analysis->Quantification HPLC_GC HPLC or GC Analysis Deriv_Chrom->HPLC_GC HPLC_GC->Quantification Electrochem_Analysis Voltammetric/Amperometric Analysis Direct_Analysis->Electrochem_Analysis Electrochem_Analysis->Quantification

Caption: General workflow for hydrazine quantification.

Experimental Protocols

Spectrophotometric Method using p-Dimethylaminobenzaldehyde (p-DAB)

This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored azine derivative, which is measured spectrophotometrically.

Materials:

  • Hydrazine standard solution

  • p-Dimethylaminobenzaldehyde (p-DAB) solution: Dissolve p-DAB in a suitable acidic solvent (e.g., 1 M HCl).

  • Hydrochloric acid (HCl), 1 M

  • Spectrophotometer

Protocol:

  • Standard Preparation: Prepare a series of hydrazine standard solutions of known concentrations by diluting a stock solution.

  • Sample Preparation: Prepare the sample solution. If the sample is solid, dissolve it in a suitable solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add the p-DAB reagent.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature for color development.

  • Measurement: Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (approximately 458 nm) against a reagent blank.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of hydrazine in the sample from the calibration curve.

HPLC Method with Pre-column Derivatization

This protocol describes the quantification of hydrazine using HPLC after derivatization with benzaldehyde to form benzalazine (B126859), which can be detected by a UV detector.[2]

Materials:

  • Hydrazine standard solution

  • Benzaldehyde solution (e.g., 1% in methanol)

  • Sodium borate (B1201080) buffer (0.1 N)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Protocol:

  • Standard and Sample Preparation: Prepare hydrazine standards and sample solutions in 0.1 N sulfuric acid.

  • Derivatization: a. To 1.0 mL of each standard and sample solution, add 0.5 mL of the benzaldehyde solution. b. Shake the vials and let them stand for 5 minutes. c. Add 1.0 mL of 0.1 N sodium borate to each vial and shake. d. Heat the vials in a water bath at 80°C for 30 minutes.[2] e. Cool the solutions to room temperature before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: 80:20 (v/v) Methanol/Water.[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Detection: UV at 313 nm.[2]

    • Injection Volume: 25 µL.[2]

  • Quantification: Inject the derivatized standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the benzalazine derivative against the hydrazine concentration. Determine the hydrazine concentration in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of hydrazine with a suitable agent, such as pentafluorobenzaldehyde (B1199891) (PFB), to form a more volatile and thermally stable derivative for GC-MS analysis.

Materials:

  • Hydrazine standard solution

  • Pentafluorobenzaldehyde (PFB) solution

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system

Protocol:

  • Standard and Sample Preparation: Prepare aqueous solutions of hydrazine standards and samples.

  • Derivatization: a. Treat the aqueous solutions with an excess of PFB. The reaction forms decafluorobenzaldehyde azine (DFBA).

  • Extraction: Partition the DFBA derivative into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Use a suitable capillary column and temperature program to separate the DFBA from other components.

    • The mass spectrometer is used for detection and quantification, providing high selectivity.

  • Quantification: Create a calibration curve by analyzing derivatized standards. Quantify the hydrazine in the samples by comparing their peak areas to the calibration curve.

Electrochemical Method using a Modified Electrode

This protocol outlines the general steps for the determination of hydrazine using a chemically modified electrode and a voltammetric technique like differential pulse voltammetry (DPV).

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Electrode modifying material (e.g., nanomaterial composite)

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0)

  • Potentiostat

Protocol:

  • Electrode Preparation: a. Polish the bare working electrode to a mirror finish. b. Modify the electrode surface by drop-casting a solution of the chosen modifier (e.g., ZnFe₂O₄/RGO nanocomposite) and allowing it to dry.[11]

  • Electrochemical Measurement: a. Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte. b. Add a known volume of the hydrazine standard or sample solution to the cell. c. Record the differential pulse voltammogram over a specific potential range. The oxidation of hydrazine will produce a peak current.

  • Optimization: The pH of the supporting electrolyte should be optimized to achieve the best electrochemical response. A neutral pH is often found to be optimal.[11]

  • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of hydrazine in the standard solutions. The concentration of hydrazine in the sample is then determined from this curve. The DPV technique often provides a linear response over a wide range of concentrations with a very low limit of detection.[11]

Conclusion

The choice of an analytical method for the quantification of hydrazine nitrate should be based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. Spectrophotometric methods are suitable for routine analysis where high sensitivity is not the primary concern. Chromatographic methods, particularly HPLC and GC-MS, offer higher selectivity and are ideal for complex matrices and trace-level quantification. Electrochemical sensors provide a rapid and highly sensitive alternative, well-suited for on-site and real-time monitoring. The protocols provided herein offer a comprehensive guide for the accurate and reliable quantification of hydrazine in various samples.

References

Application Notes and Protocols for the Synthesis of Oxide Ceramic Powders Using Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrazine (B178648) nitrate (B79036) in the synthesis of oxide ceramic powders. The primary focus is on the solution combustion synthesis method, for which detailed protocols and quantitative data are available. Information on the use of hydrazine nitrate in sol-gel and hydrothermal methods is currently limited in publicly accessible literature.

Introduction

The synthesis of oxide ceramic powders with controlled particle size, morphology, and purity is crucial for a wide range of applications, including advanced ceramics, catalysts, and biomedical materials. This compound (N₂H₄·HNO₃) serves as a high-energy, carbon-free fuel in solution combustion synthesis, offering several advantages over traditional carbon-based fuels like urea (B33335) and glycine. Its primary benefit is the significant reduction of carbonate by-products, leading to purer ceramic powders.[1][2] This method is known for its simplicity, speed, and ability to produce nanocrystalline powders.

Synthesis Methods

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a versatile and energy-efficient method for producing a variety of oxide ceramic powders.[3] The process involves a self-sustaining exothermic reaction between a metal nitrate (oxidizer) and a fuel, in this case, this compound. The reaction, once initiated by heating, generates a large volume of gas, which helps in the formation of fine, porous, and often nanocrystalline powders.[4]

The stoichiometry of the metal nitrate (oxidizer) to fuel (this compound) is a critical parameter that influences the combustion process and the properties of the final product.[4] The equivalence ratio (Φe) is used to describe the stoichiometry, where Φe = 1 indicates a balanced reaction where the energy released is maximized.[4]

This protocol details the synthesis of nanocrystalline barium cerate, a promising material for solid oxide fuel cells.[1][2][5]

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Nitric acid (HNO₃)

  • Distilled water

Equipment:

  • Hotplate stirrer

  • Beakers

  • Graduated cylinders

  • Fume hood

  • Furnace for annealing

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium nitrate and cerium nitrate hexahydrate in a minimal amount of distilled water with magnetic stirring.

    • In a separate beaker, prepare the this compound fuel by reacting hydrazine hydrate with nitric acid in an aqueous solution. The typical hydrazine to nitrate ratio is 1.2 (stoichiometric).[1]

    • Adjust the pH of the precursor solution to approximately 1 using nitric acid.[1]

  • Combustion:

    • Add the this compound solution to the metal nitrate solution and continue stirring to ensure a homogeneous mixture.

    • Heat the resulting mixture on a hotplate at approximately 350°C within a fume hood.[1]

    • The solution will dehydrate to form a viscous gel.

    • Upon further heating, the gel will auto-ignite, producing a voluminous, fine powder. The entire combustion process is very rapid.

  • Post-synthesis Treatment (Annealing):

    • The as-synthesized powder is often amorphous or poorly crystalline. To obtain the desired crystalline phase, anneal the powder in a furnace.

    • For BaCeO₃, annealing is typically performed in air at temperatures ranging from 500°C to 1000°C for 4 hours.[1] The heating and cooling rate is generally controlled, for example, at 20°C/min.[1]

G cluster_0 Precursor Preparation cluster_1 Combustion Process cluster_2 Post-Synthesis A Dissolve Metal Nitrates (e.g., Ba(NO₃)₂, Ce(NO₃)₃·6H₂O) in Distilled Water C Mix Metal Nitrate and This compound Solutions A->C B Prepare this compound Solution (N₂H₄·H₂O + HNO₃) B->C D Adjust pH to ~1 C->D E Heat Mixture on Hotplate (~350°C) D->E F Formation of Viscous Gel E->F G Auto-ignition and Combustion F->G H Formation of As-synthesized Powder G->H I Anneal As-synthesized Powder (500-1000°C, 4h) H->I K Final Oxide Ceramic Powder I->K J Characterization (XRD, SEM, etc.) K->J G cluster_0 Sol Formation cluster_1 Gelation and Aging cluster_2 Drying and Calcination A Dissolve Precursors (e.g., Metal Alkoxides or Salts) in a Solvent B Hydrolysis and Condensation (Addition of Water/Catalyst) A->B C Gel Formation B->C D Aging of the Gel C->D E Drying of the Gel (to form Xerogel/Aerogel) D->E F Calcination E->F G Final Oxide Ceramic Powder F->G G cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery A Prepare Aqueous Solution/Suspension of Precursors B Add Mineralizer (optional) A->B C Seal in Autoclave B->C D Heat to Reaction Temperature (e.g., >100°C) C->D E Hold for Reaction Time D->E F Cool Down Autoclave E->F G Filter, Wash, and Dry Product F->G H Final Crystalline Oxide Powder G->H

References

protocol for handling and storage of hydrazine nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) nitrate (B79036) is a powerful energetic material and a versatile reagent in chemical synthesis.[1] It is the salt formed from the reaction of hydrazine and nitric acid.[2] Due to its high energy content, it is classified as an explosive and requires careful handling and storage.[2][3] These application notes provide detailed protocols for the safe handling, storage, synthesis, and disposal of hydrazine nitrate in a laboratory setting. Additionally, its properties and applications in chemical synthesis are outlined.

Properties of this compound

This compound exists as a white crystalline solid and is highly soluble in water.[2][3] It is also soluble in hydrazine but has low solubility in alcohols.[2] The compound is known to exist in two crystalline forms: a stable α-form and an unstable β-form.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
Chemical Formula N₂H₄·HNO₃ or N₂H₅NO₃[2][3]
Molar Mass 95.06 g/mol
Appearance White crystalline solid[2]
Melting Point 70.7 °C (α-form)
Density 1.66 g/cm³ (α-form)
Solubility in Water Highly soluble[2]
Solubility in Alcohols Low[2]
Hygroscopicity Strong[2]
Energetic Properties

This compound is a high-performance explosive. Its energetic properties are summarized in the following table.

PropertyValueReferences
Heat of Formation (solid) -138.5 kJ/mol
Explosion Temperature 307 °C (50% detonation)[1]
Detonation Velocity 8.69 km/s (at 1.6 g/cm³)[3]
Impact Sensitivity Moderate
Friction Sensitivity Moderate

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the direct reaction of hydrazine with nitric acid or through a double decomposition reaction.

2.1.1. Direct Synthesis from Hydrazine and Nitric Acid

This method involves the careful neutralization of hydrazine with nitric acid.

  • Materials:

    • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

    • Nitric acid (HNO₃, 60-70%)

    • Methanol (B129727) or Ethanol (B145695) (optional, for recrystallization)

    • Ice bath

    • Stirring plate and stir bar

    • pH meter or pH indicator strips

    • Büchner funnel and filter paper

    • Beakers and Erlenmeyer flasks

  • Procedure:

    • In a fume hood, place a beaker containing a determined amount of hydrazine hydrate in an ice bath on a stirring plate.

    • Slowly add nitric acid dropwise to the stirring hydrazine hydrate solution. The reaction is exothermic, so maintain the temperature below 40°C.

    • Monitor the pH of the solution. Continue adding nitric acid until the pH is neutral (pH 7).

    • Once neutralized, the solution contains dissolved this compound. To isolate the solid, the solution can be concentrated by gentle heating (below 60°C) under reduced pressure, followed by cooling to induce crystallization.

    • Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol or ethanol to remove impurities.

    • Dry the crystals in a desiccator at room temperature. Do not heat to dry.

2.1.2. Synthesis by Double Decomposition

This method avoids the direct use of concentrated acids.

  • Materials:

    • Hydrazine sulfate (B86663) ((N₂H₅)₂SO₄)

    • Barium nitrate (Ba(NO₃)₂) or Calcium nitrate (Ca(NO₃)₂)

    • Deionized water

    • Stirring plate and stir bar

    • Büchner funnel and filter paper

    • Beakers

  • Procedure:

    • Prepare separate aqueous solutions of hydrazine sulfate and barium nitrate (or calcium nitrate).

    • Slowly add the barium nitrate solution to the stirring hydrazine sulfate solution.

    • A white precipitate of barium sulfate (or calcium sulfate) will form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Filter the mixture to remove the insoluble sulfate salt. The filtrate is an aqueous solution of this compound.

    • Isolate the solid this compound as described in the direct synthesis method (steps 4-7).

Recrystallization for Purification

For high-purity this compound, recrystallization is recommended.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot deionized water (around 60°C).

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Further cooling in an ice bath will promote maximum crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold solvent in which this compound is sparingly soluble, such as ethanol.

    • Dry the purified crystals in a desiccator.

Protocol for Handling and Storage

Due to its explosive and toxic nature, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE):

    • Safety goggles (chemical splash proof)

    • Face shield

    • Flame-retardant lab coat

    • Chemical-resistant gloves (nitrile or neoprene)

    • Closed-toe shoes

  • Handling:

    • Always handle this compound in a designated area, such as a chemical fume hood.

    • Use non-sparking tools (e.g., plastic or ceramic spatulas).

    • Avoid friction, impact, and electrostatic discharge.

    • Work with the smallest quantities necessary for the experiment.

    • Ensure all equipment is clean and free from contaminants, especially oxidizing agents and metals.

  • Storage:

    • Store this compound in a cool, dry, well-ventilated area.

    • Keep it away from heat, sparks, open flames, and direct sunlight.

    • Store in a tightly sealed, non-metallic container.

    • Segregate from incompatible materials (see Section 3).

    • The storage area should be clearly labeled with "Explosive" and "Toxic" warnings.

    • Do not store for prolonged periods.[3]

Spill Cleanup Protocol
  • Immediate Actions:

    • Evacuate the immediate area.

    • Alert others and the laboratory supervisor.

    • If the spill is large or involves a fire, activate the fire alarm and evacuate the building.

    • Only trained personnel with appropriate PPE should handle the cleanup.

  • Cleanup Procedure for Small Spills:

    • Wear the full PPE as described in section 2.3.

    • For solid spills, carefully sweep the material with a soft, natural-bristle brush and place it into a designated waste container. Avoid creating dust.

    • For liquid spills (solutions of this compound), absorb the spill with an inert absorbent material like vermiculite (B1170534) or sand.

    • The contaminated absorbent should then be transferred to a designated waste container.

    • Decontaminate the spill area with a 5% aqueous solution of sodium hypochlorite (B82951) or calcium hypochlorite to neutralize any residual hydrazine.[4]

    • Wash the area with soap and water.

Disposal Protocol
  • Waste Collection:

    • All this compound waste, including contaminated materials, must be collected in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other chemical waste.

  • Disposal Method:

    • This compound waste is considered hazardous and must be disposed of through the institution's hazardous waste management program.

    • A common method for the destruction of small quantities of hydrazine compounds is through chemical neutralization with an oxidizing agent like a dilute solution of sodium hypochlorite or calcium hypochlorite.[4] This should only be performed by trained personnel.

Safety Information

Hazards
  • Explosive: this compound is a powerful explosive that can be initiated by heat, shock, or friction.

  • Toxic: It is highly toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Corrosive: It can cause severe burns to the skin and eyes.

Incompatible Materials

This compound is incompatible with a wide range of materials. Contact with these substances can lead to violent reactions, fire, or explosion.

  • Oxidizing agents: (e.g., peroxides, chlorates, nitrates)

  • Acids: (can lead to the formation of more sensitive compounds)

  • Metals and metal salts: (can catalyze decomposition)

  • Organic materials: (can form explosive mixtures)

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Applications in Chemical Synthesis

While primarily known as an energetic material, this compound serves as a reagent in the synthesis of various nitrogen-containing compounds.[1] Its utility in organic and inorganic synthesis is of interest to researchers in drug development and materials science.

  • Synthesis of Heterocyclic Compounds: Hydrazine and its derivatives are fundamental building blocks for a wide array of heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles, which are common scaffolds in pharmaceuticals.[5]

  • Formation of Metal Complexes: this compound is used to synthesize metal-hydrazine complexes. These complexes are studied for their energetic properties and as precursors for the synthesis of nano-materials.[6]

  • Reducing Agent: The hydrazine moiety can act as a reducing agent in certain chemical transformations.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis cluster_purification Purification Reactants Hydrazine Hydrate + Nitric Acid Neutralization Controlled Neutralization (Ice Bath, T < 40°C) Reactants->Neutralization Isolation Concentration & Cooling Neutralization->Isolation Filtration Vacuum Filtration Isolation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in Desiccator Washing->Drying Crude Product Crude this compound Drying->Crude Product Dissolution Dissolve in Hot Water Crude Product->Dissolution Recrystallization Crystallization Slow Cooling Dissolution->Crystallization Purified Filtration Vacuum Filtration Crystallization->Purified Filtration Purified Washing Wash with Cold Ethanol Purified Filtration->Purified Washing Purified Drying Dry in Desiccator Purified Washing->Purified Drying Final Product High-Purity This compound Purified Drying->Final Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Safe Handling and Storage

G cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_storage Storage Conditions Safe Handling Safe Handling Goggles Goggles Safe Handling->Goggles Face Shield Face Shield Safe Handling->Face Shield Lab Coat Lab Coat Safe Handling->Lab Coat Gloves Gloves Safe Handling->Gloves Fume Hood Fume Hood Safe Handling->Fume Hood Non-sparking Tools Non-sparking Tools Safe Handling->Non-sparking Tools Static Control Static Control Safe Handling->Static Control Cool & Dry Cool & Dry Safe Handling->Cool & Dry Ventilated Ventilated Safe Handling->Ventilated Away from Heat/Light Away from Heat/Light Safe Handling->Away from Heat/Light Segregated Segregated Safe Handling->Segregated

Caption: Key elements for the safe handling and storage of this compound.

Experimental Workflow: Spill Cleanup

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Wear PPE Wear PPE Alert Supervisor->Wear PPE Contain Spill Contain with Inert Absorbent Wear PPE->Contain Spill Collect Waste Collect Contaminated Material Contain Spill->Collect Waste Decontaminate Neutralize with Hypochlorite Solution Collect Waste->Decontaminate Dispose Waste Dispose as Hazardous Waste Collect Waste->Dispose Waste Final Cleaning Wash with Soap and Water Decontaminate->Final Cleaning

Caption: Step-by-step workflow for the cleanup of a this compound spill.

Signaling Pathway: Decomposition of this compound

G cluster_thermal Thermal Decomposition cluster_catalytic Catalytic Decomposition (e.g., on Ru/C) This compound This compound Thermal Products N₂, H₂O, O₂ This compound->Thermal Products Heat Catalytic Products N₂, N₂O, NH₄⁺ This compound->Catalytic Products Catalyst

Caption: Simplified decomposition pathways of this compound.[6][7]

References

Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazine (B178648) and hydrazine hydrate (B1144303) are versatile reducing agents in organic chemistry, primarily utilized for the deoxygenation of carbonyl compounds and the reduction of nitro groups.[3][4] Their efficacy stems from the thermodynamic stability of the major byproduct, nitrogen gas.[4]

Application 1: Wolff-Kishner Reduction of Aldehydes and Ketones

The Wolff-Kishner reduction is a robust method for the complete reduction of the carbonyl group of aldehydes and ketones to a methylene (B1212753) group (CH₂).[4][5][6] This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[6] The reaction proceeds under strongly basic conditions at high temperatures.[4][6]

Logical Workflow for Wolff-Kishner Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Carbonyl Compound + Hydrazine Hydrate solvent High-Boiling Solvent (e.g., Ethylene Glycol) start->solvent Dissolve base Strong Base (e.g., KOH or NaOH) solvent->base Add heat Heat to Reflux (High Temperature) base->heat formation In situ Hydrazone Formation heat->formation reduction Reduction to Methylene Group (N₂ Gas Evolution) formation->reduction cool Cool Reaction Mixture extract Aqueous Work-up & Extraction cool->extract purify Purification (e.g., Distillation or Chromatography) extract->purify product Alkane Product purify->product

Caption: Workflow of the Wolff-Kishner Reduction.

Experimental Protocol: Huang-Minlon Modification

The Huang-Minlon modification of the Wolff-Kishner reduction is a widely accepted procedure due to its improved yields and shorter reaction times.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq), diethylene glycol as the solvent, potassium hydroxide (B78521) (3.0 eq), and hydrazine hydrate (85% solution, several equivalents).

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone intermediate.

  • Reduction: After hydrazone formation, arrange the apparatus for distillation and remove water and excess hydrazine by heating the reaction mixture to a higher temperature (typically around 200 °C).[6] The evolution of nitrogen gas will be observed.

  • Completion and Work-up: Maintain the high temperature until the gas evolution ceases, indicating the completion of the reaction. Cool the mixture to room temperature.

  • Isolation: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Application 2: Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, as anilines are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[2] Hydrazine hydrate, in the presence of a metal catalyst such as palladium on carbon (Pd/C) or iron(III) chloride (FeCl₃), serves as an efficient and convenient hydrogen source for this transformation, avoiding the need for high-pressure hydrogenation equipment.[2][7][8]

Reaction Mechanism: Catalytic Transfer Hydrogenation

G cluster_catalyst Catalyst Surface cluster_reactants cluster_products catalyst Metal Catalyst (e.g., Pd/C) aniline (B41778) Aniline (Ar-NH₂) catalyst->aniline Hydrogen Transfer nitrogen Nitrogen Gas (N₂) catalyst->nitrogen water Water (H₂O) catalyst->water hydrazine Hydrazine (N₂H₄) hydrazine->catalyst Adsorbs & Decomposes to H₂ nitro Aromatic Nitro Compound (Ar-NO₂) nitro->catalyst Adsorbs

Caption: Catalytic Transfer Hydrogenation of Nitroarenes.

Experimental Protocol: Selective Reduction of Halogenated Nitroarenes

This protocol is adapted from a method for the selective reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C, which is crucial for synthesizing halogenated anilines while preserving the halogen substituent.[2][7]

  • Reaction Setup: To a solution of the halogenated nitroarene (1.0 mmol) in methanol (B129727) (5 mL), add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reagent Addition: Add hydrazine monohydrate (10.0 mmol) to the mixture.[2]

  • Reaction Conditions:

    • Method A (Selective Reduction): Heat the reaction mixture to reflux (approx. 80 °C) for 5-15 minutes.[2] Monitor the reaction by TLC.

    • Method B (Total Reduction/Dehalogenation): For less stable halogens or complete dehalogenation, heat the mixture using a microwave synthesizer at 120 °C for 15 minutes.[2][7]

  • Work-up: After completion, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude aniline derivative by flash column chromatography using a suitable solvent system (e.g., hexanes and ethyl acetate).[2]

Quantitative Data: Substrate Scope for Nitroarene Reduction

The following table summarizes the yields for the selective reduction of various halogenated nitroarenes to the corresponding anilines using hydrazine hydrate and Pd/C under reflux conditions (Method A).

EntrySubstrateProductYield (%)Reference
11-Bromo-4-nitrobenzene4-Bromoaniline96[2]
21-Chloro-4-nitrobenzene4-Chloroaniline95[2]
31-Iodo-4-nitrobenzene4-Iodoaniline92[2]
42-Nitro-1,3,5-trichlorobenzene2,4,6-Trichloroaniline90[2]
52-Nitropyridine2-Aminopyridine93[7]
65-Nitroindole5-Aminoindole88[7]

Table 1. Yields for the selective reduction of various nitroarenes. Conditions: Substrate (1 mmol), 5% Pd/C, hydrazine hydrate (10 mmol), methanol (5 mL), reflux.[2][7]

References

Application Notes and Protocols for Hydrazine Nitrate Decomposition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting experimental studies on the decomposition of hydrazine (B178648) nitrate (B79036) (HN). It covers essential safety procedures, experimental setups for both catalytic and thermal decomposition, and methods for product analysis.

Critical Safety Protocols

Hydrazine nitrate and its parent compound, hydrazine, are energetic, toxic, and potentially carcinogenic materials.[1][2] Strict adherence to safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required. A full-face shield is recommended when a splash hazard exists.[1][2]

  • Hand Protection: Nitrile or neoprene gloves must be worn.[1][3]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2][3]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

1.2 Handling and Storage

  • Ventilation: Only handle this compound in a well-ventilated chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Ground all equipment to prevent static discharge.[4]

  • Incompatibilities: Store separately from oxidizing materials, acids, and metals.[3]

  • Storage Conditions: Keep containers tightly closed in a cool, dry, well-ventilated area.[3][4] Storage under an inert nitrogen atmosphere is recommended.[3]

  • Contamination: Avoid shock, friction, and contact with porous materials like wood or cloth, which can lead to spontaneous ignition.[3]

1.3 Spill and Emergency Procedures

  • Spills: Do not attempt to clean up a spill. Evacuate the area, secure access, and call emergency personnel immediately.[2][5]

  • Exposure (Skin/Eyes): Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency eyewash or safety shower. Remove contaminated clothing while flushing. Seek immediate medical attention.[4][5]

  • Ingestion/Inhalation: Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Experimental Protocols

2.1 Protocol: Catalytic Decomposition in a Batch Reactor

This protocol details the study of this compound decomposition in a nitric acid solution using a solid catalyst.

Objective: To determine the rate and products of catalytic decomposition under controlled temperature and concentration.

Materials:

  • This compound (HN)

  • Nitric Acid (HNO₃), 1.0 mol L⁻¹

  • Catalyst (e.g., 5% Ru/ZSM-5 or Ru/C)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or thermocouple

  • Gas absorption device (scrubber)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: In a chemical fume hood, prepare a 20 mL solution containing 0.1 mol L⁻¹ this compound in 1.0 mol L⁻¹ nitric acid.[6]

  • Apparatus Setup: Assemble the batch reactor system by fitting the round-bottom flask with the reflux condenser and placing it on the magnetic stirrer/hotplate. Ensure the gas outlet from the condenser is directed to a suitable scrubber to neutralize any evolved gases.

  • Reaction Initiation: Add 2.0 g of the catalyst to the flask containing the this compound solution.[6]

  • Heating and Monitoring: Begin stirring and heat the mixture to the target temperature (e.g., 80 °C).[6] Monitor the reaction temperature closely. The reaction is often complete within 60 minutes at this temperature.[6]

  • Reaction Completion and Catalyst Recovery: Once the reaction is complete (e.g., cessation of gas evolution), turn off the heat and allow the mixture to cool to room temperature.

  • Sample Collection: Separate the catalyst from the liquid phase by filtration. The recovered catalyst can be washed and dried for reuse studies.[6] The filtrate can be collected for product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 0.1M HN in 1.0M HNO3 Solution setup Assemble Batch Reactor (Flask + Reflux Condenser) prep_solution->setup prep_catalyst Weigh 2.0g Ru/ZSM-5 Catalyst prep_catalyst->setup add_reactants Add Solution and Catalyst to Flask setup->add_reactants heat_stir Heat to 80°C with Stirring add_reactants->heat_stir monitor Monitor for 60 min heat_stir->monitor analyze_gas Analyze Gas Products (e.g., GC-MS) heat_stir->analyze_gas cool Cool to Room Temp monitor->cool filter Filter to Separate Catalyst and Liquid cool->filter analyze_liquid Analyze Liquid Products (e.g., IC, Titration) filter->analyze_liquid G cluster_catalytic Catalytic Decomposition cluster_thermal Thermal Decomposition (in solution) HN This compound (N2H5NO3) cat_cond Conditions: Ru or Pt catalyst in HNO3 HN->cat_cond therm_cond Conditions: ~100°C in HNO3 HN->therm_cond cat_prods Major Products: N2, N2O, Ammonium Nitrate (NH4NO3) cat_cond->cat_prods leads to therm_path1 N2H4 + HNO3 → H2O + HONO + N2H2 therm_cond->therm_path1 therm_path2 N2H4 + HONO → HN3 + 2H2O therm_cond->therm_path2

References

Application Notes and Protocols for the Catalytic Decomposition of Hydrazine Nitrate on Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic decomposition of hydrazine (B178648) nitrate (B79036) on various transition metals. It is intended to serve as a comprehensive resource for researchers and scientists working with this energetic material. The information compiled herein is based on a thorough review of scientific literature.

Introduction

Hydrazine nitrate (HN) is an energetic material with potential applications as a propellant.[1] Its decomposition can be accelerated through catalysis by transition metals, a process of significant interest for controlled energy release and propulsion applications. This document outlines the catalytic activity of several transition metals, provides detailed experimental protocols for catalyst preparation and decomposition studies, and offers essential safety guidelines.

The catalytic activity of transition metals in the decomposition of this compound generally follows the trend: Iridium (Ir) > Rhodium (Rh) > Platinum (Pt) ≥ Palladium (Pd) > Copper (Cu) .[1][2] This trend is influenced by the adsorption energies of this compound on the metal surfaces and the energy barriers of the decomposition reaction steps.[1][2]

Data Presentation: Quantitative Catalytic Performance

The following tables summarize key quantitative data for the catalytic decomposition of hydrazine and its derivatives over various transition metal catalysts. It is important to note that much of the available experimental data pertains to hydrazine or hydrous hydrazine rather than specifically this compound. This distinction is highlighted in the tables.

CatalystSubstrateApparent Activation Energy (Ea) (kJ/mol)Reaction OrderKey Findings & Products
Iridium (Ir)
Ir/Ni10CeHydrous Hydrazine64.2[3]0.34 (with respect to HH)[3]Primarily N₂ and NH₃ produced. The primary reaction route involves the generation of NH₂ radicals that attack adsorbed hydrazine molecules.[3]
Ir/Al₂O₃HydrazineNot specified1 (with respect to hydrazine)The reaction is first-order over the concentration range of 15-100% w/w hydrazine.[4]
Rhodium (Rh)
Supported RhAqueous Hydrazine41.28 ± 0.33[5]0.5 (low concentration) to 0 (high concentration)[5]Decomposition follows the stoichiometry: 2N₂H₄ → N₂ + H₂ + 2NH₃. The nitrogen molecule is formed from the two nitrogen atoms of one hydrazine molecule without N-N bond fission.[5]
Ruthenium (Ru)
Ru/CThis compound (0.01 M in 0.1 M HNO₃)46.6[6]1.5[6]The reaction pathway involves heterogeneous catalytic disproportionation of this compound and oxidation by catalytically generated HNO₂.[6]
Platinum (Pt)
Pt/SiO₂Hydrazine in HNO₃Dependent on HNO₃ concentration[7]Complex; varies with hydrazine and HNO₃ concentration[7][8]A complex process involving heterogeneous catalytic auto-decomposition of N₂H₄, reaction with catalytically generated nitrous acid, and catalytic oxidation by nitric acid. Main products are N₂O, N₂, and NH₄⁺.[7][8]
Supported PtHydrazineNot specifiedChanges from 0.5 to 0 with increasing hydrazine concentration[9]The initial slow step is the dissociative chemisorption of hydrazine in the form of NH₂ radicals.[9]
Palladium (Pd)
Supported PdHydrazineNot specified0.5[9]The initial slow step is the dissociative chemisorption of hydrazine in the form of NH₂ radicals.[9]
Copper (Cu)
Copper ChromiteHydrazineNot specifiedNot specifiedEfficiently and rapidly decomposes liquid hydrazine.[10]
Cupric ions (Cu²⁺)HydrazineNot specifiedNot specifiedSignificantly enhances the decomposition of hydrazine.[11]

Experimental Protocols

Catalyst Preparation

This protocol describes the preparation of a supported iridium catalyst on a support like alumina (B75360) (Al₂O₃) or ceria (CeO₂).

Materials:

  • Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

  • Desired support material (e.g., γ-Al₂O₃, CeO₂)

  • Methanol (MeOH)

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Weigh 0.5 g of the desired support and add it to a 250 mL round bottom flask containing 100 mL of methanol.

  • Stir the suspension at 1250 rpm for 15 minutes at room temperature.

  • Slowly increase the temperature to 323 K.

  • Calculate and weigh the amount of IrCl₃·xH₂O precursor required to achieve a 1 wt% metal loading.

  • Add the precursor to the stirred suspension.

  • Slowly heat the mixture to 343 K and maintain it under reflux conditions for 8 hours.

  • After cooling, filter the catalyst and wash it thoroughly with deionized water.

  • Dry the catalyst in an oven at 373 K overnight.

  • Calcination and reduction steps may be required depending on the specific application and support used. A typical reduction is performed under a flow of H₂ gas at elevated temperatures.

This protocol is suitable for preparing supported palladium catalysts.

Materials:

  • Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)

  • Desired support material (e.g., γ-Al₂O₃, SiO₂, carbon)

  • Deionized water

  • Rotary evaporator

  • Furnace

Procedure:

  • Calculate the amount of Pd(NO₃)₂·2H₂O needed for the desired metal loading.

  • Dissolve the palladium precursor in a minimal amount of deionized water.

  • Add the solution to the support material. The volume of the solution should be equal to or slightly less than the pore volume of the support (incipient wetness impregnation).

  • Mix thoroughly to ensure uniform distribution of the precursor.

  • Dry the impregnated support in a rotary evaporator under vacuum.

  • Calcine the dried material in air at a temperature below the decomposition temperature of palladium oxide to avoid sintering.

  • Reduce the catalyst in a hydrogen atmosphere at an appropriate temperature to obtain metallic palladium particles.

The wet or dry impregnation methods described above can be adapted for the preparation of supported rhodium and copper catalysts using appropriate precursors such as rhodium(III) chloride (RhCl₃) or copper(II) nitrate (Cu(NO₃)₂).

Catalytic Decomposition of this compound (Batch Reactor)

This protocol describes a general procedure for studying the liquid-phase catalytic decomposition of this compound.

Materials and Equipment:

  • This compound solution of known concentration

  • Prepared transition metal catalyst

  • Batch reactor (e.g., a three-necked round bottom flask)

  • Reflux condenser

  • Gas outlet connected to a gas collection system (e.g., gas burette) or analytical instrument (GC/MS)

  • Temperature controller and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the batch reactor with the reflux condenser and gas outlet.

  • Introduce a known mass of the catalyst into the reactor.

  • Add a specific volume of the this compound solution to the reactor.

  • Begin stirring and heat the reactor to the desired temperature (e.g., 353 K).

  • Monitor the reaction by measuring the volume of gas evolved over time using a gas burette or by analyzing the composition of the off-gas using GC or MS.

  • At the end of the reaction, cool the reactor to room temperature.

  • Separate the catalyst from the reaction mixture by filtration for further analysis or reuse.

Product Analysis (Gas Chromatography)

This protocol provides a general guideline for the analysis of gaseous decomposition products.

Instrumentation:

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or Mass Spectrometer - MS).

  • Packed column: Molecular Sieve 5A is suitable for the separation of N₂, H₂, and CO. A porous polymer column (e.g., Porapak Q) can be used for N₂O and NH₃.

Procedure:

  • Connect the gas outlet from the batch reactor to the GC injection port.

  • Use an inert carrier gas such as argon or helium.

  • Set the GC oven temperature program, injector temperature, and detector temperature according to the specific column and analytes.

  • Inject a known volume of the gas sample from the reactor headspace.

  • Identify the components based on their retention times compared to known standards.

  • Quantify the components by integrating the peak areas and using a calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Decomposition cluster_analysis Product Analysis Prep Catalyst Synthesis (e.g., Impregnation) Calc Calcination Prep->Calc Red Reduction Calc->Red Char Characterization (XRD, TEM, etc.) Red->Char Setup Reactor Setup Char->Setup Catalyst React Decomposition Reaction Setup->React Sample Product Sampling React->Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Gaseous Products Quant Data Quantification GCMS->Quant

A generalized workflow for the synthesis, testing, and analysis of catalysts for this compound decomposition.
Proposed Decomposition Pathway on Iridium

Decomposition_Pathway_Ir HN N₂H₅⁺NO₃⁻ (adsorbed) step1 N-O Bond Scission HN->step1 int1 N₂H₅⁺ + NO₂ + O (surface) step1->int1 step2 NH₂ Abstraction int1->step2 int2 NH₃ + N₂H₃⁺ step2->int2 step3 Further Decomposition int2->step3 prod N₂ + H₂O + other products step3->prod

A simplified proposed reaction pathway for this compound decomposition on an Iridium surface, highlighting the initial N-O bond cleavage.
Comparative Reactivity of Transition Metals

Reactivity_Trend Ir Ir Rh Rh Ir->Rh > Pt Pt Rh->Pt > Pd Pd Pt->Pd Cu Cu Pd->Cu >

References

Application Notes and Protocols for Hydrazine Nitrate as a Nitrite Scavenger in Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrazine (B178648) nitrate (B79036) as a nitrite (B80452) scavenger in the context of nuclear fuel reprocessing, specifically within the PUREX (Plutonium and Uranium Recovery by Extraction) process. The provided protocols offer detailed methodologies for the evaluation of its efficiency and the analytical determination of key components.

Introduction

In the PUREX process, the separation of uranium and plutonium from fission products in spent nuclear fuel is achieved through solvent extraction. A critical step in this process is the partitioning of plutonium from uranium. This is typically accomplished by reducing Pu(IV) to the less extractable Pu(III) state. However, nitrous acid (HNO₂), which is often present in the nitric acid medium, can re-oxidize Pu(III) back to Pu(IV), thereby hindering the separation process.

Hydrazine nitrate is employed as a "holding reductant" or, more accurately, a nitrite scavenger. Its primary function is to rapidly react with and destroy any nitrous acid present in the system, thus preventing the re-oxidation of Pu(III) and ensuring efficient separation of plutonium.[1]

Chemical Reactions

The primary reaction of hydrazine with nitrous acid is a rapid one, leading to the formation of hydrazoic acid (HN₃) as an intermediate.[2] Subsequently, hydrazoic acid can react with additional nitrous acid to produce nitrogen gas (N₂) and nitrous oxide (N₂O).

Primary Scavenging Reaction: N₂H₅⁺ + HNO₂ → HN₃ + 2H₂O + H⁺

Secondary Reaction: HN₃ + HNO₂ → N₂ + N₂O + H₂O

The formation of hydrazoic acid is a significant safety concern as it is volatile and can form explosive metal azides.[1] Therefore, controlling the reaction conditions to minimize the accumulation of hydrazoic acid is crucial.

Quantitative Data

The efficiency of this compound as a nitrite scavenger is influenced by several factors, including the concentrations of nitric acid, hydrazine, and nitrous acid, as well as the temperature.

Reaction Kinetics

The reaction between hydrazine and nitrous acid is generally considered to be very fast.[2] However, specific rate constants are highly dependent on the reaction conditions. The literature suggests a complex kinetic behavior that can be influenced by acidity and the presence of other species.

Nitric Acid (M)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
< 2.8Not SpecifiedNot explicitly stated, but reaction is rapid.
1.035Reaction is rapid, with a rate constant (k₉) of 4876 (mol·min)⁻¹ noted in a kinetic model involving technetium.[3]

Note: The provided rate constant from the technetium study represents a very fast reaction, highlighting the efficiency of hydrazine in consuming nitrous acid. However, more specific kinetic studies under a wider range of PUREX-relevant conditions are needed for precise modeling.

Hydrazoic Acid Formation

The yield of hydrazoic acid is a critical parameter to monitor. The ratio of hydrazine to nitrous acid plays a significant role in determining the amount of HN₃ produced.

Reductant MixtureConversion of Hydrazine to Hydrazoic Acid (%)Reference
Hydrazine-stabilized U(IV)~60[1]
Hydrazine-stabilized Ferrous SulfamateNot specified
Hydrazine-stabilized Hydroxylamine Nitrate~5[1]

These data indicate that the choice of the primary reductant used in conjunction with hydrazine significantly impacts the formation of the hazardous hydrazoic acid byproduct.

Experimental Protocols

Protocol for Evaluation of Nitrite Scavenging Efficiency

This protocol outlines a general procedure for determining the effectiveness of this compound in removing nitrite from a simulated PUREX process solution.

Objective: To quantify the reduction in nitrite concentration over time in the presence of this compound under controlled conditions.

Materials:

  • Sodium nitrite (NaNO₂) standard solution

  • This compound (N₂H₅NO₃)

  • Nitric acid (HNO₃)

  • Spectrophotometer

  • Reagents for nitrite determination (see Protocol 4.2)

  • Thermostated reaction vessel

Procedure:

  • Prepare Simulated PUREX Solution: Prepare a solution of nitric acid at the desired concentration (e.g., 1-3 M).

  • Initial Nitrite Concentration: Spike the nitric acid solution with a known concentration of sodium nitrite to achieve a desired initial nitrite concentration relevant to process conditions.

  • Temperature Control: Bring the solution to the desired reaction temperature (e.g., 25-50 °C) in a thermostated vessel.

  • Initiate Reaction: Add a predetermined amount of this compound to the solution to achieve the desired scavenger concentration. Start a timer immediately.

  • Sample Collection: At regular time intervals (e.g., 0, 1, 5, 10, 30 minutes), withdraw aliquots of the reaction mixture.

  • Quench Reaction (if necessary): Depending on the analysis time, it may be necessary to quench the reaction in the collected samples. This can be achieved by rapid cooling or dilution.

  • Nitrite Analysis: Analyze the nitrite concentration in each aliquot using a validated analytical method, such as the spectrophotometric method described in Protocol 4.2.

  • Data Analysis: Plot the nitrite concentration as a function of time. Calculate the percentage of nitrite scavenged at each time point relative to the initial concentration.

Protocol for Spectrophotometric Determination of Nitrite

This protocol is based on the widely used Griess reaction, adapted for the analysis of nitrite in nitric acid solutions.[2][4]

Objective: To determine the concentration of nitrite in aqueous samples.

Principle: Nitrite reacts with an aromatic amine (sulfanilamide) in an acidic medium to form a diazonium salt. This salt is then coupled with another aromatic compound (N-(1-naphthyl)-ethylenediamine dihydrochloride) to produce a highly colored azo dye, the absorbance of which is proportional to the nitrite concentration.

Reagents:

  • Sulfanilamide (B372717) Solution: Dissolve a specific amount of sulfanilamide in a solution of hydrochloric acid or nitric acid.

  • N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) (NED) Solution: Dissolve a specific amount of NED in deionized water.

  • Nitrite Standard Solutions: Prepare a series of standard solutions of known nitrite concentrations by diluting a stock sodium nitrite solution.

Procedure:

  • Sample Preparation: If necessary, dilute the sample from the scavenging experiment (Protocol 4.1) with deionized water to bring the nitrite concentration into the linear range of the calibration curve.

  • Color Development: a. To a known volume of the diluted sample or standard, add a specific volume of the sulfanilamide solution and mix well. b. Allow the reaction to proceed for a specified time (typically 2-8 minutes) for the diazotization to complete. c. Add a specific volume of the NED solution and mix well. d. Allow the color to develop for a specified time (typically at least 10 minutes).

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 540 nm) using a spectrophotometer. Use a reagent blank (deionized water treated with the colorimetric reagents) to zero the instrument.

  • Calibration and Calculation: a. Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known nitrite concentrations. b. Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve. Remember to account for any dilution of the original sample.

Visualizations

Signaling Pathways and Experimental Workflows

Nitrite_Scavenging_Pathway Pu4 Pu(IV) Pu3 Pu(III) Pu4->Pu3 Reduction Pu3->Pu4 Re-oxidation HNO2 Nitrous Acid (HNO₂) Pu3->HNO2 HN3 Hydrazoic Acid (HN₃) HNO2->HN3 Forms N2H5NO3 This compound N2H5NO3->HNO2 Scavenges N2_N2O N₂ + N₂O HN3->N2_N2O Reacts with HNO₂

Caption: Chemical pathway of nitrite scavenging by this compound.

Experimental_Workflow A Prepare Simulated PUREX Solution (HNO₃) B Spike with known [HNO₂] A->B C Equilibrate to desired Temperature B->C D Add this compound & Start Timer C->D E Collect Aliquots at Time Intervals D->E F Analyze [HNO₂] via Spectrophotometry E->F G Plot [HNO₂] vs. Time & Calculate Efficiency F->G

Caption: Experimental workflow for evaluating nitrite scavenger efficiency.

Factors_Affecting_Efficiency Efficiency Scavenging Efficiency Temp Temperature Temp->Efficiency Conc_HNO3 [HNO₃] Conc_HNO3->Efficiency Conc_Hydrazine [Hydrazine] Conc_Hydrazine->Efficiency Conc_HNO2 Initial [HNO₂] Conc_HNO2->Efficiency Reaction_Time Reaction Time Reaction_Time->Efficiency

Caption: Factors influencing the efficiency of nitrite scavenging.

Safety Considerations

  • This compound: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

  • Hydrazoic Acid: As mentioned, hydrazoic acid is a highly toxic and explosive compound. Experiments should be designed to minimize its formation and accumulation. Appropriate safety protocols and engineering controls must be in place when working with systems where hydrazoic acid may be generated.

  • Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and appropriate PPE.

References

preparation of nickel hydrazine nitrate for detonators

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. The synthesis and handling of nickel hydrazine (B178648) nitrate, particularly for use in detonators, involves the creation of a highly explosive and dangerous substance. Providing detailed protocols and application notes for this purpose would violate strict safety policies against disseminating information that could facilitate the production of harmful chemical agents.

The creation of explosive materials should only be conducted by highly trained and authorized professionals in controlled laboratory or industrial settings with stringent safety measures in place. The information requested could be misused and lead to severe harm.

For educational purposes, I can provide general information on the principles of coordination chemistry, the role of ligands like hydrazine, and the importance of safety protocols when dealing with energetic materials. However, I cannot provide specific, step-by-step instructions for the synthesis of an explosive compound.

Application Notes and Protocols for Hydrazine Nitrate in Corrosion Inhibition Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) and its derivatives have long been recognized for their role in corrosion inhibition, primarily utilized as oxygen scavengers in high-pressure boilers to prevent oxidative degradation of metal components.[1][2][3][4] The mechanism of action for hydrazine-based compounds generally involves the chemical reduction of dissolved oxygen and the formation of a passive magnetite (Fe₃O₄) layer on steel surfaces, which acts as a protective barrier against further corrosion.[4] While hydrazine itself is effective, its toxicity has prompted research into safer and more efficient alternatives.[1] Hydrazine nitrate (B79036), a salt of hydrazine, is a compound of interest due to its chemical properties, although its primary applications have historically been in energetic materials and propellants.[5]

These application notes provide an overview of the potential use of hydrazine nitrate in corrosion inhibition formulations, drawing upon the established principles of hydrazine-based inhibitors and available theoretical studies. Detailed experimental protocols for evaluating the efficacy of such formulations are also presented.

Mechanism of Action: A Proposed Pathway

The primary proposed mechanism for corrosion inhibition by hydrazine-based compounds on steel surfaces involves two key processes: oxygen scavenging and surface passivation. This compound, in an aqueous environment, can be expected to participate in similar reactions.

  • Oxygen Scavenging: Hydrazine is a strong reducing agent and reacts with dissolved oxygen in water to form water and nitrogen gas, thereby removing the primary oxidizing agent responsible for corrosion.[1] The reaction is as follows: N₂H₄ + O₂ → N₂ + 2H₂O

  • Surface Passivation: Hydrazine can also reduce ferric oxide (rust) to form a more stable and protective magnetite layer on the metal surface.[4] This passive film acts as a barrier to the corrosive environment. N₂H₄ + 6Fe₂O₃ → 4Fe₃O₄ + N₂ + 2H₂O

The nitrate component of this compound may also influence the corrosion inhibition process, potentially participating in the electrochemical reactions at the metal surface, although specific studies on this interaction are limited. Theoretical studies using Density Functional Theory (DFT) have investigated the adsorption of this compound on various transition metal surfaces, suggesting that a direct interaction and adsorption on the metal surface is a key part of the inhibition mechanism.[6]

Quantitative Data on Hydrazine Derivatives as Corrosion Inhibitors

While specific data for this compound in corrosion inhibition formulations is not widely available in the reviewed literature, studies on various hydrazine derivatives provide a strong indication of their potential efficacy. The following tables summarize findings from research on related compounds, which can serve as a benchmark for the evaluation of this compound-based formulations.

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Test MethodReference
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)1 mM1M HClC38 Steel> 93EIS, PDP[7]
N-Benzo[7]dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b)1x10⁻³ M1.00 M HClC-steel91.30Potentiodynamic Polarization[8]
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c)1x10⁻³ M1.00 M HClC-steel91.34Potentiodynamic Polarization[8]
Hydrazine Hydrate200 ppm3 N HNO₃70/30 BrassGoodWeight Loss, Electrochemical Polarization[9]

Table 1: Corrosion Inhibition Efficiency of Various Hydrazine Derivatives.

Experimental Protocols

To evaluate the performance of this compound in corrosion inhibition formulations, the following standard experimental protocols are recommended.

Weight Loss Method

This gravimetric method provides a direct and time-averaged corrosion rate.

Materials:

  • Metal coupons (e.g., C38 steel, mild steel) of known dimensions and surface area.

  • Corrosive solution (e.g., 1M HCl, or a solution relevant to the intended application).

  • This compound-containing inhibitor formulation at various concentrations.

  • Analytical balance (±0.1 mg).

  • Polishing paper (various grits).

  • Acetone, distilled water.

  • Desiccator.

Procedure:

  • Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in the corrosive solution with and without the addition of various concentrations of the this compound formulation.

  • Maintain the solution at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, remove the coupons, rinse with distilled water, and clean with a soft brush to remove corrosion products.

  • Rinse again with distilled water, then with acetone, and dry in a desiccator.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where:

    • ΔW = Weight loss (W_initial - W_final) in grams

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³

    Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where:

    • CR_uninhibited = Corrosion rate in the absence of the inhibitor

    • CR_inhibited = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetic and mechanistic aspects of corrosion, including the corrosion current and potential.

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample under investigation.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution with and without the inhibitor.

Procedure:

  • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss method.

  • Place the WE, RE, and CE in the electrochemical cell containing the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the cathodic and anodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 where:

    • i_corr_uninhibited = Corrosion current density in the absence of the inhibitor

    • i_corr_inhibited = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film at the metal-solution interface.

Apparatus:

  • Same as for PDP, with the addition of a frequency response analyzer.

Procedure:

  • Set up the three-electrode cell and prepare the working electrode as described for PDP.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100 where:

    • R_ct_uninhibited = Charge transfer resistance in the absence of the inhibitor

    • R_ct_inhibited = Charge transfer resistance in the presence of the inhibitor

Visualizations

The following diagrams illustrate the proposed mechanism of corrosion inhibition by hydrazine-based compounds and a typical experimental workflow for evaluating their performance.

Corrosion_Inhibition_Mechanism O2 Dissolved Oxygen (O₂) Fe2O3 Rust (Fe₂O₃) O2->Fe2O3 H2O Water (H₂O) H2O->Fe2O3 HN This compound (N₂H₅⁺NO₃⁻) HN->O2 Oxygen Scavenging (N₂H₄ + O₂ → N₂ + 2H₂O) HN->Fe2O3 Reduction to Protective Layer (N₂H₄ + 6Fe₂O₃ → 4Fe₃O₄ + N₂ + 2H₂O) Fe Iron (Fe) Fe->Fe2O3 Oxidation Fe3O4 Magnetite (Fe₃O₄) Protective Layer Fe2O3->Fe3O4

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental_Workflow prep Sample Preparation (Metal Coupon Polishing) exposure Coupon Exposure (Immersion in Test Solutions) prep->exposure formulation Inhibitor Formulation (this compound in Solution) formulation->exposure control Control Group (Corrosive Medium Only) control->exposure analysis Corrosion Analysis exposure->analysis wl Weight Loss Measurement analysis->wl eis Electrochemical Impedance Spectroscopy (EIS) analysis->eis pdp Potentiodynamic Polarization (PDP) analysis->pdp data Data Interpretation (Calculate Inhibition Efficiency) wl->data eis->data pdp->data conclusion Conclusion on Formulation Efficacy data->conclusion

Caption: Workflow for evaluating corrosion inhibitor formulations.

Conclusion and Future Directions

The established efficacy of hydrazine and its derivatives as corrosion inhibitors suggests that this compound could be a viable component in anticorrosive formulations. Its mechanism is likely to involve a combination of oxygen scavenging and the formation of a protective passive film on the metal surface. However, the existing literature lacks specific quantitative data and detailed formulation guidelines for this compound in this context.

Researchers and formulation scientists are encouraged to utilize the detailed experimental protocols provided herein to systematically evaluate the performance of this compound. Future studies should focus on determining its optimal concentration, exploring synergistic effects with other inhibitor compounds, and elucidating the precise role of the nitrate ion in the inhibition process. Given the hazardous nature of hydrazine compounds, all experimental work must be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Hydrazine Derivatives in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hydrazine (B178648) nitrate (B79036) (N₂H₄·HNO₃) is a high-energy material used in explosives and as an oxidizer; it is not used as an agricultural fungicide and is highly hazardous.[1][2][3] The following application notes pertain to the research and development of hydrazine derivatives , a class of chemical compounds investigated for their potential as novel fungicides.[4][5][6][7] These derivatives are synthesized from hydrazine but have distinct chemical structures and properties.

Application Notes: The Potential of Hydrazine Derivatives as Novel Agricultural Fungicides

Hydrazine derivatives have emerged as a promising scaffold in the discovery of new agricultural fungicides.[8][9] Fungal pathogens are a major threat to crop yield and quality, and the increasing incidence of resistance to existing fungicides necessitates the development of new active ingredients with novel modes of action.[8][10] Research has demonstrated that various classes of hydrazine derivatives, including thiazolyl hydrazines, acylhydrazides, and hydrazones, exhibit significant in vitro and in vivo antifungal activity against a broad spectrum of plant pathogenic fungi.[8][11][12][13]

Key areas of investigation include the synthesis of novel derivatives and the establishment of Structure-Activity Relationships (SAR). For example, studies have shown that introducing specific electron-withdrawing groups, such as fluorine atoms, onto the benzene (B151609) ring of a derivative can enhance its antifungal efficacy.[8][12] The fungicidal mechanism of some derivatives is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and malformation of the mycelium.[12][14][15] These findings position hydrazine derivatives as valuable lead structures for the development of the next generation of crop protection agents.

Quantitative Data Summary: In Vitro Antifungal Efficacy

The following tables summarize the median effective concentration (EC₅₀) values for select experimental hydrazine derivatives against various phytopathogenic fungi. Lower EC₅₀ values indicate higher antifungal activity.

Table 1: Efficacy of Thiazolyl Hydrazine Derivatives against Plant Pathogens

Compound ID Fungal Pathogen EC₅₀ (µg/mL) Reference Commercial Fungicides EC₅₀ (µg/mL) of Commercial Fungicides Source
3l Botryosphaeria dothidea 0.59 Fluopyram, Boscalid, Hymexazol Not specified [10][11]

| 3l | Gibberella sanbinetti | 0.69 | Carbendazim | Comparable |[10][11] |

Table 2: Efficacy of Citral-Thiazolyl Hydrazine Derivatives

Compound ID Fungal Pathogen Finding Reference Commercial Fungicide Comparison Source
b Rhizoctonia solani Effective control of rice sheath blight Validamycin·Bacillus Higher curative activities [12]

| b, c15 | Multiple Fungi* | Remarkable antifungal activity | Tricyclazole | Superior |[12] |

*Colletotrichum gloeosprioides, Rhizoctonia solani, Phytophthora nicotianae var. nicotianae, Diplodia pinea, Colletotrichum acutatum, and Fusarium oxysporum f. sp. niveum.

Table 3: Efficacy of Hydrazide-Containing L-Perillaldehyde Derivatives

Compound ID Fungal Pathogen EC₅₀ (µg/mL) Reference Commercial Fungicide EC₅₀ (µg/mL) of Commercial Fungicide Source
C4 Rhizoctonia solani 0.260 Carbendazim 0.651 [9]
C4 Fusarium graminearum 0.480 Carbendazim 0.804 [9]
C4 Sclerotinia sclerotiorum 0.240 Carbendazim 0.520 [9]

| C4 | Valsa mali | 0.512 | Carbendazim | 0.898 |[9] |

Experimental Protocols

Protocol: In Vitro Antifungal Activity Assessment (Mycelial Growth Rate Method)

This protocol is a standard method for evaluating the efficacy of a compound in inhibiting fungal growth in a laboratory setting.[10][11][16]

Objective: To determine the EC₅₀ value of a test compound against a specific fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (hydrazine derivative)

  • Solvent (e.g., DMSO)

  • Pure cultures of test fungi (e.g., Botryosphaeria dothidea, Rhizoctonia solani)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer or punch (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in a minimal amount of solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Dosing the Medium: Add appropriate volumes of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate should be prepared containing only the solvent at the same dilution.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungal culture plate.

  • Incubation: Place one mycelial disc, with the mycelium facing down, onto the center of each prepared PDA plate (both treated and control).

  • Data Collection: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period or until the fungal growth in the control plate reaches the edge of the dish. Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the colony on the treated plate.

  • EC₅₀ Determination: Use the inhibition percentages at different concentrations to calculate the EC₅₀ value through probit analysis or by plotting the data on a logarithmic scale and determining the concentration that causes 50% inhibition.

Protocol: In Vivo Fungicide Efficacy (Curative and Protective Activity)

This protocol assesses the compound's ability to protect a plant from fungal infection and to cure an existing infection.

Objective: To evaluate the protective and curative efficacy of a test compound on a host plant.

Materials:

  • Host plants (e.g., rice seedlings, cucumber leaves)

  • Fungal pathogen culture for inoculum preparation

  • Test compound solution at various concentrations

  • Hand sprayer or atomizer

  • Controlled environment chamber or greenhouse

Procedure:

A. Protective Activity Assay:

  • Plant Preparation: Grow healthy host plants to a suitable stage (e.g., the 4-5 leaf stage).

  • Compound Application: Spray the plants evenly with the test compound solution until runoff. A control group is sprayed with a blank solution (solvent + water). Allow the plants to dry.

  • Inoculation: After 24 hours, inoculate the treated plants with a suspension of the fungal pathogen (e.g., by spraying a spore suspension or placing mycelial plugs on the leaves).

  • Incubation: Place the plants in a high-humidity chamber at an appropriate temperature to promote infection.

  • Assessment: After a set incubation period (e.g., 48-72 hours), assess the disease severity by measuring the lesion diameter or calculating the percentage of infected leaf area. Compare the results from the treated group to the control group to determine the protective effect.

B. Curative Activity Assay:

  • Plant Inoculation: Inoculate healthy host plants with the fungal pathogen.

  • Incubation for Infection: Allow 24 hours for the infection to establish under suitable environmental conditions.

  • Compound Application: Spray the now-infected plants with the test compound solution. A control group is sprayed with a blank solution.

  • Further Incubation: Return the plants to the incubation chamber.

  • Assessment: After an additional 48-72 hours, assess the disease severity as described in the protective assay. Compare the results to determine the curative effect.

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Study start Design of Novel Hydrazine Derivatives synthesis Chemical Synthesis start->synthesis characterization Structural Characterization (NMR, IR, HRMS) synthesis->characterization screening Mycelial Growth Rate Assay characterization->screening ec50 EC50 Determination screening->ec50 protective Protective Activity Assay ec50->protective curative Curative Activity Assay ec50->curative evaluation Disease Severity Assessment protective->evaluation curative->evaluation moa Mode of Action Investigation evaluation->moa

General workflow for fungicide discovery using hydrazine derivatives.

Proposed_Mechanism cluster_fungus Fungal Cell derivative Hydrazine Derivative (e.g., Citral-Thiazolyl) membrane Cell Membrane derivative->membrane Interacts with mycelium Mycelium derivative->mycelium Affects permeability Increased Membrane Permeability membrane->permeability inhibition Inhibition of Fungal Growth & Cell Death permeability->inhibition malformation Mycelial Malformation mycelium->malformation malformation->inhibition

Proposed mechanism of action for select hydrazine fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the thermal stability of hydrazine (B178648) nitrate (B79036) (HN) during their experiments. The information is presented in a user-friendly question-and-answer format, addressing specific challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My hydrazine nitrate solution is showing signs of decomposition at unexpectedly low temperatures. What could be the cause?

A1: The thermal stability of this compound is significantly influenced by the acidity of its environment. The presence of nitric acid can lower the onset temperature of exothermic decomposition. For instance, an increase in nitric acid concentration from 3 to 7 mol L−1 has been observed to decrease the decomposition onset temperature from 89°C to 67°C.[1] It is crucial to control and monitor the pH of your solution, as a more acidic environment can catalyze decomposition pathways.

Q2: I am looking for methods to improve the thermal stability of solid this compound. What are the most promising approaches?

A2: Two primary methods show significant promise for enhancing the thermal stability of this compound: the use of stabilizers and co-crystallization.

  • Addition of Stabilizers: Basic compounds, such as alkali metal carbonates and bicarbonates, can help to neutralize any acidic impurities that may catalyze the decomposition of this compound. While direct quantitative data for this compound is limited, this approach is a known method for stabilizing hydrazine.

  • Co-crystallization: This technique involves crystallizing this compound with a suitable co-former to create a new crystalline structure with improved physical properties, including thermal stability. This is a state-of-the-art method for enhancing the safety and stability of energetic materials.

Q3: What are co-crystals, and how can they improve the thermal stability of this compound?

A3: Co-crystals are multi-component crystalline solids where different molecules are held together in a specific stoichiometric ratio within the crystal lattice through non-covalent interactions, such as hydrogen bonding. By forming a co-crystal, the intermolecular forces within the solid are altered, which can lead to a more stable crystal lattice. This increased stability often translates to a higher decomposition temperature and reduced sensitivity to heat. For other energetic materials, co-crystallization has been shown to be a successful strategy for improving thermal stability and safety.

Q4: What are some potential co-formers for creating this compound co-crystals?

A4: While specific research on this compound co-crystals is an emerging field, suitable co-formers can be selected based on their ability to form strong intermolecular interactions (like hydrogen bonds) with this compound. Potential candidates could include:

  • Dicarboxylic acids: Such as oxalic acid or succinic acid, which are known to form co-crystals with other nitrogen-containing compounds.

  • Amides: Compounds like urea (B33335) and its derivatives can act as hydrogen bond donors and acceptors.

  • Other nitrogen-containing heterocycles: Molecules with multiple nitrogen atoms that can participate in hydrogen bonding.

The selection of a co-former is a critical step and often requires experimental screening. The goal is to find a co-former that is chemically compatible with this compound and can form a stable co-crystal lattice.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low decomposition temperature in solution. High acidity (low pH) of the solution.1. Measure the pH of the this compound solution. 2. If acidic, carefully neutralize the solution with a dilute solution of a suitable base (e.g., sodium bicarbonate) while monitoring the pH. 3. Re-evaluate the thermal stability using thermal analysis techniques (DSC/TGA).
Discoloration or gas evolution from solid this compound during storage. Presence of acidic impurities or exposure to incompatible materials.1. Ensure storage containers are made of inert materials. 2. Consider recrystallizing the this compound to remove impurities. 3. For long-term storage, consider mixing with a small amount of a basic stabilizer like sodium carbonate.
Difficulty in forming co-crystals of this compound. Incorrect solvent selection or stoichiometry.1. Experiment with different solvents or solvent mixtures to find a system where both this compound and the co-former have suitable solubility for co-crystallization. 2. Vary the stoichiometric ratio of this compound to the co-former to find the optimal ratio for co-crystal formation. 3. Try different co-crystallization techniques such as slow evaporation, cooling crystallization, or slurry conversion.
Inconsistent thermal analysis (DSC/TGA) results. Improper sample preparation or instrument calibration.1. Ensure the sample is finely ground and homogeneously mixed if it is a mixture. 2. Use a consistent sample mass and pan type for all measurements. 3. Calibrate the thermal analysis instrument according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the thermal stability of this compound and its stabilized forms.

Objective: To determine the onset and peak decomposition temperatures of this compound samples.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • This compound sample (pure, with stabilizer, or co-crystal)

  • Inert gas supply (e.g., Nitrogen)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground this compound sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 400°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak.

    • Identify the peak temperature of the exotherm.

    • Calculate the heat of decomposition (enthalpy) by integrating the area under the exothermic peak.

Protocol 2: Synthesis of this compound Co-crystals by Slow Evaporation

This protocol provides a general method for attempting to synthesize co-crystals of this compound.

Objective: To prepare co-crystals of this compound with a selected co-former.

Materials and Equipment:

  • This compound

  • Selected co-former (e.g., succinic acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Hotplate (if gentle heating is required for dissolution)

  • Filter paper and funnel

Procedure:

  • Stoichiometric Measurement: Weigh out this compound and the chosen co-former in a specific molar ratio (e.g., 1:1, 1:2, or 2:1).

  • Dissolution: In a glass vial, dissolve both components in a minimal amount of the selected solvent. Gentle heating and stirring may be applied to facilitate dissolution.

  • Crystallization:

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

    • Place the vial in a vibration-free location.

  • Crystal Harvesting: Once crystals have formed and the solvent has evaporated, harvest the crystals by filtration.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Characterization: Confirm the formation of a new crystalline phase (co-crystal) using techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and thermal analysis (DSC/TGA) to evaluate its thermal stability.

Data Presentation

Table 1: Thermal Properties of this compound in Nitric Acid Solution

Nitric Acid Concentration (mol L⁻¹)Onset Decomposition Temperature (°C)
389
767

Data sourced from[1]

Table 2: Illustrative Thermal Analysis Data for this compound

SampleOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Heat of Decomposition (J/g)
Pure this compound~180-200~270-300Value to be determined experimentally
HN + Stabilizer (e.g., NaHCO₃)Value to be determined experimentallyValue to be determined experimentallyValue to be determined experimentally
HN Co-crystal (e.g., with Succinic Acid)Value to be determined experimentallyValue to be determined experimentallyValue to be determined experimentally

Note: The values for stabilized and co-crystal forms are illustrative and need to be determined through the experimental protocols outlined above.

Visualizations

Decomposition_Pathway HN This compound (N₂H₅NO₃) Decomp_Products Decomposition Products (e.g., N₂O, H₂O, N₂) HN->Decomp_Products Thermal Energy Acid Acidic Environment (e.g., H⁺ from HNO₃) Acid->HN Catalyzes Decomposition

Caption: Catalytic effect of an acidic environment on the thermal decomposition of this compound.

Stabilization_Workflow cluster_stabilization Stabilization Methods cluster_analysis Thermal Analysis Stabilizer Addition of Stabilizer Stable_HN Thermally Stable This compound Stabilizer->Stable_HN Cocrystal Co-crystallization Cocrystal->Stable_HN DSC DSC Analysis TGA TGA Analysis HN Unstable This compound HN->Stabilizer HN->Cocrystal Stable_HN->DSC Stable_HN->TGA

Caption: Workflow for improving and verifying the thermal stability of this compound.

References

Technical Support Center: Purification of Synthesized Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthesized hydrazine (B178648) nitrate (B79036).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of hydrazine nitrate, presented in a question-and-answer format.

Question 1: My final this compound product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

Answer: Discoloration in the final product often indicates the presence of impurities or degradation products. The likely causes include:

  • Residual Nitric Acid: Excess nitric acid from the synthesis can lead to oxidative side reactions and the formation of colored byproducts.

  • Thermal Decomposition: Exposure to high temperatures during synthesis or purification can cause partial decomposition of the this compound, resulting in discoloration.

  • Impurities in Starting Materials: The purity of the initial hydrazine and nitric acid can affect the final product's color.

Troubleshooting Steps:

  • Neutralization of Excess Acid: Ensure the reaction mixture is neutralized to the correct pH before proceeding with purification.

  • Temperature Control: Maintain strict temperature control throughout the synthesis and purification process. Avoid excessive heating during evaporation steps.[1]

  • Purification by Recrystallization: Recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695) can effectively remove colored impurities.[1]

  • Solvent Extraction: An extraction with absolute ethanol can be used to remove residual nitric acid.

Question 2: I am having difficulty crystallizing my this compound from the solution. What are some potential reasons for this?

Answer: Difficulty in crystallization can be attributed to several factors:

  • High Solubility: this compound is very soluble in water, which can make it difficult to precipitate from aqueous solutions.[2][3][4]

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can interfere with crystallization.[3]

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

  • Inappropriate Solvent: The choice of solvent is crucial for successful recrystallization.

Troubleshooting Steps:

  • Solvent Selection: Use a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, such as methanol or ethanol.[1]

  • Concentration of the Solution: If the solution is too dilute, carefully evaporate the solvent under reduced pressure to achieve saturation.

  • Inducing Crystallization:

    • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside of the glassware with a glass rod at the surface of the solution to create nucleation sites.

    • Cooling: Slowly cool the saturated solution in an ice bath to promote crystallization.

  • Drying: Perform the final drying steps under vacuum to remove residual solvent and prevent moisture absorption.[2]

Question 3: My purified this compound seems to be decomposing over time, even in storage. How can I improve its stability?

Answer: this compound's stability can be compromised by several factors. It has good thermal stability but is sensitive to heat and the presence of certain impurities.[2][3]

Troubleshooting Steps:

  • Ensure High Purity: The most critical factor for stability is the purity of the compound. Traces of acid or other impurities can catalyze decomposition. Re-purify the product if necessary.

  • Proper Storage:

    • Store in a tightly sealed container to protect it from atmospheric moisture.[5]

    • Keep the container in a cool, dark, and well-ventilated area.[5]

    • Avoid storage at elevated temperatures.

  • Avoid Contaminants: Ensure storage containers are clean and free from any potential contaminants, especially metals.

Question 4: I suspect my product is the more unstable hydrazine dinitrate. How can I confirm this and how do I favor the formation of the mononitrate?

Answer: The formation of hydrazine dinitrate (N₂H₆(NO₃)₂) is possible, especially in the presence of excess nitric acid. This form is more unstable than the mononitrate.[6]

Troubleshooting Steps:

  • Characterization: Use analytical techniques such as melting point determination or spectroscopic methods (e.g., IR spectroscopy) to identify the product. This compound (α-form) has a melting point of approximately 72°C.[5]

  • Control Stoichiometry: During synthesis, carefully control the molar ratio of hydrazine to nitric acid to favor the formation of the mononitrate (1:1 ratio).[3]

  • pH Control: Maintaining a pH of around 5.5 during precipitation can help in obtaining the desired mononitrate form.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the purification and properties of this compound.

ParameterValueConditions/Notes
Melting Point (α-form)~70-72 °CThe stable crystalline form.[3][5]
Melting Point (β-form)62 °CThe unstable crystalline form.[1]
Explosion Point307 °CAt 50% detonation.[2][3]
Purity after Recrystallization> 99.0%Achieved through repeated recrystallization from methanol.[1]
SolubilityHigh in water, low in alcohols.[3][4]This property is exploited during purification.
Onset of Exothermic Reaction67 °C - 89 °CIn 3 to 7 mol L⁻¹ nitric acid solutions.[7]

Experimental Protocols

1. Purification by Recrystallization from Methanol

This protocol is based on the principle of differential solubility of this compound in methanol at different temperatures.

Materials:

  • Crude synthesized this compound

  • Methanol (reagent grade, 99.9% purity)

  • Beakers and Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of boiling methanol with stirring.[1] Continue adding small portions of hot methanol until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum to remove the last traces of methanol.[1] This step is crucial due to the hygroscopic nature of the compound.

  • Repeat if Necessary: For higher purity, this recrystallization process can be repeated.[1]

2. Purification by Solvent Extraction with Absolute Ethanol

This method is particularly useful for removing excess nitric acid from the crude product.

Materials:

  • Crude synthesized this compound

  • Absolute ethanol

  • Separatory funnel or suitable mixing vessel

  • Rotary evaporator or vacuum distillation setup

Procedure:

  • Mixing: Mix the crude this compound with absolute ethanol at room temperature. The ethanol will extract the nitric acid into the alcohol phase.

  • Separation: If two distinct phases form, separate the ethanol phase (containing nitric acid) from the this compound phase. If a single phase results, proceed to the evaporation step.

  • Evaporation: Remove the ethanol and any residual water by evaporation under reduced pressure at a temperature between 30-70 °C. This will yield the purified this compound.

Visualizations

PurificationWorkflow start Crude Synthesized This compound check_impurities Assess Purity and Identify Major Impurities start->check_impurities recrystallization Recrystallization (e.g., from Methanol) check_impurities->recrystallization Colored impurities, by-products solvent_extraction Solvent Extraction (e.g., with Ethanol) check_impurities->solvent_extraction Excess nitric acid drying Vacuum Drying recrystallization->drying solvent_extraction->drying final_product Pure this compound drying->final_product

Caption: General workflow for the purification of synthesized this compound.

TroubleshootingHydrazineNitrate start Problem Encountered discoloration Product is Discolored start->discoloration crystallization_issue Difficulty Crystallizing start->crystallization_issue instability Product is Unstable start->instability check_temp Review Temperature Control discoloration->check_temp Yes check_acid Check for Excess Acid discoloration->check_acid Yes check_solvent Verify Solvent Choice crystallization_issue->check_solvent Yes concentrate_solution Concentrate Solution crystallization_issue->concentrate_solution Yes check_purity Assess Purity instability->check_purity Yes check_storage Review Storage Conditions instability->check_storage Yes re_purify_color Re-purify by Recrystallization check_temp->re_purify_color check_acid->re_purify_color induce_crystallization Induce Crystallization (Seeding/Scratching) check_solvent->induce_crystallization concentrate_solution->induce_crystallization re_purify_stable Re-purify to Remove Catalysts check_purity->re_purify_stable check_storage->re_purify_stable

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Mitigating Hydrazine Nitrate Toxicity in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with hydrazine (B178648) nitrate (B79036). It offers troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments, ensuring a safer laboratory environment.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address potential concerns and emergencies.

Exposure and First Aid

Q1: What are the immediate first aid procedures following skin or eye contact with hydrazine nitrate?

A1: Immediate action is critical to minimize harm.

  • Skin Contact: Promptly flush the affected skin with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing and shoes while continuing to flush. After flushing, apply an emollient to the irritated skin. For severe contact, wash with a disinfectant soap and cover the skin with an anti-bacterial cream. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

Q2: What should I do if this compound is inhaled?

A2: If this compound dust or vapor is inhaled, move the individual to an area with fresh air immediately. If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. It is imperative to seek immediate medical attention following any inhalation exposure.[1]

Q3: What is the appropriate response to accidental ingestion of this compound?

A3: If this compound is swallowed, do not induce vomiting .[1] If the person is conscious, have them rinse their mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Loosen any tight clothing. Seek immediate medical attention.[1]

Q4: What are the primary routes of exposure and symptoms of this compound toxicity?

A4: this compound can enter the body through inhalation, ingestion, and skin or eye contact.[1] It is considered highly toxic and corrosive.

  • Acute Symptoms:

    • Inhalation: Irritation of the nose, throat, and respiratory tract, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema (fluid in the lungs).[2][3] Other systemic effects can include dizziness, nausea, and seizures.[2][3]

    • Skin Contact: Can cause severe skin irritation and burns.[1][2]

    • Eye Contact: Can cause severe irritation, redness, watering, itching, and potentially permanent eye damage.[1][2]

    • Ingestion: Very hazardous, can lead to severe internal damage.[1]

  • Chronic Effects: While specific data for this compound is limited, hydrazine is a suspected human carcinogen and may cause damage to the liver, kidneys, and central nervous system with prolonged or repeated exposure.[2]

Spill Management and Decontamination

Q5: What is the correct procedure for cleaning up a small this compound spill?

A5: For a small spill of solid this compound, carefully use appropriate tools to place the spilled material into a designated, labeled waste disposal container.[1] Finish cleaning the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1] Always wear appropriate personal protective equipment (PPE) during cleanup.

Q6: How should a large this compound spill be handled?

A6: A large spill requires a more extensive response.

  • Evacuate all non-essential personnel from the area.

  • Wear a full suit, splash goggles, boots, gloves, and a self-contained breathing apparatus (SCBA) to avoid inhalation.[1]

  • Use a shovel to carefully transfer the spilled material into a convenient, labeled waste disposal container.[1]

  • Finish the cleanup by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if local regulations permit.[1]

Q7: What are the recommended solutions for decontaminating surfaces and equipment?

A7: Several chemical solutions can be used to neutralize and decontaminate surfaces and equipment after contact with this compound. The primary goal is to oxidize the hydrazine moiety.

  • Calcium Hypochlorite (B82951) Solution (5%): A freshly prepared 5% aqueous solution of calcium hypochlorite is an effective neutralizing agent.[4]

  • Hydrogen Peroxide: Dilute hydrogen peroxide can also be used for decontamination.[4] The reaction can be slow but can be catalyzed by the presence of certain metal ions.

  • Potassium Permanganate: This strong oxidizing agent can also be used for decontamination.

Always test a small, inconspicuous area first to ensure the decontaminating solution does not damage the equipment. After decontamination, rinse the surfaces thoroughly with water.

Safe Handling and Storage

Q8: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A8: Due to its toxicity and potential for explosion, stringent PPE is mandatory.

  • Eye Protection: Chemical splash goggles are required.[1]

  • Skin Protection: A lab coat and gloves are essential.[1] For handling larger quantities or in situations with a high risk of splashing, a full suit and boots are recommended.[1]

  • Glove Selection: Butyl rubber gloves are the material of choice for handling hydrazine.[5] Neoprene and nitrile gloves are also suitable alternatives.[5][6] Always consult the glove manufacturer's resistance chart.

  • Respiratory Protection: A dust respirator should be used to avoid inhaling solid particles.[1] In case of insufficient ventilation or when dealing with spills, a self-contained breathing apparatus (SCBA) is necessary.[1]

Q9: What are the proper storage conditions for this compound?

A9: this compound is an explosive and should be handled with extreme care.

  • Store in a cool, well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store away from sources of heat and ignition.[1]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metals.[5]

  • Due to its explosive nature, it is recommended to use it as quickly as possible and not store it for long periods.

Q10: What are the key engineering controls to minimize exposure in the laboratory?

A10: Engineering controls are the first line of defense in mitigating exposure.

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1] All work with this compound should ideally be conducted in a certified chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data regarding the toxicity and exposure limits of this compound and related compounds.

Table 1: Acute Toxicity Data

ChemicalRouteSpeciesValueReference
This compoundOralRatLD50: 501 mg/kg[1]
HydrazineInhalationRatLC50: 570 ppm (4 hours)
HydrazineInhalationMouseLC50: 252 ppm (4 hours)

Table 2: Occupational Exposure Limits for Hydrazine (used as a proxy for this compound)

OrganizationLimitValueNotes
OSHAPEL (8-hour TWA)1 ppmLegal airborne permissible exposure limit.[2][3]
NIOSHREL (2-hour Ceiling)0.03 ppmRecommended exposure limit.[2][3]
ACGIHTLV (8-hour TWA)0.01 ppmThreshold limit value.[2]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols

This section provides detailed methodologies for key safety and decontamination procedures.

Protocol 1: Neutralization of this compound Waste

Objective: To safely neutralize this compound waste before disposal.

Materials:

  • This compound waste solution (diluted to <5%)

  • 5% Calcium hypochlorite solution (freshly prepared)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate PPE (goggles, lab coat, butyl rubber gloves)

Procedure:

  • Ensure all work is conducted in a certified chemical fume hood.

  • Dilute the this compound waste with water to a concentration of less than 5%. This is crucial to control the exothermic reaction.[4]

  • Slowly and with constant stirring, add an equal volume of 5% calcium hypochlorite solution to the diluted this compound waste.

  • Monitor the reaction. The reaction produces nitrogen gas, water, and calcium chloride.

  • After the addition is complete, continue stirring for at least 30 minutes to ensure the reaction goes to completion.

  • Test for the presence of residual hydrazine using a commercially available test kit (e.g., p-dimethylaminobenzaldehyde reagent).[4]

  • If residual hydrazine is detected, add small increments of the calcium hypochlorite solution until the test is negative.

  • Alternatively, test for residual chlorine to confirm that an excess of the neutralizing agent has been added.[4]

  • Once neutralization is complete, the waste can be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Protocol 2: Decontamination of a Contaminated Laboratory Surface

Objective: To safely decontaminate a laboratory surface after a minor this compound spill.

Materials:

  • Absorbent pads or materials

  • 5% Calcium hypochlorite solution (freshly prepared)

  • Spray bottle

  • Clean cloths or sponges

  • Water

  • Designated hazardous waste container

  • Appropriate PPE (goggles, lab coat, butyl rubber gloves)

Procedure:

  • Don the appropriate PPE.

  • If the spill is a solid, carefully remove the bulk of the material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.

  • Liberally spray the contaminated area with the 5% calcium hypochlorite solution.

  • Allow the solution to remain in contact with the surface for at least 15-20 minutes.

  • Use absorbent pads or cloths to wipe the area, working from the outside of the spill inward to prevent spreading the contamination.

  • Place all used absorbent materials and cloths into the designated hazardous waste container.

  • Thoroughly rinse the decontaminated area with water.

  • Wipe the area dry with clean cloths.

  • Dispose of all waste materials according to institutional and regulatory guidelines.

Visualizations

The following diagrams illustrate key workflows and logical relationships for mitigating this compound toxicity.

Experimental_Workflow_Spill_Cleanup cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill This compound Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess PPE_Small Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE_Small Small Evacuate Evacuate Area Assess->Evacuate Large Contain_Small Contain Spill with Absorbent Material PPE_Small->Contain_Small Neutralize_Small Apply 5% Calcium Hypochlorite Solution Contain_Small->Neutralize_Small Wipe_Small Wipe Area from Outside In Neutralize_Small->Wipe_Small Dispose_Small Dispose of Waste in Labeled Container Wipe_Small->Dispose_Small Rinse_Small Rinse Surface with Water Dispose_Small->Rinse_Small PPE_Large Don Full PPE (SCBA, Full Suit) Evacuate->PPE_Large Collect Collect Bulk Material with Shovel PPE_Large->Collect Dispose_Large Place in Labeled Waste Container Collect->Dispose_Large Decontaminate_Large Decontaminate Surface with Water Dispose_Large->Decontaminate_Large

Caption: Workflow for this compound Spill Cleanup.

First_Aid_Response_Pathway cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure to This compound Skin_Eye Skin/Eye Contact Exposure->Skin_Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush Flush with Water (15+ minutes) Skin_Eye->Flush Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Do_Not_Vomit Do NOT Induce Vomiting Ingestion->Do_Not_Vomit Remove_Clothing Remove Contaminated Clothing Flush->Remove_Clothing Medical_Attention Seek Immediate Medical Attention Remove_Clothing->Medical_Attention Artificial_Respiration Administer Artificial Respiration (if needed) Fresh_Air->Artificial_Respiration Artificial_Respiration->Medical_Attention Rinse_Mouth Rinse Mouth with Water Do_Not_Vomit->Rinse_Mouth Rinse_Mouth->Medical_Attention

Caption: First Aid Response Pathway for this compound Exposure.

References

General Principles of Chemical Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill your request for a technical support guide on the optimization of hydrazine (B178648) nitrate (B79036) synthesis. Providing detailed experimental protocols, troubleshooting guides, and optimization techniques for the synthesis of hydrazine nitrate falls under my safety policy against facilitating the production of potentially harmful and explosive chemical compounds. This compound is an energetic material with significant safety risks, including a high potential for accidental detonation and toxicity.

Instead, I can offer general information on chemical safety, principles of reaction optimization in a safe and academic context, and resources for handling hazardous materials responsibly. This information is for educational purposes and is not intended to be a guide for the synthesis of any specific hazardous substance.

Optimizing the yield of a chemical reaction involves systematically adjusting various parameters to favor the formation of the desired product while minimizing side reactions and waste. These principles should always be applied within the strict framework of established safety protocols in a controlled laboratory environment.

Key Parameters for Optimization:

  • Temperature: Reaction rates are highly dependent on temperature. Increasing the temperature generally increases the rate of both desired and undesired reactions. Finding the optimal temperature is crucial for maximizing selectivity towards the target product.

  • Concentration of Reactants: According to Le Châtelier's principle, adjusting the concentration of reactants can shift the equilibrium of a reaction. Increasing the concentration of one reactant can drive the reaction forward, but it may also lead to side reactions or safety hazards if not managed carefully.

  • Catalysts: A catalyst can increase the rate of a reaction without being consumed. It can also improve selectivity by providing an alternative reaction pathway with a lower activation energy for the desired product.

  • Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and the solubility of reactants and products.

  • Reaction Time: Monitoring the reaction over time is necessary to determine the point at which the maximum yield of the desired product is achieved before it begins to degrade or convert into byproducts.

  • pH/Acidity: For reactions in aqueous solutions or those involving acidic or basic species, controlling the pH is often critical for both yield and product stability.

Frequently Asked Questions (FAQs) on Laboratory Safety for Energetic Materials

Q1: What are the primary hazards associated with energetic materials like this compound? A1: The primary hazards include:

  • Explosion/Detonation: They can decompose rapidly and exothermically when subjected to shock, friction, heat, or static discharge.
  • Toxicity: Many energetic materials and their precursors are highly toxic, carcinogenic, or corrosive. Inhalation, ingestion, or skin contact can cause severe health effects.
  • Instability: They can be highly unstable and reactive with other substances, including air, water, or common laboratory materials.

Q2: What is the most critical piece of safety information I should consult before handling any hazardous chemical? A2: The Safety Data Sheet (SDS) is the most important document. It provides comprehensive information on:

  • Physical and chemical properties.
  • Health hazards, toxicity, and routes of exposure.
  • Required personal protective equipment (PPE).
  • Procedures for safe handling, storage, and disposal.
  • First-aid measures and emergency procedures for spills or exposure.

Q3: What are the minimum Personal Protective Equipment (PPE) requirements for handling highly reactive chemicals? A3: The specific PPE depends on the substance, as detailed in its SDS. However, a general baseline for handling hazardous and potentially energetic materials includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.
  • Hand Protection: Chemically resistant gloves (the specific material, e.g., nitrile, neoprene, should be chosen based on compatibility with the chemical).
  • Body Protection: A flame-resistant lab coat and, in some cases, a blast shield.
  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors or dust.

Q4: How should waste from experiments with energetic or highly reactive materials be handled? A4: Chemical waste must be handled according to strict institutional and regulatory guidelines.

  • Never mix incompatible waste streams.
  • Use designated, properly labeled waste containers.
  • Quench or neutralize any reactive intermediates or excess reagents using a validated and safe procedure before disposal.
  • Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Logical Workflow for Safe Chemical Experimentation

Below is a generalized workflow diagram emphasizing the integration of safety and review steps in any chemical research protocol.

G cluster_plan Phase 1: Planning & Review cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Cleanup planning_node planning_node action_node action_node safety_node safety_node analysis_node analysis_node end_node end_node lit_review Literature Review risk_assessment Hazard & Risk Assessment (Consult SDS) lit_review->risk_assessment protocol_dev Protocol Development risk_assessment->protocol_dev ehs_review EHS Safety Review protocol_dev->ehs_review ppe Don Proper PPE ehs_review->ppe Approval setup Prepare Equipment (Fume Hood, Blast Shield) ppe->setup experiment Conduct Experiment (Monitor Parameters) setup->experiment quench Quench & Workup experiment->quench analysis Analyze Results quench->analysis decon Decontaminate Glassware quench->decon document Document Results analysis->document disposal Dispose of Waste Properly decon->disposal disposal->document

Caption: A generalized workflow for safe laboratory experimentation.

This guide provides a framework for approaching chemical research with a strong emphasis on safety and responsible conduct. Always prioritize safety and consult with qualified experts and your institution's EHS department before undertaking any laboratory work.

Technical Support Center: Controlling the Crystal Morphology of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of hydrazine (B178648) nitrate (B79036). The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My hydrazine nitrate crystals are forming as fine, needle-like particles that are difficult to filter and handle. How can I obtain larger, more equant (block-like) crystals?

A1: The formation of fine, needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, more uniform crystals, consider the following strategies:

  • Slower Cooling Rate: Rapid cooling of a saturated solution promotes fast nucleation, leading to a large number of small crystals. Employ a slower, more controlled cooling process. Gradual cooling allows for crystal growth to dominate over nucleation, resulting in larger and more well-defined crystals. For analogous compounds, sequential cooling crystallization has been shown to produce excellent morphology.[1]

  • Solvent Selection: The choice of solvent significantly impacts crystal habit. This compound is highly soluble in water, which can make crystallization difficult to control.[2] Experiment with solvents in which this compound has moderate solubility. While specific data for this compound is limited, ethanol (B145695) can be used for crystallization of the anhydrous salt.[2] The principle is to choose a solvent where solubility is high at an elevated temperature but significantly lower at room or reduced temperatures.[3]

  • pH Adjustment: For related coordination compounds like nickel this compound (NHN), pH is a critical parameter in the precipitation process.[4] While this compound is a salt of a strong acid and a weak base, the pH of the crystallization medium can influence the growth kinetics. A systematic study of pH effects may reveal an optimal range for desired crystal morphology.

Q2: I'm observing "oiling out" during my crystallization process, where a liquid phase separates instead of solid crystals. What causes this and how can I prevent it?

A2: "Oiling out" typically occurs when the solute's solubility is so high that the solution becomes supersaturated before reaching the crystallization temperature, or when the melting point of the solute is lower than the temperature of the solution. This compound has a relatively low melting point (α-form melts around 70°C).[5]

To prevent oiling out:

  • Reduce the Initial Concentration: Start with a less concentrated solution to avoid excessive supersaturation upon cooling.

  • Lower the Dissolution Temperature: Dissolve the this compound at a temperature well below its melting point to the extent possible while still achieving adequate solubility.

  • Use a Different Solvent: Select a solvent in which this compound is less soluble, which will raise the temperature at which crystallization occurs relative to the saturation point.

Q3: My final product seems to be a mixture of different crystal forms or contains impurities. What is the best way to purify this compound and obtain a single crystalline form?

A3: this compound is known to exist in at least two crystalline forms, a stable α-form and an unstable β-form.[5][6] The unstable β-form can crystallize from a supercooled melt.[5] To obtain the pure, stable α-form, recrystallization is the recommended method.[3]

A general recrystallization procedure involves:

  • Dissolving the impure solid in a minimal amount of a suitable hot solvent.

  • If necessary, hot-filtering the solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Collecting the crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying the crystals thoroughly.

For this compound, its high solubility in water makes it challenging to crystallize.[2] Anhydrous ethanol is a potential solvent for recrystallization to obtain the anhydrous salt.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that influence the crystal morphology of this compound?

A1: The primary parameters that control crystal morphology are:

  • Supersaturation: The driving force for crystallization. The level and rate of supersaturation generation (e.g., through cooling or addition of an antisolvent) affect the balance between nucleation and growth.

  • Solvent: The choice of solvent and its interaction with different crystal faces can significantly alter the crystal habit.[7]

  • Temperature: Temperature affects solubility, nucleation, and growth kinetics. A controlled temperature profile is crucial for reproducible results.

  • pH: The pH of the crystallization medium can influence the surface charge of the growing crystals and the speciation of impurities, thereby affecting growth.

  • Additives and Impurities: Even small amounts of impurities or intentionally added habit modifiers can dramatically change the crystal shape by adsorbing to specific crystal faces and inhibiting their growth.[8]

Q2: How can I use an antisolvent to control the crystal morphology of this compound?

A2: Antisolvent crystallization is a powerful technique for controlling crystal size and habit.[9][10] The process involves dissolving this compound in a good solvent and then adding a miscible "antisolvent" in which it is poorly soluble. This rapidly generates supersaturation and induces crystallization.

To control morphology using this method:

  • Choice of Antisolvent: The polarity and functional groups of the antisolvent can influence which crystal faces are stabilized, thus altering the final shape.[9]

  • Addition Rate: A slow, controlled addition of the antisolvent generally leads to larger crystals, while rapid addition favors the formation of smaller particles.

  • Temperature: Performing the antisolvent addition at a controlled temperature can provide an additional level of control over the process.

Q3: Are there any known additives that can modify the crystal habit of this compound?

A3: While the publicly available literature does not specify tailor-made additives for this compound, the principles of crystal habit modification are well-established. Additives that have structural similarities to the solute or that can selectively interact with specific crystal faces (e.g., through hydrogen bonding) can alter the crystal shape.[8] For example, in the crystallization of nickel this compound, dextrin (B1630399) has been used to increase the bulk density of the resulting powder, which is related to particle morphology.[11] Researchers may consider screening small quantities of polymers or surfactants to identify potential habit modifiers for this compound.

Q4: What are the two crystalline forms of this compound and which one is more stable?

A4: this compound exists in two crystalline forms: the stable α-form and the unstable β-form.[5][6] The α-form has a monoclinic crystal structure and is the form typically used in applications. The unstable β-form melts at a lower temperature (62°C) compared to the α-form (~70°C) and will convert to the α-form over time.[5]

Data Presentation

Table 1: Physical Properties of α-Hydrazine Nitrate

PropertyValueReference(s)
Chemical FormulaN₂H₄·HNO₃[6]
Molar Mass95.02 g/mol [6]
Crystal SystemMonoclinic
Density~1.64 - 1.688 g/cm³[6]
Melting Point~70-72 °C[5][6]
AppearanceWhite crystalline solid[2]
SolubilityHigh in water and hydrazine; low in alcohols.[6]
HygroscopicityStrongly hygroscopic.[6]

Table 2: Troubleshooting Guide for this compound Crystallization

IssuePotential Cause(s)Recommended Solution(s)
Fine, Needle-like Crystals - Rapid cooling- High supersaturation- Inappropriate solvent- Decrease the cooling rate.- Reduce the initial concentration of the solution.- Experiment with different solvents (e.g., ethanol) or solvent/antisolvent systems.
"Oiling Out" - Solution is too concentrated.- Dissolution temperature is too high (close to melting point).- Use a more dilute solution.- Lower the temperature of dissolution.- Choose a solvent with lower solubility for this compound.
Poor Crystal Purity - Impurities trapped during rapid crystallization.- Incomplete separation from mother liquor.- Recrystallize the product from a suitable solvent.- Ensure slow, controlled crystal growth.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Inconsistent Crystal Morphology - Variations in cooling rate, agitation, or impurity levels.- Standardize the crystallization protocol: control cooling profiles, stirring speed, and use high-purity starting materials.- Consider seeding the solution with crystals of the desired morphology.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: Hydrazine and its compounds are toxic and potentially explosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Preparation of Reactants: Prepare a dilute aqueous solution of hydrazine (e.g., hydrazine hydrate, N₂H₄·H₂O). Separately, prepare a stoichiometric amount of dilute nitric acid (HNO₃).

  • Reaction: Slowly add the nitric acid solution to the hydrazine solution with constant stirring. The reaction is exothermic, so it is crucial to control the rate of addition and cool the reaction vessel in an ice bath to maintain a low temperature.

  • Crystallization: Once the addition is complete, the resulting solution contains dissolved this compound. To obtain solid crystals, the water must be removed. This can be achieved by slow evaporation under reduced pressure at a temperature well below the melting point of this compound.

  • Isolation and Drying: Collect the crystallized product by vacuum filtration. Due to its hygroscopic nature, drying should be performed in a desiccator, preferably under vacuum.[2]

Protocol 2: Recrystallization for Morphological Control

  • Solvent Selection: Choose a suitable solvent or solvent/antisolvent system. For example, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Dissolution: Gently heat the solvent and add the crude this compound in portions until it is fully dissolved. Avoid overheating to prevent decomposition.

  • Controlled Cooling (for single solvent): If using a single solvent, allow the solution to cool slowly and without disturbance. Covering the vessel with an insulating material can help to slow the cooling rate.

  • Antisolvent Addition (if applicable): If using an antisolvent, maintain the solution of this compound at a constant temperature and slowly add the antisolvent with gentle stirring until turbidity is observed, indicating the onset of crystallization. Continue the addition at a controlled rate.

  • Maturation: Once crystallization is complete, allow the crystals to "age" or "mature" in the mother liquor for a period (e.g., several hours) to allow for potential improvements in crystal perfection.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum desiccator.

Visualizations

G cluster_0 Synthesis cluster_1 Crystallization & Purification Reactants Hydrazine Solution + Nitric Acid Reaction Controlled Neutralization (Cooling & Stirring) Reactants->Reaction Solution Aqueous Solution of This compound Reaction->Solution Recrystallization Recrystallization (e.g., from Ethanol) Solution->Recrystallization Cooling Slow, Controlled Cooling Recrystallization->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Vacuum Desiccation Filtration->Drying Product Pure this compound Crystals Drying->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_0 Solution Conditions cluster_1 Process Conditions Parameters Controllable Parameters Solvent Solvent Choice (Polarity, H-bonding) Concentration Concentration (Supersaturation) pH pH Additives Additives / Impurities Temp Temperature Profile CoolingRate Cooling Rate Agitation Agitation / Stirring Morphology Crystal Morphology (Size, Habit, Purity) Solvent->Morphology Concentration->Morphology pH->Morphology Additives->Morphology Temp->Morphology CoolingRate->Morphology Agitation->Morphology

Caption: Key parameters influencing the crystal morphology of this compound.

References

issues with hydrazine nitrate hygroscopicity and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hygroscopicity and handling of hydrazine (B178648) nitrate (B79036). The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hydrazine nitrate and what are its primary characteristics?

This compound is an inorganic compound with the chemical formula N₂H₄·HNO₃.[1][2] It is primarily used as an oxidizer in liquid explosives.[1] Key characteristics include its strong hygroscopicity, meaning it readily absorbs moisture from the atmosphere, and its explosive nature.[1] It exists in two crystalline forms, a stable α-type and an unstable β-type.[1][2]

Q2: How hygroscopic is this compound?

This compound exhibits strong hygroscopicity, with a tendency to absorb atmospheric water that is only slightly lower than that of ammonium (B1175870) nitrate.[1] This property requires specific storage and handling procedures to prevent the absorption of moisture, which can alter its physical and chemical properties.

Q3: What are the primary safety concerns when working with this compound?

The primary safety concerns are its explosive nature and high toxicity.[3][4] It is also corrosive and can cause severe damage to the skin and eyes upon contact.[3] Additionally, hydrazine is a suspected human carcinogen.[5] Therefore, strict adherence to safety protocols is essential.

Q4: How should this compound be stored?

To mitigate its hygroscopicity and reactivity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] It should be kept away from heat, sources of ignition, and incompatible materials such as acids, oxidizing agents, and metals.[6][8] Storage under an inert atmosphere, such as nitrogen, is recommended.

Troubleshooting Guide: Hygroscopicity-Related Issues

Issue: The this compound sample appears clumpy, wet, or has liquefied.

  • Cause: This is a direct result of moisture absorption from the atmosphere due to its hygroscopic nature. Improper storage or handling in a humid environment is the likely cause.

  • Solution:

    • Immediately move the sample to a controlled, low-humidity environment, such as a desiccator or a glove box with an inert atmosphere.

    • For future prevention, always store this compound in a tightly sealed container with a desiccant. Ensure the storage area is cool and dry.[6]

    • When handling the material, do so in a controlled environment like a fume hood with low ambient humidity or a glove box.

Issue: Inconsistent experimental results when using this compound.

  • Cause: The presence of absorbed water can alter the concentration and reactivity of the this compound, leading to variability in experimental outcomes.

  • Solution:

    • Quantify the water content of your sample using a suitable analytical method (see Experimental Protocols section).

    • If moisture is present, you may need to dry the sample under vacuum, though this should be done with extreme caution due to its explosive nature. Consultation with a specialist is recommended before attempting to dry this compound.

    • To ensure consistency, always use fresh samples from a properly sealed container and handle them in a dry environment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaN₂H₄·HNO₃
Molar Mass95.02 g/mol
AppearanceWhite crystalline solid
Melting Point72 °C (α-form)
Density1.64 g/cm³
Solubility in WaterHighly soluble
Explosion Point307 °C (50% detonation)

(Source:[1][2])

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol provides a method to quantify the amount of moisture absorbed by a this compound sample.

  • Objective: To determine the percentage of water absorbed by this compound at a specific relative humidity.

  • Materials:

    • This compound sample

    • Analytical balance (accurate to 0.0001 g)

    • Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity

    • Weighing dish

  • Methodology:

    • Pre-dry the weighing dish and allow it to cool to ambient temperature in a desiccator.

    • Accurately weigh a small amount of the this compound sample (e.g., 1-2 g) in the pre-weighed dish. Record this as the initial mass (m_initial).

    • Place the weighing dish with the sample inside the controlled humidity chamber.

    • At regular time intervals (e.g., every hour), quickly remove the sample, weigh it, and immediately return it to the chamber. Record the mass at each time point.

    • Continue until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere. Record this as the final mass (m_final).

    • Calculate the percentage of water absorbed using the following formula: % Water Absorbed = [(m_final - m_initial) / m_initial] * 100

Mandatory Visualizations

Troubleshooting Workflow for Hygroscopicity Issues

A Observe this compound Sample B Sample appears clumpy, wet, or liquefied? A->B C Inconsistent experimental results? B->C No F Move to controlled low-humidity environment (desiccator/glove box) B->F Yes H Quantify water content (e.g., gravimetric analysis) C->H Yes K Proceed with experiment C->K No D Yes E No G Review and improve storage and handling procedures F->G I Consider cautious drying (consult specialist) H->I J Use fresh sample from properly sealed container I->J

Caption: Troubleshooting workflow for hygroscopicity issues with this compound.

Safe Handling Workflow for this compound

A Preparation B Don appropriate PPE: - Safety goggles/face shield - Flame-resistant lab coat - Nitrile or neoprene gloves A->B C Work in a certified chemical fume hood A->C D Handling E Retrieve from designated storage (cool, dry area) D->E F Dispense required amount using non-sparking tools E->F G Tightly reseal container immediately after use F->G H Cleanup and Disposal I Clean any spills immediately following emergency procedures H->I J Dispose of waste in a properly labeled hazardous waste container H->J K Remove PPE and wash hands thoroughly J->K

Caption: Safe handling workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting Unexpected Decomposition of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected decomposition of hydrazine (B178648) nitrate (B79036).

Frequently Asked Questions (FAQs)

1. What are the primary causes of unexpected hydrazine nitrate decomposition?

Unexpected decomposition of this compound can be triggered by several factors, often related to experimental conditions and contaminants. The primary causes include:

  • Elevated Temperatures: this compound has a good thermal stability compared to ammonium (B1175870) nitrate, but its decomposition accelerates with increasing temperature.[1] Exothermic reactions can occur in nitric acid solutions at temperatures between 70-150°C.[2]

  • Presence of Catalysts: Certain metals and their oxides can catalyze the decomposition of hydrazine. These include copper, cobalt, molybdenum, iridium, and iron oxide.[3] Transition metals such as iridium, rhodium, platinum, and palladium have been shown to have catalytic effects on this compound decomposition.[4][5][6]

  • pH of the Solution: The rate of decomposition is significantly influenced by the pH of the solution.[7][8][9]

  • Presence of Oxidizing Agents: As a strong reducing agent, this compound can react vigorously with oxidizing agents.[3]

  • Contamination: The presence of impurities can destabilize this compound solutions.

2. At what temperature does this compound begin to decompose?

This compound's thermal decomposition is a critical safety consideration. While it is relatively stable at room temperature, its decomposition becomes significant at elevated temperatures.

  • The explosion point of this compound is approximately 307°C (at 50% detonation).[1]

  • In nitric acid solutions (4–12 M), exothermic decomposition reactions can begin at temperatures as low as 70°C.[2]

  • Thermogravimetric analysis (TGA) is a standard method for determining the onset temperature of decomposition for energetic materials like this compound.[10][11]

3. How does the concentration of nitric acid affect the stability of this compound solutions?

The concentration of nitric acid has a significant impact on the thermal stability of this compound solutions.

  • Increasing the nitric acid concentration generally leads to a decrease in the onset temperature of exothermic decomposition.[2]

  • In one study, increasing the nitric acid concentration from 3 M to 7 M decreased the onset temperature of the exothermic reaction from 89°C to 67°C.[2]

4. What materials are incompatible with this compound and could lead to decomposition?

Material compatibility is crucial for the safe handling and storage of this compound. Incompatible materials can catalyze decomposition or react violently.

  • Metals: Transition metals and their oxides, such as copper, cobalt, molybdenum, iridium, iron oxide, rhodium, platinum, and palladium, can act as catalysts.[3][4][5][6]

  • Oxidizing Agents: Strong oxidizing agents should be avoided.[3]

  • Porous Materials: Spontaneous ignition may occur if hydrazine is absorbed onto porous materials like earth, asbestos, cloth, or wood.[12]

For handling and storage, materials such as 304L and 347 stainless steels (with less than 0.5 wt.% molybdenum) and high-density polyethylene (B3416737) are generally considered suitable.[3]

Data Presentation: Factors Influencing Decomposition

Table 1: Thermal Stability of this compound

ParameterValueReference
Melting Point~70°C (stable α form)[1]
Explosion Point (50% detonation)307°C[1]
Onset of Exothermic Reaction in 3 M HNO₃89°C[2]
Onset of Exothermic Reaction in 7 M HNO₃67°C[2]

Table 2: Catalytic Effects on this compound Decomposition

CatalystSupportTemperature RangeEffectReference
RuC313–343 KApparent activation energy of 46.6 kJ mol⁻¹[13]
RuZSM-580°CComplete decomposition in 1.0 M HNO₃
RuAC60-90°CComplete conversion
Ir, Rh, Pt, Pd--Catalyzes decomposition (Reactivity: Ir > Rh > Pt ⩾ Pd > Cu)[5][6]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Hydrazine Concentration

This protocol is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) to form a yellow-colored product that can be quantified spectrophotometrically.[14][15][16]

Materials:

  • p-dimethylaminobenzaldehyde (p-DAB) reagent solution (0.8g of p-DAB in 40 ml ethanol (B145695) and 4 ml concentrated HCl)

  • Hydrazine sulfate (B86663) (for standard solutions)

  • Methanol (B129727)

  • Water (deionized)

  • UV/Vis Spectrophotometer

  • Volumetric flasks (100 ml)

  • Pipettes

Procedure:

  • Preparation of Standard Solutions: a. Accurately weigh approximately 0.2041g of hydrazine sulfate and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to volume with water. b. Pipette 1 ml of this stock solution into another 100 ml volumetric flask and dilute to volume with methanol to obtain a concentration of 5 µg/ml. c. Prepare a series of working standards by further diluting the 5 µg/ml solution.

  • Sample Preparation: a. Prepare a sample solution of the substance being tested for hydrazine content.

  • Color Development: a. To an appropriate volume of the standard or sample solution, add the p-DAB reagent solution. b. Allow the solutions to stand for 15 minutes for the yellow color to develop.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 458 nm. b. Use a suitable blank for baseline correction. c. Measure the absorbance of the standard and sample solutions.

  • Quantification: a. Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. b. Determine the concentration of hydrazine in the sample solution by comparing its absorbance to the calibration curve.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound using TGA, based on ASTM E2550.[10]

Materials:

  • This compound sample

  • Thermogravimetric Analyzer (TGA) with a furnace capable of reaching at least 400°C

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Setup and Calibration: a. Start up and calibrate the TGA instrument according to the manufacturer's instructions. b. Set the purge gas (e.g., dry nitrogen) to a constant flow rate.

  • Sample Preparation: a. Place a small, representative sample of this compound (typically 2-10 mg) into a TGA sample pan.

  • TGA Measurement: a. Place the sample pan in the TGA furnace. b. Heat the sample at a constant rate (e.g., 5-10°C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 350-400°C). c. Continuously record the sample mass as a function of temperature.

  • Data Analysis: a. Plot the sample mass (or percentage of initial mass) against temperature. b. The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be calculated using the software provided with the instrument, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Decomposition of this compound start Unexpected Decomposition Observed check_temp Review Experimental Temperature Is it elevated? start->check_temp check_contaminants Investigate Potential Contamination (e.g., metal ions, incompatible materials) check_temp->check_contaminants No mitigate_temp Reduce Temperature Implement cooling measures check_temp->mitigate_temp Yes check_ph Measure pH of the Solution Is it outside the expected range? check_contaminants->check_ph No mitigate_contaminants Use High-Purity Reagents Ensure material compatibility check_contaminants->mitigate_contaminants Yes check_oxidizers Check for Presence of Oxidizing Agents check_ph->check_oxidizers No mitigate_ph Adjust and Buffer pH check_ph->mitigate_ph Yes mitigate_oxidizers Remove Oxidizing Agents check_oxidizers->mitigate_oxidizers Yes stop Consult Safety Officer Review SOP check_oxidizers->stop No reassess Re-run Experiment with Corrected Parameters mitigate_temp->reassess mitigate_contaminants->reassess mitigate_ph->reassess mitigate_oxidizers->reassess Factors_Influencing_Stability Factors Influencing this compound Stability cluster_factors Influencing Factors HN_Stability This compound Stability Temperature Temperature Temperature->HN_Stability Catalysts Catalysts (e.g., metal ions) Catalysts->HN_Stability pH pH of Solution pH->HN_Stability Oxidizers Oxidizing Agents Oxidizers->HN_Stability Contaminants Impurities Contaminants->HN_Stability Decomposition_Pathway Simplified Decomposition Pathway in Acidic Solution N2H4_HNO3 N₂H₄ + HNO₃ path1_intermediate H₂O + HONO + N₂H₂ N2H4_HNO3->path1_intermediate Path 1 path2_intermediate HN₃ + 2H₂O N2H4_HNO3->path2_intermediate Path 2 (via HONO) final_products Decomposition Products (e.g., N₂, N₂O, NH₃) path1_intermediate->final_products path2_intermediate->final_products

References

Technical Support Center: Enhancing Hydrazine Nitrate-Based Propellants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the performance of hydrazine (B178648) nitrate-based propellants. It includes troubleshooting guides for common experimental issues, comprehensive FAQs, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is hydrazine nitrate (B79036) and why is it used in propellants? A1: Hydrazine nitrate (HN), or hydrazinium (B103819) nitrate (N₂H₅NO₃), is an inorganic salt used as an energetic component in propellant formulations.[1][2] It is of interest because it contains both a fuel component (the hydrazine cation) and an oxidizer component (the nitrate anion) within the same molecule.[3] Due to its carbon-free composition, its detonation products are gaseous with a low average molecular weight, which is desirable for high performance.[1][2]

Q2: What are the primary safety concerns when working with this compound? A2: this compound is an explosive material with an explosion point of 307 °C (for 50% detonation).[1][2] Hydrazine itself is highly toxic, and its vapors can be flammable.[4][5] Propellant solutions containing this compound can be corrosive to certain materials.[6] Therefore, appropriate personal protective equipment (PPE), well-ventilated workspaces, and careful material selection are critical.

Q3: What are common additives used with this compound in propellant formulations? A3: this compound is often used in aqueous solutions or blended with other substances to modify its properties. Common additives include:

  • Water: Used as a solvent and to improve handling safety, though it can reduce the propellant's energy content.[3][7]

  • Hydrazine (N₂H₄): Blended with this compound to create monopropellants.[8]

  • Methanol: Can be used to control the burning rate and lower the freezing point of the formulation.[9][10]

  • Ammonium Nitrate: Added to some hydroxylammonium nitrate (HAN) based propellants that also contain HN to help lower the freezing point.

Q4: How does this compound compare to hydrazinium nitroformate (HNF)? A4: While both are energetic salts containing a hydrazine-derived cation, they are distinct compounds with different oxidizer anions. Hydrazinium nitroformate (HNF) is generally considered a higher-performance oxidizer than this compound and has been investigated for advanced solid propellants due to its potential for a much higher specific impulse.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, testing, and analysis of this compound-based propellants.

Issue 1: Unstable Combustion or Chamber Pressure Oscillations

  • Question: During a static test firing of my this compound-based monopropellant, I am observing significant, periodic oscillations in chamber pressure. What are the potential causes and how can I fix this?

  • Answer: Chamber pressure instability, or "chugging," is a common problem in monopropellant systems.[9]

    • Potential Cause 1: Inefficient Catalyst Decomposition. The catalyst bed may not be decomposing the propellant smoothly. This can be due to improper catalyst selection, catalyst poisoning, or an inappropriate bed configuration. For hydrazine monopropellants, hurdles of chamber pressure oscillations have been overcome by ensuring compact packing of the catalyst.[9]

    • Solution 1: Verify that your chosen catalyst is effective for this compound decomposition (e.g., Ruthenium-based catalysts have shown high efficiency).[11] Ensure the catalyst bed is packed uniformly and densely to provide consistent propellant-catalyst interaction.

    • Potential Cause 2: Thermoacoustic Instability. This occurs when there is a feedback loop between the heat release from combustion and the acoustic waves within the combustion chamber.[12]

    • Solution 2: Modify the combustion chamber geometry. Changing the length or diameter of the chamber can alter its acoustic modes, decoupling them from the combustion process. Injector design also plays a critical role; altering injection velocity and droplet size can improve stability.[13]

Issue 2: Lower-Than-Expected Specific Impulse (Isp)

  • Question: My theoretical calculations predicted a high specific impulse, but my experimental results are significantly lower. What factors could be causing this performance loss?

  • Answer: A discrepancy between theoretical and actual specific impulse is common and can point to several inefficiencies in the system.

    • Potential Cause 1: Incomplete Ammonia (B1221849) Dissociation. The decomposition of hydrazine-based propellants is a two-step process: an initial exothermic decomposition to ammonia (NH₃) and nitrogen, followed by a slower, endothermic decomposition of the ammonia.[8] If the ammonia does not fully dissociate into hydrogen and nitrogen, the average molecular weight of the exhaust gas is higher and the temperature is lower, both of which reduce the specific impulse.[14]

    • Solution 1: Increase the residence time of the gases in the catalyst bed by lengthening the bed or optimizing its geometry. This allows more time for the endothermic ammonia dissociation to occur.[8]

    • Potential Cause 2: Propellant Formulation. The ratio of fuel, oxidizer, and any diluents (like water) is critical. An off-optimal mixture ratio or excessive water content for safety or handling can lead to lower combustion temperatures and reduced performance.[3]

    • Solution 2: Systematically vary the propellant composition to find the optimal mixture ratio for your application. If possible, reduce the water content while staying within safe operational limits. Consider adding higher-energy fuel components.

    • Potential Cause 3: Heat Loss. Significant heat loss through the chamber and nozzle walls reduces the energy available to the exhaust gases, lowering the exhaust velocity and thus the specific impulse.

    • Solution 3: Ensure adequate insulation of the combustion chamber. For higher-performance systems, consider using materials with better high-temperature capabilities and lower thermal conductivity.

Issue 3: Material Corrosion and Propellant Decomposition During Storage

  • Question: After storing my this compound formulation in a stainless steel tank, I've noticed discoloration of the propellant and signs of corrosion on the tank walls. What is happening?

  • Answer: Aqueous solutions of this compound are mildly acidic and can be corrosive to many materials, leading to both material degradation and propellant decomposition.[6]

    • Potential Cause: Material Incompatibility. Transition metal ions (like iron, chromium, and nickel from stainless steel) can be leached into the propellant.[6] These ions can then catalytically accelerate the decomposition of the propellant, leading to gas generation and pressure buildup over time.

    • Solution: Conduct thorough material compatibility testing. Studies have evaluated various materials, including 304L stainless steel, aluminum alloys (like 6061-T6), and titanium alloys.[15][16] For long-term storage, select materials that show minimal corrosion and cause the lowest rate of propellant decomposition. Passivating the metal surfaces, for instance with an aqueous hydrazine solution for aluminum, can improve compatibility.[15]

Data Presentation

Table 1: Physical and Explosive Properties of this compound (HN)

Property Value Source(s)
Chemical Formula N₂H₄·HNO₃ (or N₂H₅NO₃) [1][2]
Molar Mass 95.06 g/mol [3]
Appearance White crystalline solid [1]
Crystal Density (α-form) 1.661 g/cm³ [7]
Melting Point (α-form) ~70 °C [4][7]
Solubility in Water (20°C) 266 g / 100 ml [1]
Explosion Point (50% Detonation) 307 °C [1][2]

| Heat of Explosion | ~3.829 MJ/kg |[1][2] |

Table 2: Example Propellant Formulation and Performance This table details a hydroxylammonium nitrate (HAN) based monopropellant that includes this compound (HN) as a performance-boosting additive.

Component Weight Percentage (%) Role Source
HAN 46% Primary Oxidizer
HN 23% Performance Additive
TEAN (Triethanolammonium Nitrate) 6% Fuel
Water 25% Solvent / Stabilizer
Performance Metric Value Notes Source

| Specific Impulse (Isp) | ~240 seconds | Achieved in a model thruster, corresponding to 90% efficiency. |[10] |

Table 3: Material Compatibility Summary for Hydrazine / HN Blends This table provides a general guideline for material selection. Long-term testing at operational temperatures is crucial for final selection.

Material Class Examples Compatibility Rating Notes Source(s)
Stainless Steels 304L, 316, 347 Good to Fair Generally good, but long-term contact can cause some propellant decomposition. Passivation is recommended. [15][16]
Aluminum Alloys 6061-T6, 2014-T6 Fair to Poor Showed less stability compared to stainless steels. Prone to corrosion without proper surface treatment. [15]
Titanium Alloys Ti-6Al-4V Good Generally show high resistance to corrosion from hydrazine-based propellants.

| Plastics / Elastomers | Teflon (PTFE), Viton | Varies | Compatibility is highly dependent on the specific formulation and temperature. Testing is required. |[6] |

Experimental Protocols

Protocol 1: Catalytic Decomposition of Aqueous this compound

This protocol describes a method for evaluating the effectiveness of a catalyst for decomposing this compound in a controlled laboratory setting.

  • Objective: To measure the decomposition rate of this compound in an aqueous nitric acid solution using a heterogeneous catalyst.

  • Apparatus:

    • Round-bottom flask (batch reactor)

    • Reflux condenser

    • Heating mantle with temperature controller

    • Magnetic stirrer and stir bar

    • Exhaust gas absorption device (e.g., bubbler with a neutralizing solution)

    • Filtration equipment (e.g., Büchner funnel and flask)

  • Methodology:

    • Catalyst Preparation: Prepare the catalyst (e.g., 5% Ru/ZSM-5) and weigh a precise amount (e.g., 2.0 g).[11]

    • Solution Preparation: Prepare the test solution. For example, a solution of 0.1 mol/L this compound (HN) and 0.3 mol/L hydroxylamine (B1172632) nitrate (HAN) in 1.0 mol/L nitric acid (HNO₃).[11]

    • Reaction Setup: Add the catalyst and 20 mL of the test solution to the round-bottom flask.[11]

    • Reaction Execution:

      • Assemble the flask with the reflux condenser and exhaust gas absorption device.

      • Begin stirring and heat the mixture to the target reaction temperature (e.g., 80 °C).[11]

      • Maintain the temperature and collect samples from the reaction mixture at timed intervals.

    • Analysis: Analyze the collected samples to determine the concentration of remaining this compound. This can be done using titration methods or ion chromatography.

    • Data Processing: Plot the concentration of this compound versus time to determine the reaction rate. The experiment can be repeated at different temperatures to calculate the activation energy.

    • Catalyst Recovery: After the reaction is complete, cool the mixture, separate the catalyst by filtration, and prepare it for reuse to test its stability and durability.[11]

Protocol 2: Burn Rate Measurement of a Solid Propellant Strand

This protocol outlines the use of a strand burner to measure the linear burn rate of a solid propellant formulation containing this compound at constant pressure.

  • Objective: To determine the relationship between chamber pressure and the steady-state linear burning rate of a solid propellant, defined by the equation r = aP^n.[17]

  • Apparatus:

    • Strand burner (high-pressure vessel with viewports)

    • Propellant strand sample (typically a long, thin rod of cured propellant)

    • Ignition system (e.g., hot wire)

    • Pressurization system (e.g., nitrogen gas cylinder and regulator)

    • Data acquisition system with pressure transducer

    • Timing mechanism (e.g., fuse wires embedded in the strand at a known distance apart, connected to a timer)

  • Methodology:

    • Sample Preparation:

      • Cast or extrude the propellant formulation into a cylindrical strand of known dimensions.

      • Inhibit the side surfaces of the strand with a non-combustible coating (e.g., epoxy) to ensure burning occurs only on the end faces.

      • Embed two fine fuse wires into the strand at a precise, known distance apart (e.g., 5 cm).

    • System Setup:

      • Mount the propellant strand inside the strand burner.

      • Connect the fuse wires to an electronic timer. The first wire starts the timer, and the second stops it.

      • Connect the ignition system to the top of the strand.

      • Seal the strand burner and connect it to the pressurization system and pressure transducer.

    • Test Execution:

      • Pressurize the strand burner with inert gas (nitrogen) to the desired test pressure.[17]

      • Allow the pressure to stabilize.

      • Activate the data acquisition system to record pressure.

      • Activate the ignition system to ignite the top surface of the propellant strand.

      • The propellant will burn down the length of the strand. As it burns through the first fuse wire, the timer starts. When it reaches the second, the timer stops.

    • Data Collection & Calculation:

      • Record the time interval (Δt) from the timer and the average chamber pressure (P) from the transducer during the burn.

      • The burn rate (r) is calculated by dividing the known distance between the wires (ΔL) by the measured time interval: r = ΔL / Δt.

    • Analysis:

      • Repeat the test at several different chamber pressures (a minimum of three is recommended).[17]

      • Plot the logarithm of the burn rate (log r) against the logarithm of the pressure (log P). The data points should form a straight line.

      • The slope of this line is the pressure exponent (n), and the y-intercept can be used to calculate the burn rate coefficient (a).

Visualizations

Troubleshooting_Combustion_Instability start Problem: Combustion Instability (Pressure Oscillations) check_freq Characterize Oscillation: High-Frequency (>200 Hz) or Low-Frequency (<200 Hz)? start->check_freq hf_cause Potential Cause: Acoustic Coupling check_freq->hf_cause High-Frequency lf_cause Potential Cause: Feed System Coupling or Poor Catalyst Performance check_freq->lf_cause Low-Frequency hf_path High-Frequency hf_sol1 Solution 1: Modify Chamber Geometry (e.g., change L* or add baffles) hf_cause->hf_sol1 hf_sol2 Solution 2: Modify Injector Design (e.g., change injection velocity) hf_cause->hf_sol2 end Stable Combustion Achieved hf_sol1->end hf_sol2->end lf_path Low-Frequency lf_sol1 Solution 1: Check Catalyst Bed (Increase packing density, check for poisoning) lf_cause->lf_sol1 lf_sol2 Solution 2: Check for Material Incompatibility (Propellant decomposition) lf_cause->lf_sol2 lf_sol1->end lf_sol2->end

Caption: Troubleshooting flowchart for diagnosing combustion instability.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Characterization & Testing cluster_analysis Phase 3: Analysis & Optimization formulation 1. Define Propellant Formulation (e.g., HN/Water Ratio) synthesis 2. Synthesize and Prepare Propellant Sample formulation->synthesis material 3. Material Compatibility Screening synthesis->material catalyst 5. Evaluate Catalyst Performance (Batch Reactor) synthesis->catalyst burn_rate 4. Measure Burn Rate (Strand Burner) material->burn_rate static_fire 6. Static Fire Test (Sub-scale Motor) burn_rate->static_fire catalyst->static_fire data 7. Collect Performance Data (Isp, Thrust, Pressure) static_fire->data analysis 8. Analyze Results & Compare to Theory data->analysis optimize 9. Optimize Formulation & Re-test analysis->optimize optimize->formulation Iterate

Caption: Workflow for propellant development and performance evaluation.

References

Technical Support Center: Safe Disposal of Hydrazine Nitrate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of hydrazine (B178648) nitrate (B79036) waste. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazine nitrate waste?

A1: this compound is a high-energy material and a suspected human carcinogen.[1][2] The primary hazards include its explosive potential, high toxicity through inhalation, ingestion, and skin contact, and its corrosive nature.[2][3] Hydrazine and its derivatives are reactive and can ignite spontaneously in the presence of oxidizing agents or on porous materials.[4][5]

Q2: What are the recommended methods for disposing of small quantities of this compound waste in a lab setting?

A2: For small laboratory-scale waste, chemical neutralization is the recommended method. This involves reacting the this compound with an oxidizing agent to convert it into less hazardous substances. The two most common methods are oxidation with sodium hypochlorite (B82951) or with hydrogen peroxide.[4][6]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Skin Protection: A flame-resistant lab coat over chemical-resistant clothing, and butyl rubber or Viton gloves.[3] Nitrile or chloroprene (B89495) gloves may be suitable for splash protection but should be checked for compatibility.[3]

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood.[2][7] For spills or situations with potential for vapor exposure outside a fume hood, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[8]

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be stored in a designated, well-ventilated, and cool area, away from heat, sparks, and incompatible materials such as oxidizing agents and acids.[9] The waste container must be clearly labeled as "Hazardous Waste: this compound," including the appropriate hazard pictograms (e.g., flammable, corrosive, toxic, explosive).[9] The container should be kept tightly closed and within secondary containment to prevent spills.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Vigorous, uncontrolled reaction during neutralization (e.g., excessive heat, gas evolution, splashing) 1. Initial concentration of this compound waste is too high.2. Concentration of the neutralizing agent (hypochlorite or hydrogen peroxide) is too high.3. The neutralizing agent was added too quickly.1. Immediate Action: If safe to do so, move away from the reaction. Do not attempt to cap or seal the container. 2. Prevention: Always ensure both the this compound waste and the neutralizing agent are diluted to less than 5% before mixing.[4] 3. Add the neutralizing agent slowly, with constant stirring, and in a vessel that can accommodate potential foaming or bubbling. 4. Conduct the procedure in an ice bath to help control the reaction temperature.
Incomplete neutralization of this compound waste 1. Insufficient amount of neutralizing agent was added.2. The pH of the reaction mixture is not optimal.1. Ensure a slight excess of the neutralizing agent is used. For hydrogen peroxide, the recommended molar ratio is at least 2:1 (H₂O₂:N₂H₄).[4] 2. For hypochlorite neutralization, the optimal pH range is 5-8.[4] For hydrogen peroxide neutralization in the presence of a copper catalyst, the pH should be maintained between 9-11.[5] 3. After the initial reaction has subsided, test for the presence of residual hydrazine using a commercially available test kit (e.g., p-dimethylaminobenzaldehyde reagent).[8] If hydrazine is still present, add more neutralizing agent.
Formation of a precipitate during neutralization with hypochlorite This can occur, especially with calcium hypochlorite.While generally not a major issue for the disposal process itself, if the precipitate needs to be separated, allow it to settle and decant the supernatant liquid. The solid can then be disposed of as hazardous waste.
Slow or no reaction during neutralization with hydrogen peroxide Lack of a catalyst.The reaction between hydrazine and hydrogen peroxide can be slow. The addition of a catalyst, such as a trace amount of copper (II) sulfate (B86663) solution, will significantly increase the reaction rate.[4]

Quantitative Data Summary for Disposal Methods

ParameterOxidation with Sodium HypochloriteOxidation with Hydrogen PeroxideCatalytic Decomposition (Ru/C)
Reactant Concentration Both hydrazine waste and NaOCl solution should be ≤ 5%.[4]Hydrazine waste should be diluted; H₂O₂ is typically used as a dilute solution.Dependent on the specific protocol, e.g., 0.01 M this compound.[10]
Stoichiometry/Molar Ratio A slight excess of hypochlorite is recommended to ensure complete reaction.A molar ratio of at least 2:1 (H₂O₂:N₂H₄) is recommended.[4]N/A (Catalyst)
Optimal pH 5 - 8[4]Alkaline conditions (pH 9-11) are favorable, especially with a copper catalyst.[5]Typically conducted in acidic media (e.g., 0.1 M HNO₃).[10]
Reaction Temperature Room temperature, with cooling to manage exothermic reaction.Room temperature to slightly elevated (e.g., 15-40°C).[5]Elevated temperatures (e.g., 40-70°C or 60-90°C).[10][11]
Catalyst NoneCopper (II) ions (e.g., CuSO₄) or Manganese (II) ions.[4][5]Ruthenium on carbon (Ru/C) or other supported noble metals.[10]
Primary Reaction Products Nitrogen gas (N₂), water (H₂O), and sodium chloride (NaCl).[4]Nitrogen gas (N₂) and water (H₂O).[5]Nitrogen gas (N₂), nitrous oxide (N₂O), and ammonium (B1175870) nitrate (in the presence of HNO₃).[12]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste with Sodium Hypochlorite

Objective: To safely neutralize dilute this compound waste using sodium hypochlorite.

Materials:

  • Dilute this compound waste (≤ 5%)

  • Sodium hypochlorite solution (e.g., household bleach, diluted to ≤ 5% available chlorine)

  • Large glass beaker (at least 4 times the volume of the total reaction mixture)

  • Stir bar and magnetic stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (see FAQ Q3)

Procedure:

  • Place the beaker containing the dilute this compound waste in an ice bath on the magnetic stir plate.

  • Begin stirring the solution.

  • Slowly add the dilute sodium hypochlorite solution to the this compound waste dropwise using a dropping funnel or pipette. The reaction is exothermic, so control the addition rate to keep the temperature manageable.

  • Monitor the pH of the reaction mixture and maintain it within the 5-8 range if necessary by adding a dilute acid or base.[4]

  • After the addition is complete, allow the mixture to stir for at least one hour at room temperature to ensure the reaction goes to completion.

  • Test for the presence of residual hydrazine. If positive, add more hypochlorite solution and repeat step 5.

  • Once the hydrazine is completely neutralized, the resulting solution can be disposed of in accordance with local regulations.

Protocol 2: Catalyzed Neutralization of this compound Waste with Hydrogen Peroxide

Objective: To safely neutralize dilute this compound waste using hydrogen peroxide with a copper catalyst.

Materials:

  • Dilute this compound waste

  • 3% Hydrogen peroxide solution

  • Copper (II) sulfate solution (catalyst, e.g., 0.1 M)

  • Sodium hydroxide (B78521) solution (to adjust pH)

  • Large glass beaker

  • Stir bar and magnetic stir plate

  • pH meter

  • Appropriate PPE (see FAQ Q3)

Procedure:

  • Place the dilute this compound waste in the beaker on the magnetic stir plate.

  • Adjust the pH of the solution to between 9 and 11 using the sodium hydroxide solution.[5]

  • Add a few drops of the copper (II) sulfate solution as a catalyst.

  • Slowly add the 3% hydrogen peroxide solution while stirring. A molar ratio of at least 2 moles of H₂O₂ per mole of hydrazine is recommended.[4]

  • Observe the reaction (gas evolution). Continue stirring until the reaction ceases.

  • Allow the solution to stand for a few hours to ensure complete decomposition.

  • Test for residual hydrazine. If necessary, add more hydrogen peroxide.

  • The final solution should be neutralized to a pH between 6 and 8 before disposal according to local regulations.

Visualizations

Experimental_Workflow_Hypochlorite cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_verification Verification & Disposal start Start prep_waste Dilute Hydrazine Nitrate Waste (<=5%) start->prep_waste setup Place Waste in Beaker with Stir Bar in Ice Bath prep_waste->setup prep_reagent Dilute NaOCl Solution (<=5%) add_reagent Slowly Add NaOCl with Constant Stirring prep_reagent->add_reagent setup->add_reagent monitor_ph Monitor and Adjust pH to 5-8 add_reagent->monitor_ph stir Stir for 1 Hour at Room Temperature monitor_ph->stir test_residual Test for Residual Hydrazine stir->test_residual add_more Add More NaOCl test_residual->add_more Positive dispose Dispose According to Local Regulations test_residual->dispose Negative add_more->add_reagent

Caption: Workflow for Neutralization with Sodium Hypochlorite.

Logical_Relationship_Safety cluster_hazards Primary Hazards cluster_controls Control Measures HN_Waste This compound Waste Toxic Toxicity HN_Waste->Toxic Explosive Explosive Potential HN_Waste->Explosive Corrosive Corrosivity HN_Waste->Corrosive Flammable Flammability HN_Waste->Flammable PPE Personal Protective Equipment (PPE) Toxic->PPE Disposal Safe Disposal Protocols Explosive->Disposal Corrosive->PPE Eng_Controls Engineering Controls (Fume Hood) Flammable->Eng_Controls Safe_Handling Safe Handling & Disposal PPE->Safe_Handling Eng_Controls->Safe_Handling Admin_Controls Administrative Controls (SOPs, Training) Admin_Controls->Safe_Handling Disposal->Safe_Handling

Caption: Relationship between Hazards and Control Measures.

References

Technical Support Center: Reducing the Impact Sensitivity of Hydrazine Nitrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the impact sensitivity of hydrazine (B178648) nitrate (B79036) formulations.

Frequently Asked Questions (FAQs)

Q1: What is impact sensitivity and why is it crucial for hydrazine nitrate formulations?

A1: Impact sensitivity refers to the susceptibility of an explosive material to detonate upon receiving a mechanical impact. For this compound, a powerful energetic material, high impact sensitivity poses significant safety risks during handling, transportation, and storage. Reducing this sensitivity is paramount to ensure the safe application of these formulations in various fields, including as propellants and in certain industrial applications.

Q2: What are the common methods to reduce the impact sensitivity of this compound?

A2: The most common methods involve the addition of desensitizing agents or the incorporation of this compound into a polymeric binder matrix to create a plastic-bonded explosive (PBX). Desensitizing agents are typically inert materials that absorb impact energy, while binders encapsulate the explosive crystals, cushioning them against mechanical shock.

Q3: What are some common desensitizing agents for this compound?

A3: Common desensitizing agents include water, glycerin, glycols, and hydrocarbon oils.[1] Waxes and certain inorganic salts like metal stearates can also be used.[2] The effectiveness of these agents depends on their concentration and how they are incorporated into the formulation.

Q4: Can polymeric binders effectively reduce the impact sensitivity of this compound?

A4: Yes, incorporating this compound into a polymeric binder system, such as a polyurethane matrix formed from hydroxyl-terminated polybutadiene (B167195) (HTPB) and an isocyanate curing agent, can significantly reduce its impact sensitivity. The elastomeric binder matrix absorbs and dissipates the energy from an impact, preventing the initiation of a detonation.

Q5: Are there any known compatibility issues between this compound and common binders?

A5: While polyurethane binders are widely used, it is crucial to ensure chemical compatibility. This compound is a strong oxidizer and can potentially react with certain binder components over time, especially at elevated temperatures. This can lead to degradation of the binder's mechanical properties and an increase in sensitivity. Compatibility testing is essential before finalizing a formulation. General guidance on material compatibility with hydrazine can provide a starting point for selecting appropriate polymers and plasticizers.[3][4][5][6][7]

Troubleshooting Guides

Problem 1: My this compound formulation is too sensitive to handle safely.

  • Possible Cause: The formulation may consist of pure, crystalline this compound without any desensitizing agents.

  • Solution:

    • Introduce a Desensitizing Agent: The addition of water is a well-documented method to decrease impact sensitivity. Start by adding a small percentage of water (e.g., 5-10% by weight) and incrementally increase it while monitoring the sensitivity. Other agents like glycerin or glycol can also be effective.[1]

    • Incorporate a Polymeric Binder: Formulate a plastic-bonded explosive (PBX) by mixing this compound with a prepolymer like HTPB and a curing agent. The resulting elastomeric matrix will significantly reduce the impact sensitivity.

Problem 2: I'm observing unexpected reactions or degradation in my PBX formulation over time.

  • Possible Cause: There may be a chemical incompatibility between this compound and the binder system.

  • Solution:

    • Review Material Compatibility: Consult literature on the compatibility of hydrazine and its salts with the specific polymer, plasticizer, and curing agent used in your formulation.[3][4][5][6][7] 2. Perform Accelerated Aging and Compatibility Tests: Conduct tests such as vacuum stability or differential scanning calorimetry (DSC) to assess the long-term stability of the formulation.

    • Consider Alternative Binders: If incompatibility is confirmed, explore other binder systems known for their inertness, such as certain fluoropolymers.

Problem 3: My desensitized formulation is not uniform, leading to inconsistent sensitivity results.

  • Possible Cause: Improper mixing techniques can lead to agglomeration of the explosive crystals or uneven distribution of the desensitizing agent.

  • Solution:

    • Optimize Mixing Process: For liquid desensitizers, ensure thorough and uniform mixing. For PBXs, use a planetary mixer or a similar high-shear mixer to achieve a homogeneous dispersion of this compound in the binder before curing.

    • Control Particle Size: The particle size of the this compound can affect its dispersion. Using a well-defined particle size distribution can improve the homogeneity of the mixture.

Data Presentation

Table 1: Effect of Water on the Impact Sensitivity of a this compound Formulation

Formulation CompositionImpact Sensitivity (H₅₀)
This compound Formulation (from Ex. 2 in source)85 (arbitrary units)
Formulation + 10% Water by weight120 (arbitrary units)
Formulation + 20% Water by weight140 (arbitrary units)

Source: US Patent 3,419,443A. The impact sensitivity values are as reported in the patent and are relative to each other.

Table 2: Impact Sensitivity of Pure this compound

MaterialImpact SensitivityTest Method
This compound~6.4 J (0.65 m kg)Percussion Test

Source: "Sprengstoffe Auf der Basis von Hydrazinnitrat (this compound Based Explosives)". Note: Different test methods and conditions can lead to variations in reported values.

Note: Specific, publicly available H₅₀ values for this compound formulations with other desensitizers (glycerin, glycol, oils, waxes) and various polymeric binders are limited. The general trend observed in explosive science is a significant decrease in impact sensitivity with the addition of these materials.

Experimental Protocols

Protocol 1: Preparation of a Water-Desensitized this compound Formulation

Objective: To prepare a this compound formulation with reduced impact sensitivity by adding water.

Materials:

  • This compound (crystalline)

  • Deionized water

  • Non-sparking mixing vessel and tools

  • Remote mixing equipment (if available)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Carefully weigh the desired amount of crystalline this compound in the mixing vessel.

  • Calculate the required mass of deionized water to achieve the target percentage (e.g., 10% by weight).

  • Slowly and remotely add the deionized water to the this compound while gently mixing. Caution: The mixing process should be conducted with extreme care, preferably remotely, due to the sensitive nature of the material.

  • Continue mixing until a homogeneous paste or slurry is formed.

  • The resulting formulation is now ready for sensitivity testing.

Protocol 2: Impact Sensitivity Testing using the Bruceton Method (Up-and-Down Method)

Objective: To determine the 50% probability of initiation (H₅₀) for a this compound formulation using a drop-weight impact tester.

Apparatus:

  • Drop-weight impact tester (e.g., ERL Type 12) with a specified drop weight (e.g., 2.5 kg).

  • Anvils and strikers.

  • Sample holder.

  • Remote control and observation system.

Procedure:

  • Sample Preparation: Prepare a small, precise amount of the explosive sample (e.g., 30-40 mg) as per the standard operating procedure for the specific impact tester.

  • Initial Height Estimation: Start with an initial drop height where initiation is unlikely.

  • First Drop: Perform the first drop.

  • "Up-and-Down" Protocol:

    • If the sample initiates (a "go" event, determined by sound, flash, or smoke), decrease the drop height by a predetermined increment.

    • If the sample does not initiate (a "no-go" event), increase the drop height by the same increment.

  • Subsequent Drops: Continue this process for a predetermined number of trials (typically 20-50 drops), recording each result ("go" or "no-go") at each height.

  • Data Analysis: Analyze the results using the statistical methods of the Bruceton analysis to calculate the H₅₀ value, which is the height at which there is a 50% probability of initiation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Sensitivity Testing cluster_analysis Data Analysis & Characterization HN This compound Mixer Controlled Mixing HN->Mixer Desensitizer Desensitizer (e.g., Water, Glycol) Desensitizer->Mixer Binder Binder System (e.g., HTPB + Isocyanate) Binder->Mixer ImpactTest Impact Sensitivity Test (Bruceton Method) Mixer->ImpactTest Sample FrictionTest Friction Sensitivity Test Mixer->FrictionTest Sample ES_Test Electrostatic Sensitivity Test Mixer->ES_Test Sample Stability Assess Chemical Stability (DSC, VST) Mixer->Stability H50 Calculate H50 Value ImpactTest->H50 Performance Evaluate Performance H50->Performance Stability->Performance Logical_Relationship cluster_components Formulation Components cluster_properties Formulation Properties HN This compound (High Sensitivity) Sensitivity Reduced Impact Sensitivity Desensitizer Inert Desensitizer (Water, Oil, Wax) Desensitizer->Sensitivity absorbs energy Binder Polymeric Binder (e.g., HTPB) Binder->Sensitivity cushions crystals Stability Chemical & Thermal Stability Sensitivity->Stability Performance Energetic Performance Sensitivity->Performance Troubleshooting_Logic Start High Impact Sensitivity Detected Check_Formulation Review Formulation: Pure HN or Desensitized? Start->Check_Formulation Add_Desensitizer Action: Add Desensitizer (e.g., Water, Glycol) Check_Formulation->Add_Desensitizer Pure HN Check_Homogeneity Is the mixture homogeneous? Check_Formulation->Check_Homogeneity Desensitized Add_Desensitizer->Check_Homogeneity End_Further_Eval Further Evaluation Needed Add_Desensitizer->End_Further_Eval Incorporate_Binder Action: Incorporate Binder (e.g., HTPB) Incorporate_Binder->Check_Homogeneity Incorporate_Binder->End_Further_Eval Optimize_Mixing Action: Optimize Mixing Process & Particle Size Check_Homogeneity->Optimize_Mixing No End_Success Sensitivity Reduced Check_Homogeneity->End_Success Yes Optimize_Mixing->Check_Homogeneity

References

Technical Support Center: Overcoming Difficulties in Drying Hydrazine Nitrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the drying of hydrazine (B178648) nitrate (B79036) crystals. All procedures should be conducted with strict adherence to safety protocols in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: Why are my hydrazine nitrate crystals still wet after drying in a desiccator?

A1: This is a common issue due to the highly hygroscopic nature of this compound, meaning it readily absorbs moisture from the air.[1] Several factors could be at play:

  • Inefficient Desiccant: The desiccant used may be saturated or not powerful enough. Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) are effective, but require regular replacement or regeneration.

  • Inadequate Seal: The desiccator might not be properly sealed, allowing ambient moisture to enter. Ensure all ground glass surfaces are properly greased and a good seal is maintained.

  • Insufficient Drying Time: Due to its hygroscopicity, this compound may require an extended period to dry completely.

Q2: My this compound crystals turned yellow and seem to be decomposing. What went wrong?

A2: Yellowing can be an indication of decomposition. This compound has good thermal stability at moderate temperatures, with a weight loss rate at 100°C that is slower than ammonium (B1175870) nitrate.[1] However, decomposition can be accelerated by:

  • Excessive Heat: Avoid high temperatures during drying. While its explosion point is high (307°C), decomposition can begin at much lower temperatures, especially for less stable forms like hydrazine dinitrate, which can start to decompose around 80°C.[2]

  • Impurities: The presence of certain metals, such as copper or iron oxides, can catalyze the decomposition of hydrazine.[3] Ensure high-purity reagents and clean glassware are used during synthesis and drying.

  • Acidic Residues: Residual nitric acid from synthesis can also promote decomposition.[4]

Q3: The this compound crystals are clumping together (agglomerating). How can I prevent this?

A3: Agglomeration is common with hygroscopic powders and can be caused by the formation of liquid bridges between particles due to absorbed moisture.[5] To prevent this:

  • Control Humidity: Handle and dry the crystals in a low-humidity environment, such as a glove box with a dry atmosphere.

  • Optimize Crystallization: The crystallization process itself can influence agglomeration. Controlling the cooling rate and agitation can lead to more uniform, less agglomerated crystals.[6] Using an anti-solvent crystallization method can also help control particle size and morphology.[7]

  • Gentle Drying: Avoid overly aggressive heating, which can cause partial melting and subsequent agglomeration upon cooling.

Q4: Is it safe to dry this compound in a standard laboratory oven?

A4: No, it is not recommended to dry this compound in a standard laboratory oven. This compound is an energetic material and can be sensitive to heat, shock, and friction.[2][8] Heating in a standard oven can lead to uncontrolled decomposition and potentially an explosion. A vacuum oven at a controlled, low temperature is a safer alternative, as it allows for drying at temperatures below the decomposition point of the material.[9] All heating operations should be conducted behind a blast shield with appropriate personal protective equipment.[10]

Q5: What is the white powder that formed on my crystals after washing with ethanol (B145695)?

A5: this compound has low solubility in alcohols like ethanol at room temperature.[1] If you are washing with cold ethanol, some of the dissolved this compound may precipitate out as a fine powder. To avoid this, use a minimal amount of ice-cold solvent for washing and perform the filtration quickly.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the drying of this compound crystals.

Problem Potential Cause Recommended Solution
Crystals remain damp or liquefy after drying 1. Saturated or inefficient desiccant.2. Poorly sealed desiccator.3. High ambient humidity.1. Replace the desiccant. Use a high-efficiency desiccant like phosphorus pentoxide.2. Re-grease the desiccator lid and ensure a tight seal.3. If possible, perform the final drying steps in a glove box under an inert, dry atmosphere.
Significant loss of product during drying 1. Volatilization at elevated temperatures.2. Decomposition due to excessive heat.1. Dry under vacuum at a lower temperature. This compound begins to volatilize without decomposition around 140°C.[2]2. Lower the drying temperature. For vacuum oven drying, maintain a temperature below 50°C.
Crystals appear discolored (yellow/brown) 1. Thermal decomposition.2. Presence of impurities catalyzing decomposition.1. Reduce the drying temperature immediately. Use vacuum to facilitate drying at a lower temperature.2. Purify the this compound by recrystallization from a suitable solvent like methanol (B129727) to remove impurities.[11]
Formation of hard cakes or large agglomerates 1. High residual moisture leading to liquid bridging.2. Partial melting and recrystallization.3. Inappropriate washing solvent.1. Ensure the crystals are as dry as possible before heating. Consider a preliminary drying step in a vacuum desiccator.2. Use a lower drying temperature.3. Wash with a minimal amount of a cold, non-polar solvent in which this compound is sparingly soluble.
Inconsistent drying times 1. Variation in crystal size and packing density.2. Fluctuations in vacuum pressure or temperature.1. Aim for a uniform crystal size through controlled crystallization. Sieve the crystals if necessary.2. Ensure the vacuum oven and pump are functioning correctly and maintaining stable conditions.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Chemical FormulaN₂H₄·HNO₃[1]
Molar Mass95.06 g/mol [12]
AppearanceWhite crystalline solid[2]
Density1.64 g/cm³[1]
Melting Point~70-72°C (α-form)[1][11][12]
Explosion Point307°C (50% detonation)[1]
Solubility in WaterHighly soluble (e.g., 266 g/100 mL at 20°C)[2]
Solubility in EthanolSparingly soluble at room temperature, 69 g/100 mL at 60°C[2]
HygroscopicityStrongly hygroscopic, slightly less than ammonium nitrate[1]

Table 2: General Efficiency of Common Desiccants

DesiccantEfficiency (Residual Water, mg/L of air)CommentsReference
Phosphorus Pentoxide (P₄O₁₀)Very High (<0.00002)Very fast and effective, but forms a viscous layer of phosphoric acid that can trap the desiccant.[13]
Magnesium Perchlorate (Anhydrous)High (0.002)Very efficient, but perchlorates can form explosive mixtures with organic compounds and other sensitive materials. Use with extreme caution. [13]
Sulfuric Acid (95%)High (0.003)Good capacity, but is a corrosive liquid.[13]
Calcium OxideHigh (0.003)Good for drying amines.[13]
Calcium Sulfate (Drierite®)Medium (0.005)Neutral, reusable, and fast, but has a low capacity.[13]
Silica GelMedium (0.030)Can be regenerated, often contains a color indicator.[13]
Calcium Chloride (Anhydrous)Low (1.25)High capacity but relatively low efficiency.[13]

Note: The efficiency of a desiccant can be affected by temperature, the substance being dried, and the specific setup.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Methanol

This protocol is adapted from a procedure for preparing pure this compound.[11]

Objective: To purify crude this compound and obtain crystals with a more uniform size distribution to aid in drying and prevent agglomeration.

Materials:

  • Crude this compound

  • Methanol (reagent grade, anhydrous)

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in a beaker. Gently heat methanol in a separate beaker to its boiling point. Add the minimum amount of hot methanol to the crude this compound while stirring until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed beaker.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.[6]

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the beaker in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Preliminary Drying: Allow the crystals to dry on the filter paper under vacuum for a short period to remove the bulk of the solvent.

  • Final Drying: Transfer the crystals to a clean, dry watch glass for final drying using one of the methods described in the troubleshooting guide (e.g., vacuum desiccator over P₂O₅ or vacuum oven at low temperature).

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a general procedure adapted for hydrazine salts, which can react with Karl Fischer reagents. Acidification of the medium is often necessary to suppress side reactions with hydrazine.[14][15]

Objective: To accurately quantify the residual water content in this compound crystals.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • This compound sample

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or a suitable Karl Fischer solvent (e.g., Hydranal™-CompoSolver E)

  • Salicylic (B10762653) acid (for acidification)[15]

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Add a suitable volume of the Karl Fischer solvent (e.g., 30 mL of Hydranal-CompoSolver E) and an acid (e.g., 7 g of salicylic acid) to the titration vessel.[15]

  • Pre-titration: Titrate the solvent to dryness with the Karl Fischer reagent to eliminate any residual water in the solvent and vessel.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound sample (e.g., ~80 mg) and quickly transfer it to the titration vessel.[15]

  • Titration: Stir the sample to dissolve and titrate with the Karl Fischer reagent to the endpoint.

  • Calculation: The instrument software will typically calculate the water content based on the volume of titrant used and its concentration.

Mandatory Visualizations

Troubleshooting Workflow for Drying this compound

DryingTroubleshooting cluster_start cluster_problem cluster_solutions1 cluster_problem2 cluster_solutions2 cluster_problem3 cluster_solutions3 cluster_end Start Start Drying Process Problem Crystals Still Wet? Start->Problem CheckDesiccator Check Desiccator Seal & Desiccant Problem->CheckDesiccator Yes Decomposition Decomposition Occurring? (Yellowing, Gas) Problem->Decomposition No IncreaseTime Increase Drying Time CheckDesiccator->IncreaseTime UseVacuum Use Vacuum Desiccator IncreaseTime->UseVacuum UseVacuum->Decomposition LowerTemp Lower Drying Temperature Decomposition->LowerTemp Yes Agglomeration Agglomeration Occurring? Decomposition->Agglomeration No CheckPurity Check for Impurities (Recrystallize if needed) LowerTemp->CheckPurity CheckPurity->Agglomeration ControlHumidity Control Humidity (Glove Box) Agglomeration->ControlHumidity Yes End Dry Crystals Obtained Agglomeration->End No OptimizeCrystallization Optimize Crystallization (Cooling Rate, Solvent) ControlHumidity->OptimizeCrystallization OptimizeCrystallization->End

Caption: Troubleshooting workflow for common issues in drying this compound crystals.

Relationship Between Drying Parameters and Crystal Stability

DryingParameters cluster_params Drying Parameters cluster_outcomes Crystal Properties Temperature Temperature Stability Crystal Stability Temperature->Stability High temp decreases stability Moisture Residual Moisture Temperature->Moisture High temp decreases moisture Pressure Pressure (Vacuum) Pressure->Stability Low pressure allows lower temp, increasing stability Pressure->Moisture Low pressure decreases moisture Time Drying Time Time->Moisture Longer time decreases moisture Atmosphere Atmosphere (Air vs. Inert) Atmosphere->Stability Inert atmosphere increases stability Purity Purity Atmosphere->Purity Inert atmosphere prevents oxidation Moisture->Stability High moisture decreases stability

Caption: Influence of key drying parameters on this compound crystal properties.

Safety First: Handling this compound

This compound is an energetic and toxic material. All handling must be performed by trained personnel in a designated laboratory with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[16]

  • Ventilation: All manipulations of this compound, especially during heating, must be conducted in a certified chemical fume hood.

  • Static Discharge: this compound can be sensitive to static discharge. Use anti-static measures, such as grounding straps and conductive surfaces, especially when handling the dry powder.[17]

  • Containment: Work behind a blast shield, particularly during any heating steps or when handling larger quantities.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents and metals.[16] Containers should be tightly sealed.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to your institution's guidelines. Do not mix with other waste streams, especially oxidizers.[16]

  • Spill Response: In case of a spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[2]

References

preventing contamination in hydrazine nitrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during hydrazine (B178648) nitrate (B79036) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hydrazine nitrate?

A1: The primary methods for synthesizing this compound are:

  • Direct reaction of hydrazine with nitric acid: This involves the direct neutralization of hydrazine or hydrazine hydrate (B1144303) with nitric acid.[1][2]

  • Double displacement reaction: This method typically involves reacting hydrazine sulfate (B86663) with a nitrate salt, such as calcium nitrate, barium nitrate, or lead(II) nitrate. An insoluble sulfate precipitates, leaving this compound in the solution.[3][4] Another variation is the reaction of hydrazine hydrate with ammonium (B1175870) nitrate, which causes the precipitation of this compound and the evolution of ammonia (B1221849) gas.[3]

Q2: What are the primary sources of contamination in this compound synthesis?

A2: Contamination can arise from several sources:

  • Raw Materials: Impurities in the starting materials, such as nitrogen dioxide in nitric acid or residual sulfates from hydrazine sulfate, can contaminate the final product.[5]

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to byproducts. For instance, when using hydrazine sulfate and a nitrate salt, incomplete precipitation of the metal sulfate can lead to its presence in the final product.

  • Atmospheric Contaminants: Carbon dioxide from the air can be absorbed, leading to the formation of carbonates.

  • Solvent Residues: Inadequate drying can leave residual solvents like water or alcohol in the final product.

Q3: How can I minimize contamination during the synthesis process?

A3: To minimize contamination, consider the following:

  • Use high-purity starting materials.

  • Ensure complete reaction by carefully controlling stoichiometry and reaction conditions (e.g., temperature, mixing).

  • When using the double displacement method, select a nitrate salt that forms a highly insoluble sulfate to ensure its complete removal by filtration.[3][4]

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO2.

  • Thoroughly dry the final product under vacuum to remove any residual solvents.[3]

Q4: What are the key safety precautions when working with this compound and its precursors?

A4: Hydrazine and its derivatives are toxic and potentially explosive. Nitric acid is highly corrosive.[6][7][8] Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Avoid contact with skin and eyes.[7]

  • Keep the reaction away from heat, sparks, and open flames.

  • Ground all equipment containing the material.

  • Have an emergency plan and appropriate spill containment materials readily available.

  • Dispose of waste materials according to institutional and regulatory guidelines. Dilution in water followed by destruction with an acidified hypochlorite (B82951) solution is a potential disposal method.[3]

Troubleshooting Guides

Issue 1: The final product is discolored (yellow or reddish-brown).
Potential Cause Troubleshooting Step Expected Outcome
Nitrogen Dioxide (NO₂) Contamination in Nitric Acid Use fresh, colorless nitric acid. If the acid is already discolored, it can be purified by bubbling dry air or nitrogen through it to remove dissolved nitrogen oxides.[5]The resulting this compound should be a white crystalline solid.
Reaction with Impurities in Glassware Ensure all glassware is scrupulously clean and free of any organic residues or metal traces.A pure, colorless product is obtained.
Thermal Decomposition Avoid excessive heating during the drying process. Dry the product at a moderate temperature under vacuum.The product remains white and does not show signs of decomposition.
Issue 2: The yield of this compound is lower than expected.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure the reactants are added in the correct stoichiometric ratio. Allow sufficient reaction time with adequate stirring.The yield should increase as the reaction goes to completion.
Loss of Product During Washing Use a minimal amount of ice-cold solvent to wash the crystals. This compound is soluble in water, so excessive washing with water will reduce the yield.[10]Product loss during the washing step is minimized, leading to a higher yield.
Precipitation Issues (Double Displacement Method) Ensure the complete precipitation of the insoluble sulfate by allowing sufficient time for crystallization and cooling the solution.A more complete separation of the byproduct leads to a higher yield of this compound in the filtrate.
Issue 3: The final product shows poor stability or unexpected reactivity.
Potential Cause Troubleshooting Step Expected Outcome
Residual Acid or Base After filtration, wash the crystals with a small amount of a suitable cold solvent to remove any residual acid or base. Test the pH of a solution of the final product to ensure it is neutral.A neutral, more stable product is obtained.
Sulfate Ion Contamination (from Hydrazine Sulfate) When using hydrazine sulfate, ensure complete precipitation and removal of the sulfate byproduct. Consider using a nitrate salt (e.g., barium nitrate) that forms a very insoluble sulfate.[4]The absence of sulfate ions should improve the stability of the final product.
Presence of Metallic Impurities Use high-purity, metal-free starting materials and deionized water. Ensure that no metal parts of the reaction setup come into contact with the reaction mixture.A final product free from metallic catalysts that could promote decomposition.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound synthesis and purity.

Parameter Value Significance in Synthesis Reference
This compound Molar Mass 95.06 g/mol Crucial for stoichiometric calculations in reaction protocols.[1]
This compound Melting Point ~70 °C (α-form)The stable form melts at this temperature; decomposition may occur at higher temperatures.[11]
Solubility in Water Very solubleAffects yield during washing and purification steps.[3][3]
Typical Concentration of Commercial Nitric Acid 68% in waterThe concentration of the acid will affect the stoichiometry and the amount of water in the reaction mixture.[5][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Reaction

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice bath

  • Stirring plate and stir bar

  • Beaker and graduated cylinders

  • Vacuum filtration apparatus

Procedure:

  • In a beaker, dilute a calculated amount of hydrazine hydrate with a small amount of deionized water.

  • Place the beaker in an ice bath and begin stirring.

  • Slowly and dropwise, add a stoichiometric amount of concentrated nitric acid to the hydrazine solution. Monitor the temperature and maintain it below 10 °C.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Slowly allow the solution to warm to room temperature.

  • Reduce the volume of the solution by gentle heating or under reduced pressure to induce crystallization.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the this compound crystals by vacuum filtration.

  • Wash the crystals with a minimal amount of ice-cold deionized water.

  • Dry the crystals under vacuum at a temperature not exceeding 40 °C.

Protocol 2: Synthesis via Double Displacement with Hydrazine Sulfate

Materials:

  • Hydrazine sulfate ((N₂H₄)₂SO₄)

  • Calcium nitrate (Ca(NO₃)₂)

  • Deionized water

  • Stirring plate and stir bar

  • Beakers

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Prepare separate aqueous solutions of hydrazine sulfate and calcium nitrate.

  • Heat both solutions to approximately 60-70 °C.

  • Slowly add the calcium nitrate solution to the hydrazine sulfate solution with constant stirring. A white precipitate of calcium sulfate will form.

  • After the addition is complete, continue stirring at an elevated temperature for 1 hour to ensure complete precipitation.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • The filtrate, which contains the this compound, is then concentrated by gentle heating or under reduced pressure to induce crystallization.

  • Cool the solution in an ice bath to maximize the yield of this compound crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum at a temperature not exceeding 40 °C.

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Hydrazine Source Hydrazine Source Reaction Vessel Reaction Vessel Hydrazine Source->Reaction Vessel Add Nitrate Source Nitrate Source Nitrate Source->Reaction Vessel Add Filtration Filtration Reaction Vessel->Filtration Transfer Washing Washing Filtration->Washing Wash Crystals Drying Drying Washing->Drying Dry Crystals Final Product Final Product Drying->Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

TroubleshootingFlow start Contamination Issue Identified discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No check_acid Check Nitric Acid Purity discoloration->check_acid Yes instability Poor Stability? low_yield->instability No check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry Yes check_ph Check Final Product pH instability->check_ph Yes end Problem Resolved instability->end No clean_glassware Ensure Clean Glassware check_acid->clean_glassware check_drying_temp Verify Drying Temperature clean_glassware->check_drying_temp check_drying_temp->end min_wash_solvent Minimize Washing Solvent check_stoichiometry->min_wash_solvent ensure_precipitation Ensure Complete Precipitation min_wash_solvent->ensure_precipitation ensure_precipitation->end check_sulfate Test for Residual Sulfate check_ph->check_sulfate check_metals Analyze for Metal Impurities check_sulfate->check_metals check_metals->end

Caption: A troubleshooting decision tree for common contamination issues in this compound synthesis.

References

Technical Support Center: Managing Hydrazine Nitrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with hydrazine (B178648) nitrate (B79036). The information is designed to help manage and troubleshoot pressure build-up during reactions, ensuring laboratory safety and experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving hydrazine nitrate, focusing on the prevention and management of excessive pressure.

Issue ID Question Possible Causes Recommended Actions
HN-P-01 Unexpectedly rapid pressure increase at the start of the reaction. Incorrect reactant concentration (too high).Presence of catalytic impurities (e.g., metal oxides, certain metals).[1][2]Reaction temperature is too high.Inadequate heat removal.Immediately stop reactant addition.Initiate emergency cooling.Verify reactant concentrations before starting.Ensure all glassware and equipment are scrupulously clean.[1]Check for and remove any incompatible materials.[3][4]Reduce the initial reaction temperature.
HN-P-02 Pressure continues to rise even after stopping reactant feed. Runaway reaction is in progress.[1][5]Decomposition of this compound has been initiated.Insufficient cooling capacity for the reaction scale.Activate the emergency shutdown system.[6]Alert safety personnel and evacuate the area if necessary.If possible and safe, use a quenching agent.Review the process safety management for the experiment; a smaller scale may be necessary.
HN-P-03 Pressure fluctuations observed during the reaction. Poor mixing leading to localized "hot spots" and bursts of gas generation.Intermittent addition of reactants.Phase changes within the reactor.Ensure efficient and constant stirring.Use a continuous and controlled reactant feed system.Monitor the reaction for any phase changes and adjust parameters accordingly.
HN-P-04 Pressure does not decrease after the reaction is complete and cooled. Formation of stable gaseous byproducts.Leak in the gas outlet or venting system.Malfunctioning pressure gauge.Carefully vent the reactor through a designated scrubbing system.Inspect the venting system for any blockages or leaks.Calibrate or replace the pressure gauge.
HN-S-01 Discoloration of the reaction mixture accompanied by pressure rise. Decomposition of reactants or products.Side reactions occurring due to impurities or incorrect temperature.Corrosion of the reactor material.Stop the reaction and cool down the reactor.Analyze a sample of the mixture to identify byproducts.Check the compatibility of the reactor materials with the reactants and reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of pressure build-up in this compound reactions?

A1: The primary factors include temperature, the concentration of this compound, the presence of catalysts, and the pH of the solution.[7] Higher temperatures and concentrations will significantly increase the decomposition rate and subsequent pressure build-up.[1] Certain metals and metal oxides can act as powerful catalysts for hydrazine decomposition, leading to rapid gas evolution.[1][8][9]

Q2: What are the recommended materials for a reactor used for this compound reactions?

A2: Type 304L and 347 stainless steels (with low molybdenum content) and high-density polyethylene (B3416737) are generally considered suitable for handling hydrazine solutions.[2] It is crucial to avoid materials like copper, cobalt, molybdenum, and their oxides, which can catalyze decomposition.[1] Always verify material compatibility for your specific reaction conditions.[2]

Q3: How can I prevent a runaway reaction?

A3: Preventing runaway reactions involves several key steps:

  • Thorough Hazard Assessment: Understand the thermal stability and decomposition kinetics of your specific reaction mixture.[1]

  • Precise Temperature Control: Use a reliable cooling system and monitor the reaction temperature closely.

  • Controlled Addition of Reactants: Add reactants slowly and at a controlled rate to manage the heat generated.

  • Adequate Mixing: Ensure uniform temperature distribution throughout the reactor.

  • Emergency Preparedness: Have an emergency shutdown plan and appropriate safety equipment, such as pressure relief valves and rupture discs, in place.[6]

Q4: What immediate steps should be taken in case of an unexpected pressure surge?

A4: In the event of a pressure surge, prioritize safety:

  • Cease the addition of all reactants.

  • Maximize cooling to the reactor.

  • If the pressure continues to rise uncontrollably, activate the emergency vent or pressure relief system.[6][10]

  • Alert all personnel in the vicinity and be prepared to evacuate.

  • Do not re-enter the area until the pressure has stabilized and the situation has been assessed by safety professionals.

Q5: Are there any additives that can stabilize this compound solutions?

A5: The stability of this compound solutions can be influenced by additives. For instance, some studies have shown that ammonium (B1175870) nitrate and sodium nitrate can retard the decomposition of hydrazine in solution.[11] However, the effect of any additive should be thoroughly evaluated for your specific experimental conditions, as unexpected side reactions could occur.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Decomposition Study of this compound
  • System Preparation:

    • Ensure the pressure reactor and all components are meticulously cleaned and dried to remove any potential catalytic impurities.

    • Assemble the reactor system, including a stirrer, thermocouple, pressure transducer, reactant inlet, gas outlet, and a pressure relief device (e.g., rupture disc or relief valve).[6][12]

    • Connect the gas outlet to a suitable scrubbing system to neutralize any vented gases.

    • Leak-test the entire system with an inert gas (e.g., nitrogen) before introducing any reactants.

  • Reactant Preparation:

    • Prepare a solution of this compound of the desired concentration in a suitable solvent.

    • Prepare the catalyst to be tested (e.g., a specific metal oxide).

  • Reaction Execution:

    • Charge the reactor with the this compound solution.

    • Begin stirring to ensure uniform temperature and concentration.

    • Pressurize the reactor with an inert gas to the desired starting pressure.

    • Bring the reactor contents to the target reaction temperature.

    • Once the temperature is stable, introduce the catalyst.

    • Continuously monitor and record the temperature and pressure throughout the experiment.

  • Shutdown and Analysis:

    • Upon completion of the reaction, cool the reactor to a safe temperature.

    • Slowly vent the remaining pressure through the scrubbing system.

    • Safely remove the reaction mixture for analysis.

    • Thoroughly clean the reactor system.

Data Presentation

Table 1: Influence of Catalysts on this compound Decomposition Reactivity
Catalyst (Transition Metal Surface)Relative Reactivity
Iridium (Ir)Very High
Rhodium (Rh)High
Platinum (Pt)Moderate
Palladium (Pd)Moderate
Copper (Cu)Low

Source: Based on findings from density functional theory studies.[8][9]

Table 2: Thermal Properties of this compound
PropertyValue
Melting Point (α-form)~70 °C
Melting Point (β-form)62 °C
Explosion Point (50% detonation)307 °C
Heat of Explosion~3.829 MJ/kg

Source: Compiled from various sources.[13][14][15]

Visualizations

Troubleshooting_Pressure_Buildup start Pressure Build-up Detected check_rate Is pressure rise rapid and uncontrolled? start->check_rate runaway Potential Runaway Reaction check_rate->runaway Yes gradual_rise Gradual or steady pressure rise check_rate->gradual_rise No emergency_shutdown Initiate Emergency Shutdown & Cooling runaway->emergency_shutdown evacuate Evacuate Area emergency_shutdown->evacuate check_params Check Reaction Parameters: - Temperature - Stirring - Reactant Feed Rate gradual_rise->check_params adjust_params Adjust parameters: - Lower Temperature - Increase Stirring - Reduce Feed Rate check_params->adjust_params monitor Monitor Pressure adjust_params->monitor monitor->check_rate stable Pressure Stabilized monitor->stable If stable investigate Investigate Root Cause: - Impurities - Concentration - Material Compatibility stable->investigate

Caption: Troubleshooting logic for managing pressure build-up.

Experimental_Workflow_Hydrazine_Nitrate cluster_prep Preparation Phase cluster_exec Execution Phase cluster_shutdown Shutdown Phase prep_reactor 1. Clean & Assemble Pressure Reactor leak_test 2. Leak Test with Inert Gas prep_reactor->leak_test prep_reactants 3. Prepare Reactants leak_test->prep_reactants charge_reactor 4. Charge Reactor prep_reactants->charge_reactor stir_heat 5. Start Stirring & Heating charge_reactor->stir_heat add_reactant 6. Controlled Reactant Addition stir_heat->add_reactant monitor 7. Monitor T & P Continuously add_reactant->monitor cool_down 8. Cool Reactor monitor->cool_down vent 9. Vent Pressure cool_down->vent cleanup 10. Sample & Clean vent->cleanup

Caption: A typical experimental workflow for this compound reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Hydrazine Nitrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for hydrazine (B178648) nitrate (B79036) (HN) decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during hydrazine nitrate decomposition experiments.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Decomposition of this compound 1. Inactive Catalyst: The catalyst may not be properly activated or has lost its activity. 2. Incorrect Reaction Temperature: The temperature may be too low for the specific catalyst being used. 3. Mass Transfer Limitations: Poor mixing can prevent this compound from reaching the catalyst surface. 4. Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the reaction volume and concentration.1. Catalyst Activation/Regeneration: Ensure the catalyst has been properly pre-treated (e.g., reduction for supported metal catalysts). If deactivation is suspected, consider regeneration procedures or using a fresh batch of catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10°C) to find the optimal range for your catalyst. For instance, Ru/ZSM-5 has shown high efficiency at 80°C.[1][2] 3. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.[3] 4. Increase Catalyst Loading: Systematically increase the catalyst loading to find the optimal ratio of catalyst to reactant.
Inconsistent or Poorly Reproducible Results 1. Catalyst Heterogeneity: The catalyst may not be uniformly distributed in the reaction mixture. 2. Variations in Catalyst Preparation: Inconsistencies in catalyst synthesis can lead to batch-to-batch variations in activity. 3. Presence of Impurities: Trace impurities in the this compound solution or solvent can affect the reaction. 4. Changes in Acidity: The concentration of nitric acid can influence the reaction rate.[4][5]1. Ensure Proper Mixing: Use a high-speed stirrer and ensure the reactor design promotes good mixing. 2. Standardize Catalyst Synthesis: Follow a strict, well-documented protocol for catalyst preparation. 3. Use High-Purity Reagents: Ensure the purity of this compound and the solvent. 4. Control and Monitor pH: Maintain a consistent nitric acid concentration throughout your experiments.
Rapid, Uncontrolled Reaction (Runaway Reaction) 1. Excessive Catalyst Loading: Too much catalyst can lead to a very rapid, exothermic reaction. 2. High Reaction Temperature: Elevated temperatures can significantly accelerate the decomposition rate.[1] 3. High this compound Concentration: A high concentration of the reactant can lead to a rapid release of energy.1. Reduce Catalyst Loading: Start with a lower catalyst loading and gradually increase it. 2. Control Temperature: Use a temperature-controlled reaction setup and consider starting at a lower temperature. 3. Dilute Reactant: Begin with a lower concentration of this compound.
Catalyst Deactivation Over Time 1. Poisoning: Impurities in the reaction mixture can adsorb to the catalyst's active sites. 2. Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area. 3. Leaching: The active metal may leach from the support into the solution.1. Purify Reactants: Ensure the reactants and solvent are free from known catalyst poisons. 2. Operate at Optimal Temperature: Avoid excessively high temperatures that can lead to sintering. 3. Choose a Stable Support: Select a catalyst support that strongly interacts with the active metal to prevent leaching. Some studies show Ru/ZSM-5 can be reused over 100 times with stable performance.[1][2]
Formation of Undesired Byproducts 1. Non-selective Catalyst: The catalyst may promote side reactions. 2. Incorrect Reaction Conditions: Temperature, pressure, and reactant concentrations can influence product selectivity. 3. Reaction Mechanism: The decomposition of this compound can proceed through different pathways, leading to various products like N₂, N₂O, and HN₃.[4]1. Select a More Selective Catalyst: Different catalysts exhibit different selectivities. For example, the product distribution can vary between Pt/SiO₂ and Ru/SiO₂ catalysts.[4] 2. Optimize Reaction Conditions: Systematically vary the reaction conditions to favor the formation of the desired products. 3. Understand the Reaction Mechanism: Characterize the reaction products to understand the dominant reaction pathways and how to control them.

Frequently Asked Questions (FAQs)

1. What are the most common catalysts used for this compound decomposition?

Noble metal-based catalysts are frequently employed for this compound decomposition due to their high activity.[2] Commonly researched catalysts include:

  • Ruthenium-based catalysts: Ru/C (Ruthenium on carbon) and Ru/ZSM-5 are effective for decomposition in nitric acid solutions.[1][2][6][7] Ru/AC (Ruthenium on activated carbon) has also been studied.[8]

  • Platinum-based catalysts: Pt/SiO₂ (Platinum on silica) has been investigated for hydrazine decomposition in acidic media.[4]

  • Iridium-based catalysts: Iridium catalysts are known for their high performance in hydrazine decomposition.[3][9]

  • Other transition metals: Rhodium (Rh), Palladium (Pd), and Copper (Cu) have also been explored for their catalytic activity.[9][10]

2. How does catalyst loading affect the decomposition rate?

Generally, increasing the catalyst loading increases the number of available active sites, leading to a higher decomposition rate. However, there is an optimal loading beyond which the rate may not significantly increase or could even lead to a runaway reaction. It is crucial to determine the optimal catalyst loading for your specific experimental conditions.

3. What is the typical experimental setup for studying this compound decomposition?

A typical batch reactor system is used for these studies.[1][2] This setup usually includes:

  • A round-bottom flask as the reactor.

  • A reflux condenser to prevent the loss of volatile components.

  • A temperature-controlled heating system (e.g., a hot plate with a magnetic stirrer or an oil bath).

  • An exhaust gas absorption device for safety.[1][2]

4. How can I determine the optimal reaction temperature?

The optimal reaction temperature depends on the catalyst used. It is recommended to conduct experiments over a range of temperatures to determine the point at which the desired decomposition rate is achieved without compromising safety or catalyst stability. For example, studies with Ru/ZSM-5 have shown a significant increase in decomposition rate when the temperature is increased from 70°C to 80°C.[1]

5. What are the primary decomposition products of this compound?

The primary gaseous products from the catalytic decomposition of this compound are typically nitrogen (N₂) and nitrous oxide (N₂O).[4] Depending on the catalyst and reaction conditions, other products such as hydrazoic acid (HN₃) and ammonium (B1175870) ions may also be formed.[4]

Data Presentation

Table 1: Effect of Catalyst Type on this compound Decomposition

CatalystSupportTemperature (°C)Key FindingsReference
Ru/CCarbon40 - 70The reaction order was found to be 1.5 with an apparent activation energy of 46.6 kJ mol⁻¹.[6][7][6][7]
Ru/ZSM-5ZSM-580Complete decomposition of this compound was achieved. The catalyst showed high stability and could be reused over 130 times.[1][2][1][2]
Pt/SiO₂Silica40 - 90The main reaction products were N₂, N₂O, and ammonium nitrate.[4]
Ir--DFT studies show that Ir has the strongest adsorption capacity for this compound among the tested transition metals (Ir, Rh, Pd, Pt, Cu).[9][10][9][10]

Table 2: Influence of Reaction Temperature on this compound Decomposition using Ru/ZSM-5 Catalyst

EntryTemperature (°C)Time (min)Decomposition Rate (%)
1506025.4
2606045.1
3706070.2
48060100
59060Violent Reaction
Reaction conditions: 0.1 mol L⁻¹ HN, 0.3 mol L⁻¹ HAN, 1.0 mol L⁻¹ HNO₃, 2.0 g 5% Ru/ZSM-5.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Decomposition of this compound in a Batch Reactor

This protocol is a generalized procedure based on common experimental setups described in the literature.[1][2][3]

1. Materials and Reagents:

  • This compound (HN) solution of known concentration.
  • Nitric acid (HNO₃) for adjusting acidity.
  • Catalyst (e.g., 5 wt% Ru/ZSM-5).
  • Deionized water.

2. Experimental Setup:

  • Assemble a batch reactor system consisting of a round-bottom flask, reflux condenser, magnetic stirrer, and a temperature-controlled heating mantle.
  • Ensure an appropriate off-gas treatment system is in place.

3. Procedure:

  • Charge the reactor with a specific volume of the this compound solution in nitric acid (e.g., 20 mL of 0.1 mol L⁻¹ HN in 1.0 mol L⁻¹ HNO₃).[1]
  • Add the desired amount of catalyst (e.g., 2 g of 5% Ru/ZSM-5) to the reactor.[1]
  • Begin stirring to ensure the catalyst is well-suspended.
  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain this temperature for the duration of the experiment.[1]
  • Collect liquid samples at regular intervals to monitor the concentration of this compound using an appropriate analytical technique (e.g., titration, spectroscopy).
  • At the end of the reaction, cool the reactor to room temperature.
  • Separate the catalyst from the reaction mixture by filtration for potential reuse.[1][2]

4. Catalyst Reuse (Optional):

  • Wash the recovered catalyst with deionized water.
  • Dry the catalyst under appropriate conditions before using it in subsequent runs.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_post Post-Reaction reagents Prepare Reagents (this compound, Nitric Acid) charge Charge Reactor with Reagents and Catalyst reagents->charge catalyst_prep Prepare Catalyst (e.g., Weigh Ru/ZSM-5) catalyst_prep->charge setup Assemble Batch Reactor setup->charge heat_stir Heat and Stir at Set Temperature charge->heat_stir sampling Collect Samples at Intervals heat_stir->sampling cooldown Cool Down Reactor heat_stir->cooldown analyze Analyze Samples for HN Concentration sampling->analyze data Record and Plot Data analyze->data separate Separate Catalyst (Filtration) cooldown->separate reuse Wash and Dry Catalyst for Reuse separate->reuse

Caption: Experimental workflow for this compound decomposition.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions_catalyst Solutions cluster_solutions_conditions Solutions start Low/No Decomposition inactive Inactive Catalyst? start->inactive low_loading Insufficient Loading? start->low_loading low_temp Temperature Too Low? start->low_temp poor_mixing Poor Mixing? start->poor_mixing activate Activate/Regenerate Catalyst inactive->activate increase_loading Increase Catalyst Loading low_loading->increase_loading increase_temp Increase Temperature low_temp->increase_temp increase_stirring Increase Stirring Speed poor_mixing->increase_stirring

Caption: Troubleshooting logic for low decomposition rates.

References

Technical Support Center: Addressing Inconsistencies in Hydrazine Nitrate Detonation Velocity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during the experimental determination of hydrazine (B178648) nitrate's detonation velocity. The information is presented in a question-and-answer format to directly tackle specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the detonation velocity of hydrazine nitrate (B79036)?

The detonation velocity of hydrazine nitrate is highly sensitive to several factors, which can lead to significant variations in experimental results. The most critical parameters include:

  • Density: The initial density of the pressed this compound charge is a dominant factor. Research has shown a non-monotonic, "s-shaped" relationship between initial density and detonation velocity.[1][2][3]

  • Charge Diameter: The diameter of the explosive charge significantly impacts the measured detonation velocity. If the diameter is too small, the detonation may not be self-sustaining or may propagate at a lower velocity.[1][2][3]

  • Water Content: For this compound solutions, the concentration of water is a crucial factor. The detonation velocity generally decreases with increasing water content.[4]

  • Particle Size and Morphology: The size and shape of the this compound crystals can affect the detonation velocity. Smaller particle sizes in some explosives have been shown to lead to higher detonation velocities.[3]

  • Crystalline Form: this compound exists in at least two crystalline forms, a stable α-form and an unstable β-form.[5] The specific form used in an experiment can influence the detonation properties.

  • Initiation System: The strength and nature of the initiator can affect the initial phase of the detonation and the time it takes to reach a steady-state velocity.

Q2: Why do I see a wide range of reported detonation velocities for this compound in the literature?

The inconsistencies in reported detonation velocities, with values ranging from approximately 5.6 km/s to over 8.9 km/s, can be attributed to the varying experimental conditions under which the measurements were taken.[2][3] Key reasons for these discrepancies include:

  • Different Densities: As mentioned, detonation velocity changes significantly with the density of the pressed charge. Early studies may have been conducted at lower densities, resulting in lower velocity measurements.

  • Varying Charge Diameters: Experiments conducted with charge diameters below the critical diameter for a specific density will yield lower and less stable detonation velocities.

  • Presence of Impurities or Additives: The addition of other substances, even in small amounts, can alter the detonation characteristics. For instance, solutions of this compound with water or hydrazine will have different detonation properties than the pure pressed solid.[4]

  • Measurement Techniques: Different experimental setups and measurement techniques (e.g., D'Autriche method vs. VISAR) have varying levels of precision and may contribute to differences in reported values.

Troubleshooting Guides

Issue 1: Measured Detonation Velocity is Lower Than Expected

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Charge Density - Verify the pressing procedure and ensure a uniform and accurately measured density. - For powdered samples, consider compaction methods to achieve the desired density. - Refer to the density vs. detonation velocity data in Table 1 to see if the measured velocity aligns with the actual density of your charge.
Charge Diameter Below Critical Diameter - Increase the diameter of the explosive charge. The critical diameter is dependent on the density of the this compound.[1][2] - Consult literature for the critical diameter corresponding to the density of your sample.
Inadequate Initiation - Ensure the initiator (e.g., detonator, booster charge) is in direct and firm contact with the this compound charge. - Use a booster charge of a known high-performance explosive (like RDX) to ensure a strong and stable initiation wave.[1]
Presence of Moisture - For solid samples, ensure the this compound is thoroughly dried, as it is hygroscopic. - For liquid solutions, accurately measure and report the water content, as it significantly lowers the detonation velocity.[4]
Inaccurate Measurement - Calibrate all timing and recording equipment. - For methods like the D'Autriche method, ensure the detonating cord has a precisely known and certified detonation velocity.
Issue 2: High Variability and Poor Reproducibility in Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-Uniform Density - Improve the pressing technique to minimize density gradients within the charge. - Consider using a hydraulic press with a pressure gauge for consistent compaction. - For castable formulations, ensure thorough mixing to avoid segregation of components.
Inconsistent Particle Size Distribution - Characterize the particle size distribution of the this compound powder using techniques like laser diffraction. - If possible, use samples with a narrow and consistent particle size distribution for a series of experiments. Studies on other explosives have shown a correlation between particle size and detonation velocity.[3]
Presence of Voids or Cracks in the Charge - Visually inspect the pressed charges for any imperfections. - Use X-ray radiography to non-destructively examine the internal structure of the charges for voids or cracks.
Unstable Crystalline Phase - this compound can exist in a stable α-form and an unstable β-form.[5] The β-form may transition to the α-form, potentially altering the material's properties. - Use X-ray diffraction (XRD) to identify the crystalline phase of your sample before the experiment.
Environmental Factors - Conduct experiments under controlled temperature and humidity conditions.

Data Presentation

Table 1: Detonation Velocity of Pressed this compound at Various Densities
Initial Density (g/cm³)Charge Diameter (mm)Measured Detonation Velocity (km/s)Reference
1.3305.64[2][3]
1.415-~5.8[1]
1.50-~6.5[1]
1.55>20-[1]
1.6->8.5[2][3]
1.6440-[2]
1.68408.92[1][2]
1.68608.92[2]

Note: The relationship between density and detonation velocity is not linear and exhibits a sharp increase between 1.5 and 1.6 g/cm³.[1][2]

Table 2: Detonation Velocity of this compound Solutions
SystemConcentrationDetonation Velocity (km/s)Reference
This compound/Water25 - 36 wt% WaterDecreases linearly with increasing water concentration[4]

Experimental Protocols

Key Experiment: Detonation Velocity Measurement using VISAR

The Velocity Interferometer System for Any Reflector (VISAR) is a high-precision method for measuring the particle velocity at an interface, from which the detonation velocity can be determined.

Methodology:

  • Sample Preparation:

    • Solid Samples: Press this compound powder to the desired density and dimensions. The charge is typically composed of multiple pressed pellets.[2]

    • Liquid Samples: The this compound solution is contained in a suitable cell with a transparent window.

  • Experimental Setup:

    • A plane wave generator is used to initiate a planar detonation wave in a booster charge (e.g., desensitized RDX).[1]

    • The booster charge is in contact with the this compound sample.

    • A thin aluminum foil is placed at the interface between the this compound and a transparent "window" material (e.g., water, PMMA, LiF).[1] This foil serves as the reflecting surface for the VISAR laser.

    • The VISAR probe is aligned to focus the laser onto the aluminum foil through the window.

  • Data Acquisition:

    • Upon initiation, the detonation wave propagates through the this compound.

    • When the detonation front reaches the foil, the foil is rapidly accelerated.

    • The VISAR system measures the Doppler shift of the reflected laser light, which is proportional to the velocity of the foil.

    • This provides a time-resolved particle velocity profile at the interface.

  • Data Analysis:

    • The steady-state particle velocity is used in conjunction with the known properties of the window material to calculate the detonation velocity of the this compound.

Mandatory Visualizations

experimental_workflow_visar cluster_preparation Sample Preparation cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_solid Press Solid HN to Desired Density initiator Plane Wave Generator + Booster Charge (RDX) prep_solid->initiator prep_liquid Fill Cell with HN Solution prep_liquid->initiator sample This compound Sample initiator->sample interface Aluminum Foil + Window (e.g., Water, PMMA) sample->interface visar VISAR Probe Alignment interface->visar detonation Initiate Detonation visar->detonation measurement Measure Doppler Shift of Reflected Laser detonation->measurement velocity_profile Generate Particle Velocity Profile measurement->velocity_profile calc_det_vel Calculate Detonation Velocity velocity_profile->calc_det_vel

Caption: Experimental workflow for detonation velocity measurement using VISAR.

troubleshooting_low_velocity cluster_material Material Properties cluster_setup Experimental Setup issue Issue: Lower Than Expected Detonation Velocity density Check Charge Density issue->density diameter Verify Charge Diameter (> Critical Diameter) issue->diameter moisture Assess Water Content issue->moisture initiation Inspect Initiation System issue->initiation calibration Calibrate Measurement Equipment issue->calibration solution_density solution_density density->solution_density Solution: Increase/Verify Density solution_diameter solution_diameter diameter->solution_diameter Solution: Increase Diameter solution_moisture solution_moisture moisture->solution_moisture Solution: Dry Sample / Measure H2O% solution_initiation solution_initiation initiation->solution_initiation Solution: Ensure Good Contact & Use Adequate Booster solution_calibration solution_calibration calibration->solution_calibration Solution: Recalibrate Equipment

Caption: Troubleshooting guide for low detonation velocity measurements.

References

Validation & Comparative

A Spectroscopic Guide to the Synthesis and Validation of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthesis routes for hydrazine (B178648) nitrate (B79036) and details the application of various spectroscopic techniques for its successful validation. The information presented is intended to assist researchers in selecting appropriate synthesis and characterization methods for their specific applications.

Synthesis of Hydrazine Nitrate: A Comparative Overview

This compound (HN) is a high-energy material with applications in various fields. Its synthesis is primarily achieved through the acid-base neutralization of hydrazine with nitric acid. However, variations in the starting materials and reaction conditions can influence the purity and yield of the final product. Below is a comparison of two common synthesis approaches.

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect Neutralization MethodSalt Metathesis Method
Starting Materials Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Nitric acid (HNO₃)Hydrazine sulfate (B86663) (N₂H₄·H₂SO₄), A soluble nitrate salt (e.g., Ba(NO₃)₂, Pb(NO₃)₂)
Reaction Principle Acid-base neutralization: N₂H₄ + HNO₃ → N₂H₅NO₃Double displacement reaction with precipitation of an insoluble sulfate: N₂H₅⁺ + SO₄²⁻ + M²⁺ + 2NO₃⁻ → N₂H₅NO₃ + MSO₄(s) + NO₃⁻
Typical Yield High (>90%)Moderate to High (dependent on the completeness of precipitation)
Purity Concerns Excess reactants, water contentContamination with the starting nitrate salt or the sulfate byproduct if precipitation is incomplete.
Safety Considerations Highly exothermic reaction requiring careful temperature control.[1]Handling of potentially toxic heavy metal salts (e.g., lead nitrate).

Spectroscopic Validation of this compound

Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of synthesized this compound. Each method provides unique structural information, and a combination of these techniques is recommended for comprehensive validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational modes of the hydrazinium (B103819) cation (N₂H₅⁺) and the nitrate anion (NO₃⁻).

Table 2: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)AssignmentExpected Intensity
~3300 - 2800N-H stretching vibrations of the N₂H₅⁺ cationStrong, Broad
~1630NH₂ scissoring/deformation in N₂H₅⁺Medium
~1385Asymmetric NO₃⁻ stretchingVery Strong
~1150N-N stretching of N₂H₅⁺[2]Strong
~1050Symmetric NO₃⁻ stretchingWeak
~970NH₂ wagging in N₂H₅⁺Medium
~830Out-of-plane NO₃⁻ bendingMedium

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the crystalline form of this compound.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further confirmation of its ionic structure.

Table 3: Characteristic Raman Peaks of this compound

Raman Shift (cm⁻¹)AssignmentExpected Intensity
~3300 - 2800N-H stretching vibrations of the N₂H₅⁺ cationMedium
~1630NH₂ scissoring/deformation in N₂H₅⁺Weak
~1385Asymmetric NO₃⁻ stretchingWeak
~1149N-N stretching of N₂H₅⁺[2]Strong
~1050Symmetric NO₃⁻ stretchingVery Strong
~970NH₂ wagging in N₂H₅⁺Medium
~720In-plane NO₃⁻ bendingMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹⁵N NMR are particularly informative.

Table 4: Expected NMR Chemical Shifts for Hydrazinium Nitrate (in D₂O)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.7 (broad)SingletN-H protons of N₂H₅⁺
¹⁵N~32 (relative to NH₃)[3]SingletNitrogen atoms in N₂H₅⁺
¹⁵N~375 (relative to NH₃)SingletNitrogen atom in NO₃⁻

Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. The broadness of the ¹H peak is due to proton exchange with the solvent and quadrupolar coupling with the nitrogen atoms.

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and to detect the presence of certain chromophores. This compound itself does not have strong absorption in the 200-800 nm range. However, it can be quantified indirectly by reacting the hydrazine moiety with a chromogenic reagent. A common method involves the reaction with p-dimethylaminobenzaldehyde, which forms a yellow-colored product with an absorption maximum around 458 nm.[4]

Experimental Protocols

Synthesis of this compound (Direct Neutralization)
  • Preparation: In a fume hood, cool a solution of hydrazine hydrate (e.g., 1 M) in an ice bath.

  • Neutralization: Slowly add an equimolar amount of chilled nitric acid (e.g., 1 M) dropwise to the hydrazine hydrate solution while stirring continuously. Monitor the temperature to keep it below 10 °C.

  • Crystallization: After the addition is complete, slowly allow the solution to warm to room temperature. Further cool the solution in an ice bath to promote crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (B145695) to remove any unreacted starting materials.

  • Drying: Dry the this compound crystals in a desiccator over a suitable drying agent.

Spectroscopic Analysis Protocols
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the dried this compound crystals onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the characteristic absorption bands.

  • Sample Preparation: Place a small amount of the this compound sample on a microscope slide or in a capillary tube.

  • Instrument Setup: Place the sample on the spectrometer stage and focus the laser onto the sample.

  • Spectrum Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength and power. The spectral range should cover the expected vibrational modes.

  • Data Processing: Perform baseline correction and identify the Raman shifts of the characteristic peaks.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean NMR tube.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Spectrum Acquisition: Acquire the ¹H and ¹⁵N NMR spectra. For ¹⁵N, a longer acquisition time may be necessary due to its low natural abundance and lower gyromagnetic ratio.

  • Data Processing: Reference the spectra to the solvent peak or an internal standard and determine the chemical shifts of the signals.

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.

  • Derivatization: To each standard solution and the unknown sample solution, add a solution of p-dimethylaminobenzaldehyde in an acidic medium.[4] Allow the color to develop.

  • Spectrum Acquisition: Measure the absorbance of each solution at the wavelength of maximum absorption (around 458 nm) using a UV-Vis spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Concentration Determination: Determine the concentration of the unknown sample from the calibration curve.

Workflow and Pathway Diagrams

Hydrazine_Nitrate_Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Hydrazine Hydrazine Synthesis_Step Neutralization Hydrazine->Synthesis_Step Nitric_Acid Nitric Acid Nitric_Acid->Synthesis_Step Crude_Product This compound Synthesis_Step->Crude_Product Yield & Purity FTIR FTIR Spectroscopy Validated_Product Validated this compound FTIR->Validated_Product Functional Groups Raman Raman Spectroscopy Raman->Validated_Product Vibrational Modes NMR NMR Spectroscopy NMR->Validated_Product Chemical Structure UV_Vis UV-Vis Spectroscopy UV_Vis->Validated_Product Purity/Concentration Crude_Product->FTIR Crude_Product->Raman Crude_Product->NMR Crude_Product->UV_Vis

Caption: Synthesis and Spectroscopic Validation Workflow for this compound.

References

A Comparative Analysis of Hydrazine and Advanced Green Propellants

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance characteristics of traditional hydrazine (B178648) monopropellant versus emerging green alternatives, supported by experimental data and methodologies.

In the realm of chemical propulsion, particularly for satellite attitude control and orbital maneuvering, the choice of monopropellant is critical. For decades, hydrazine (N₂H₄) has been the state-of-the-art, valued for its reliability and performance. However, its high toxicity and associated handling complexities have driven the development of "green" propellants. This guide provides a detailed performance comparison between hydrazine and two leading green propellants: AF-M315E, a Hydroxylammonium Nitrate (B79036) (HAN)-based formulation, and LMP-103S, an Ammonium Dinitramide (ADN)-based blend. While the topic of "hydrazine nitrate" was specified, it is important to clarify that this compound is not typically used as a standalone monopropellant in modern propulsion systems. It is, however, a component in some propellant mixtures and its properties are included for reference. The primary focus of this comparison will be on the operationally significant monopropellants.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for hydrazine, this compound, and the green propellants AF-M315E and LMP-103S. The data has been compiled from various academic and industry sources.

Performance Metric Hydrazine (N₂H₄) This compound (N₂H₅NO₃) AF-M315E (HAN-based) LMP-103S (ADN-based)
Specific Impulse (Isp) ~235 s[1]Data not available as a monopropellant~257 s[1][2]~252 s[3]
Density 1.00 g/cm³[2]~1.66 g/cm³1.47 g/cm³[2]1.25 g/cm³[3]
Density-Isp (ρIsp) ~235 g·s/cm³Data not available as a monopropellant~378 g·s/cm³~315 g·s/cm³
Combustion Temperature ~800 °C[4]Data not available as a monopropellant~1800 °C[1]~1600 °C[4]
Toxicity Highly Toxic, CarcinogenicToxicLow ToxicityLow Toxicity

Experimental Protocols

The performance data presented in this guide are derived from a range of standardized experimental procedures designed to characterize rocket propellants. Below are detailed methodologies for key experiments.

Measurement of Specific Impulse (Isp)

The specific impulse of a liquid monopropellant is a measure of its efficiency and is determined through static firing tests of a rocket engine on a thrust stand.

  • Apparatus: A liquid propellant rocket engine, a thrust measurement system (typically using a load cell), a propellant feed system with mass flow rate measurement (e.g., Coriolis flowmeter or turbine flowmeter), a data acquisition system, and a vacuum chamber for simulating space conditions.

  • Procedure:

    • The rocket engine is mounted on the thrust stand within the vacuum chamber.

    • The propellant is fed to the engine at a precisely controlled and measured mass flow rate.

    • The engine is ignited, and the thrust produced is measured by the load cell over the duration of the firing.

    • The specific impulse is then calculated using the formula: Isp = F / (ṁ * g₀), where F is the measured thrust, ṁ is the mass flow rate, and g₀ is the standard gravitational acceleration.

Determination of Propellant Density

Propellant density is a critical parameter for determining the total impulse available in a volume-constrained spacecraft.

  • Apparatus: A digital density meter (e.g., an oscillating U-tube densitometer) or a pycnometer, a temperature-controlled bath, and a calibrated balance.

  • Procedure (using a digital density meter):

    • The density meter is calibrated using a reference standard of known density.

    • The propellant sample is brought to a specific, controlled temperature using the temperature-controlled bath.

    • The sample is then injected into the oscillating U-tube of the density meter.

    • The instrument measures the oscillation frequency of the tube, which is a function of the sample's density, and provides a direct density reading. This method is compliant with standards such as ASTM D4052.[5][6]

Measurement of Combustion Temperature

Combustion temperature is a key indicator of the energy release of a propellant and a critical parameter for engine material selection and cooling system design.

  • Apparatus: A specially designed combustion chamber with optical access (viewports), a line-reversal spectroscopy system or a multi-wavelength pyrometer, and a data acquisition system.

  • Procedure (using line-reversal spectroscopy):

    • The propellant is combusted within the chamber, creating a hot gas plume.

    • A calibrated light source (e.g., a tungsten strip lamp) is positioned such that its light passes through the combustion plume and into a spectrometer.

    • The spectral radiance of the source, the plume, and the source viewed through the plume are measured.

    • By analyzing the absorption and emission lines of a seeded species (e.g., sodium) in the spectrum, the temperature of the combustion gases can be determined with high accuracy.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of propellant evaluation and the chemical pathways of their decomposition, the following diagrams are provided in the DOT language for Graphviz.

Propellant_Performance_Evaluation_Workflow cluster_propellant_synthesis Propellant Formulation cluster_characterization Physicochemical Characterization cluster_performance_testing Performance Testing cluster_data_analysis Data Analysis and Comparison Propellant_Formulation Formulate Propellant (e.g., AF-M315E, LMP-103S) Density_Measurement Density Measurement (ASTM D4052) Propellant_Formulation->Density_Measurement Viscosity_Measurement Viscosity Measurement Propellant_Formulation->Viscosity_Measurement Thermal_Stability Thermal Stability Analysis (DSC/TGA) Propellant_Formulation->Thermal_Stability Static_Firing_Test Static Firing Test Density_Measurement->Static_Firing_Test Viscosity_Measurement->Static_Firing_Test Thermal_Stability->Static_Firing_Test Specific_Impulse Specific Impulse (Isp) Calculation Static_Firing_Test->Specific_Impulse Combustion_Temperature Combustion Temperature Measurement Static_Firing_Test->Combustion_Temperature Data_Analysis Analyze and Compare Performance Data Specific_Impulse->Data_Analysis Combustion_Temperature->Data_Analysis Conclusion Draw Conclusions on Propellant Viability Data_Analysis->Conclusion

Caption: Experimental workflow for propellant performance evaluation.

Decomposition_Pathways cluster_hydrazine Hydrazine Decomposition cluster_han HAN-Based Propellant Combustion cluster_adn ADN-Based Propellant Combustion Hydrazine Hydrazine (N₂H₄) Catalyst Catalyst (e.g., Iridium) Hydrazine->Catalyst Intermediates_H Intermediates (e.g., NH₃, N₂H₂, N₂H) Catalyst->Intermediates_H Products_H Final Products (N₂, H₂, NH₃) Intermediates_H->Products_H HAN_Propellant HAN-based Propellant (e.g., AF-M315E) Heat_Catalyst_HAN Heat / Catalyst HAN_Propellant->Heat_Catalyst_HAN Decomposition_HAN Initial Decomposition (HNO₃, NH₂OH) Heat_Catalyst_HAN->Decomposition_HAN Combustion_HAN High-Temperature Combustion Decomposition_HAN->Combustion_HAN Products_HAN Final Products (N₂O, N₂, H₂O, CO₂) Combustion_HAN->Products_HAN ADN_Propellant ADN-based Propellant (e.g., LMP-103S) Heat_Catalyst_ADN Heat / Catalyst ADN_Propellant->Heat_Catalyst_ADN Decomposition_ADN Initial Decomposition (NH₄⁺, N(NO₂)₂⁻) Heat_Catalyst_ADN->Decomposition_ADN Combustion_ADN High-Temperature Combustion Decomposition_ADN->Combustion_ADN Products_ADN Final Products (N₂O, N₂, H₂O, CO₂) Combustion_ADN->Products_ADN

Caption: Simplified chemical decomposition and combustion pathways.

References

A Comparative Guide to Catalysts for Hydrazine Nitrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts used for the decomposition of hydrazine (B178648) nitrate (B79036) (HN). The information presented is based on a review of experimental data and theoretical studies, offering insights into catalyst performance, reaction mechanisms, and experimental methodologies.

Performance Comparison of Hydrazine Nitrate Decomposition Catalysts

The efficiency of this compound decomposition is highly dependent on the catalyst employed. This section compares the performance of several notable catalysts based on key metrics such as decomposition temperature, reaction time, and product distribution. The data has been compiled from various studies and is presented to facilitate a comparative understanding. It is important to note that direct comparison can be challenging due to varying experimental conditions across different studies.

Noble Metal-Based Catalysts

Noble metals, particularly those from the platinum group, are highly effective for this compound decomposition due to their excellent catalytic activity.

CatalystSupportTemperature (°C)Decomposition TimeKey ProductsApparent Activation Energy (kJ/mol)Reference
5% Ru/CCarbon40-70Varies with temp.N₂, N₂O, NH₄⁺, NO, NO₂46.6[1][2]
5% Ru/ZSM-5ZSM-58038 min (for complete decomposition)N₂, Nitrogen OxidesNot Reported[3]
1% Pt/SiO₂Silica40-90Varies with temp.N₂, N₂O, NH₄NO₃Not Reported[4]
Ir/Ni₁₀CeCeria80~20 min (for max. yield)H₂, N₂, NH₃64.2 (for hydrous hydrazine)N/A
Non-Noble Metal-Based Catalysts

While less common in the literature for this compound specifically, non-noble metal catalysts, particularly those based on nickel, have been investigated for hydrazine decomposition, which shares similar mechanistic steps.

CatalystSupportTemperature (°C)Performance HighlightsReference
Ni-FeNoneRoom Temp.High activity and selectivity for H₂ production from hydrazine.[5]
Ni₁₀MoCoₓMo-Ni-O70High turnover frequency (461 h⁻¹) for hydrazine monohydrate decomposition.[6]
Ni-based (from hydrotalcite)Al₂O₃, Fe₂O₃, etc.5085.4% selectivity for H₂ from hydrazine hydrate. Addition of Pt, Rh, or Ir increases selectivity to 100%.[7]
Theoretical Performance Comparison (DFT Studies)

Density Functional Theory (DFT) calculations provide a theoretical basis for comparing the catalytic activity of different metals. One study ranked the reactivity of several transition metals for this compound decomposition as follows[8][9]:

Ir > Rh > Pt ≥ Pd > Cu

This theoretical ranking suggests that iridium is the most promising catalyst, which is consistent with some experimental findings for hydrazine decomposition in general.

Experimental Protocols

This section outlines a generalized experimental protocol for evaluating the performance of catalysts in this compound decomposition, based on methodologies reported in the literature.[3][4]

Catalyst Preparation (Impregnation Method Example)
  • Support Pre-treatment: The catalyst support (e.g., activated carbon, ZSM-5) is dried in an oven to remove moisture.

  • Impregnation: The support is impregnated with a solution containing the precursor of the active metal (e.g., RuCl₃ for a ruthenium catalyst). The mixture is typically stirred or sonicated to ensure uniform distribution.

  • Drying: The impregnated support is dried to remove the solvent.

  • Calcination/Reduction: The dried material is calcined at high temperatures in an inert atmosphere (e.g., nitrogen) and subsequently reduced in a hydrogen flow to obtain the active metallic catalyst.

Catalyst Characterization

To understand the physical and chemical properties of the prepared catalysts, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the metal nanoparticles on the support.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): To determine the exact metal loading on the support.

Catalytic Decomposition Experiment
  • Reactor Setup: A batch reactor, typically a round-bottom flask, is equipped with a condenser, a temperature controller, and a gas collection/analysis system.

  • Reaction Execution: A known amount of the catalyst is added to a solution of this compound with a specific concentration (e.g., in nitric acid). The reactor is heated to the desired temperature under controlled stirring.

  • Analysis:

    • Liquid Phase: Samples of the reaction mixture are taken at different time intervals and analyzed for the concentration of this compound (e.g., by spectrophotometry).

    • Gas Phase: The gaseous products are collected and analyzed using techniques like gas chromatography (GC) or mass spectrometry (MS) to determine the composition (e.g., N₂, N₂O).

Signaling Pathways and Experimental Workflow

Generalized Catalytic Decomposition Pathway of this compound

The decomposition of this compound on a catalyst surface is a complex process involving several steps. The following diagram illustrates a generalized reaction pathway.

G cluster_pathways Decomposition Pathways HN This compound (N₂H₅NO₃) Adsorbed_HN Adsorbed N₂H₅NO₃ on Catalyst Surface HN->Adsorbed_HN Adsorption N2H5_plus N₂H₅⁺ Adsorbed_HN->N2H5_plus NO3_minus NO₃⁻ Adsorbed_HN->NO3_minus N2H4_ads Adsorbed N₂H₄ N2H5_plus->N2H4_ads HNO3_ads Adsorbed HNO₃ NO3_minus->HNO3_ads N_N_cleavage N-N Bond Cleavage N2H4_ads->N_N_cleavage N_O_cleavage N-O Bond Cleavage HNO3_ads->N_O_cleavage Intermediates Intermediates (e.g., NH₂, NH₃, NO₂) N_N_cleavage->Intermediates N_O_cleavage->Intermediates Products Final Products (N₂, N₂O, H₂O, NH₄⁺) Intermediates->Products

Caption: Generalized pathway for the catalytic decomposition of this compound.

Experimental Workflow for Catalyst Evaluation

The following diagram outlines the typical workflow for the preparation, characterization, and performance testing of a catalyst for this compound decomposition.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Performance Testing Support Select Support (e.g., Carbon, ZSM-5) Impregnation Impregnation Support->Impregnation Precursor Select Metal Precursor (e.g., RuCl₃) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination/Reduction Drying->Calcination XRD XRD Calcination->XRD TEM TEM Calcination->TEM BET BET Calcination->BET ICP ICP-AES Calcination->ICP Reaction Decomposition Reaction Calcination->Reaction Liquid_Analysis Liquid Phase Analysis (e.g., Spectrophotometry) Reaction->Liquid_Analysis Gas_Analysis Gas Phase Analysis (e.g., GC, MS) Reaction->Gas_Analysis Data_Analysis Data Analysis (Kinetics, Product Distribution) Liquid_Analysis->Data_Analysis Gas_Analysis->Data_Analysis

Caption: Experimental workflow for catalyst synthesis, characterization, and testing.

References

A Comparative Guide to Titrimetric Purity Assessment of Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of energetic materials like hydrazine (B178648) nitrate (B79036) is paramount for safety and reproducibility. Titrimetric methods offer a reliable and cost-effective approach for quantitative analysis. This guide provides an objective comparison of common titration methods for assessing the purity of hydrazine nitrate, complete with experimental protocols and performance data.

Data Presentation

The following table summarizes the performance characteristics of various titration methods applicable to the analysis of hydrazine compounds. It is important to note that while these methods are suitable for this compound, the cited data may be derived from studies on similar hydrazine salts like hydrazine sulfate, as direct comparative studies on this compound are not extensively available in the literature.

Titration MethodPrincipleTypical TitrantIndicatorReported Precision (RSD)AdvantagesDisadvantages
Iodate (B108269) Titration RedoxPotassium Iodate (KIO₃)Immiscible Solvent (e.g., CCl₄)0.048% - 1.0%High precision and accuracy, stable titrant, sharp endpoint.Requires use of hazardous organic solvents.
Permanganate (B83412) Titration RedoxPotassium Permanganate (KMnO₄)Self-indicating (MnO₄⁻ ion)~1% (for trace amounts)No indicator needed, strong oxidizing agent.Titrant is less stable and needs standardization, potential for side reactions.
Iodine-Starch Titration RedoxIodine (I₂)StarchNot specifiedSimple and widely used, clear endpoint visualization.Iodine solution is volatile and less stable, potential for air oxidation of hydrazine.
Non-Aqueous Acid-Base Acid-BasePerchloric Acid (HClO₄)Crystal VioletNot specifiedApplicable to organic salts, can differentiate between bases.Requires anhydrous conditions and special solvents.

Experimental Protocols

Iodate Titration Method

This method is based on the oxidation of hydrazine by a standard solution of potassium iodate in a strong hydrochloric acid medium.

Reagents:

  • Standard 0.025 M Potassium Iodate (KIO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Deionized Water

Procedure:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 20 mL of deionized water in a 250 mL iodine flask.

  • Add 30 mL of concentrated hydrochloric acid and 5 mL of carbon tetrachloride to the flask.

  • Titrate the solution with the standard 0.025 M potassium iodate solution, stoppering and shaking the flask vigorously after each addition.

  • Initially, the carbon tetrachloride layer will turn a violet color due to the liberation of iodine.

  • Continue the titration until the violet color in the carbon tetrachloride layer just disappears. This indicates the endpoint.

  • Record the volume of KIO₃ solution used.

  • The purity of this compound is calculated based on the stoichiometry of the reaction: N₂H₄·HNO₃ + KIO₃ + 2HCl → KCl + ICl + N₂ + 3H₂O.

Permanganate Titration Method

This method utilizes the strong oxidizing property of potassium permanganate in an acidic solution to quantify hydrazine. The endpoint is self-indicating.

Reagents:

  • Standard 0.1 N Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄), 1:1 solution

  • Deionized Water

Procedure:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Carefully add 10 mL of 1:1 sulfuric acid to the flask and mix well.

  • Titrate the acidified this compound solution with the standard 0.1 N potassium permanganate solution.

  • The purple color of the permanganate will disappear as it reacts with the hydrazine.

  • The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of permanganate.

  • Record the volume of KMnO₄ solution used.

  • Calculate the purity of this compound based on the reaction: 5(N₂H₄·HNO₃) + 4KMnO₄ + 6H₂SO₄ → 5N₂ + 4MnSO₄ + 2K₂SO₄ + 5HNO₃ + 16H₂O.

Iodine-Starch Titration Method

This is a direct redox titration where a standard iodine solution oxidizes hydrazine in the presence of a starch indicator.

Reagents:

  • Standard 0.1 N Iodine (I₂) solution

  • Starch indicator solution (1% w/v)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Procedure:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of sodium bicarbonate to the solution to maintain a neutral to slightly alkaline pH.

  • Add 2-3 mL of starch indicator solution.

  • Titrate with the standard 0.1 N iodine solution.

  • The endpoint is reached when the solution turns a permanent dark blue-black color.

  • Record the volume of iodine solution used.

  • The purity is calculated based on the reaction: N₂H₄·HNO₃ + 2I₂ → N₂ + 4HI + HNO₃.

Non-Aqueous Acid-Base Titration Method

This method is suitable for the determination of the basic character of the hydrazine moiety in a non-aqueous solvent.

Reagents:

  • Standard 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid

  • Glacial Acetic Acid

  • Crystal Violet indicator solution (0.5% in glacial acetic acid)

Procedure:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of glacial acetic acid in a 250 mL beaker.

  • Add 2-3 drops of crystal violet indicator solution. The solution will have a violet color.

  • Titrate with the standard 0.1 N perchloric acid solution.

  • The endpoint is indicated by a color change from violet to blue-green.

  • Record the volume of perchloric acid solution used.

  • The purity is calculated based on the acid-base reaction: N₂H₄·HNO₃ + HClO₄ → [N₂H₅]⁺ClO₄⁻ + HNO₃.

Mandatory Visualization

Iodate_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Water start->dissolve acidify Add HCl and CCl4 dissolve->acidify titrate Titrate with KIO3 acidify->titrate observe Observe Violet Color in CCl4 titrate->observe endpoint Endpoint: Violet Color Disappears observe->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Iodate Titration of this compound.

Permanganate_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Water start->dissolve acidify Add Sulfuric Acid dissolve->acidify titrate Titrate with KMnO4 acidify->titrate observe Observe Disappearance of Purple Color titrate->observe endpoint Endpoint: Persistent Faint Pink Color observe->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Permanganate Titration of this compound.

Iodine_Starch_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Water start->dissolve buffer Add NaHCO3 and Starch dissolve->buffer titrate Titrate with Iodine Solution buffer->titrate observe Observe Colorless to Blue titrate->observe endpoint Endpoint: Persistent Dark Blue Color observe->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Iodine-Starch Titration of this compound.

A Comparative Analysis of Hydrazine Nitrate and Hydroxylammonium Nitrate in Solid Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Propellant Development Professionals

This guide provides an objective comparison of hydrazine (B178648) nitrate (B79036) (HN) and hydroxylammonium nitrate (HAN) for use as oxidizers in solid propellant formulations. While both are energetic materials, they present distinct performance, safety, and handling characteristics. This document synthesizes available experimental data to facilitate an informed assessment for research and development applications.

Executive Summary

Hydroxylammonium nitrate (HAN) is a major component of "green propellant" formulations, offering a less toxic alternative to traditional hydrazine-based propellants.[1] While much of the research on HAN has focused on liquid monopropellants, it also shows promise as a solid propellant oxidizer. Hydrazine nitrate, a salt of hydrazine and nitric acid, is a powerful explosive with a high detonation velocity.[2] Direct comparative studies of these two compounds in identical solid propellant formulations are limited in open literature. This guide therefore presents a compilation of their individual properties and performance data in relevant contexts to draw a comparative picture.

Performance Characteristics

A direct quantitative comparison of key performance metrics is essential for propellant selection. The following table summarizes available data for this compound and hydroxylammonium nitrate. It is important to note that performance parameters like specific impulse are highly dependent on the full propellant formulation, including the binder and any metallic fuels used.

PropertyThis compound (HN)Hydroxylammonium Nitrate (HAN)Source(s)
Chemical Formula N₂H₅NO₃[NH₃OH]⁺[NO₃]⁻[1][3]
Density ~1.64 g/cm³1.84 g/cm³[1][4]
Melting Point 72 °C48 °C[1][4]
Decomposition Onset ~307 °C (explosion point)Thermally decomposes, can be initiated at lower temperatures with catalysts (e.g., 41-77°C)[2][5]
Specific Impulse (Isp) Data for specific solid formulations is not readily available in open literature. Theoretical values can be calculated.The specific impulse of the HAN-based propellant AF-M315E is 257 s.[1] As a solid propellant oxidizer, it is often bonded with energetic polymers like GAP or HTPB.[1][1]
Detonation Velocity 8,690 m/sData for solid HAN is not readily available; it is considered an explosive.[1][2]
Binder Compatibility Can be used with various binders.Typically bonded with glycidyl (B131873) azide (B81097) polymer (GAP), hydroxyl-terminated polybutadiene (B167195) (HTPB), or carboxy-terminated polybutadiene (CTPB).[1][1]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of propellant research. The following sections detail standardized methodologies for the synthesis and characterization of solid propellants containing this compound or hydroxylammonium nitrate.

Synthesis of Propellant Samples

Objective: To prepare solid propellant samples for performance and safety testing.

Materials:

  • Oxidizer (this compound or Hydroxylammonium Nitrate)

  • Polymeric binder (e.g., HTPB, GAP)

  • Curing agent (e.g., isocyanate for HTPB)

  • Plasticizer (as required)

  • Metallic fuel (e.g., aluminum powder, optional)

  • Solvent (for mixing, if necessary)

Procedure:

  • Preparation of Ingredients: The oxidizer and other solid ingredients are finely ground to a specific particle size distribution. The binder and liquid components are pre-mixed separately.

  • Mixing: The solid ingredients are gradually added to the liquid binder mixture under vacuum to avoid air entrapment. Mixing is performed in a specialized, remote-operated mixer for safety.

  • Casting: The propellant slurry is cast into molds of the desired shape (e.g., cylindrical grains for strand burner tests).

  • Curing: The cast propellant is cured in an oven at a controlled temperature for a specified duration to allow the binder to cross-link and solidify.[6]

  • Sample Preparation: The cured propellant is carefully machined into specific dimensions required for subsequent tests.[6]

Performance and Safety Characterization

1. Burning Rate Measurement (Strand Burner Test)

Objective: To determine the rate at which the solid propellant burns at various pressures.

Apparatus: A strand burner, which is a high-pressure vessel equipped with a sample holder, ignition system, and pressure and temperature sensors.[7][8]

Procedure:

  • A small, cylindrical strand of the propellant is coated with an inhibitor on its side to ensure uniform, end-to-end burning.[7]

  • Fuse wires or thermocouples are inserted at known distances along the strand to time the flame front progression.[8]

  • The strand is placed in the strand burner, and the vessel is pressurized with an inert gas like nitrogen to the desired test pressure.[7]

  • The propellant is ignited remotely, and the time it takes for the flame to travel between the fuse wires is recorded.[8]

  • The burning rate is calculated by dividing the distance between the wires by the recorded time. This is repeated at various pressures to establish a pressure-dependent burning rate law.[7]

2. Impact Sensitivity (BAM Fallhammer Test)

Objective: To assess the sensitivity of the propellant to impact.

Apparatus: A BAM Fallhammer, which consists of a drop weight of a specified mass that can be released from varying heights onto a sample.[9][10]

Procedure:

  • A small, measured amount of the propellant is placed in a standardized steel cup and anvil assembly.[10]

  • The drop weight is released from a specific height, impacting the sample.[9]

  • The outcome (explosion, decomposition, or no reaction) is observed.

  • The test is repeated multiple times at different drop heights to determine the energy at which there is a 50% probability of initiation (the H50 value).[11]

3. Thermal Stability (Vacuum Stability Test)

Objective: To evaluate the chemical stability of the propellant at elevated temperatures.

Apparatus: A vacuum stability test apparatus, which includes a heating block, sample tubes, and pressure transducers.[3][12]

Procedure:

  • A known mass of the propellant is placed in a glass sample tube.[12]

  • The tube is evacuated to a specific pressure and then heated to a constant temperature (e.g., 100 °C) for an extended period (e.g., 48 hours).[13]

  • The pressure increase due to the evolution of gaseous decomposition products is continuously monitored by the pressure transducer.[12]

  • The volume of gas evolved per gram of propellant is a measure of its thermal stability.[14]

Logical Flow of Propellant Evaluation

The following diagram illustrates the typical workflow for evaluating a new solid propellant formulation, from synthesis to performance and safety assessment.

Propellant_Evaluation_Workflow cluster_synthesis Propellant Synthesis cluster_characterization Characterization cluster_performance_tests cluster_safety_tests cluster_analysis Data Analysis & Comparison Formulation Formulation Design (Oxidizer, Binder, Fuel) Mixing Mixing under Vacuum Formulation->Mixing Casting Casting into Molds Mixing->Casting Curing Curing at Elevated Temp. Casting->Curing Performance Performance Testing Curing->Performance Safety Safety & Stability Testing Curing->Safety StrandBurner Strand Burner (Burning Rate) Performance->StrandBurner Motor Sub-scale Motor Firing (Specific Impulse) Performance->Motor Impact Impact Sensitivity (BAM Fallhammer) Safety->Impact Friction Friction Sensitivity Safety->Friction Thermal Vacuum Thermal Stability Safety->Thermal DataAnalysis Data Analysis StrandBurner->DataAnalysis Motor->DataAnalysis Impact->DataAnalysis Friction->DataAnalysis Thermal->DataAnalysis Comparison Comparative Assessment DataAnalysis->Comparison

Propellant Evaluation Workflow

Concluding Remarks

The selection of an oxidizer for a solid propellant formulation involves a trade-off between performance, safety, and handling logistics. Hydroxylammonium nitrate stands out as a key component in the development of less toxic, "green" propellants, with demonstrated performance in advanced formulations like AF-M315E.[1] Its lower melting point and decomposition temperature compared to this compound suggest different processing and stability considerations.

This compound, on the other hand, is a highly energetic material with a significantly higher detonation velocity, indicating its potential for high-performance applications where its toxicity and sensitivity can be safely managed.

Further research involving direct comparative studies of this compound and hydroxylammonium nitrate in standardized solid propellant formulations is necessary to provide a more definitive quantitative comparison. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of reliable and comparable data.

References

Comparative Analysis of Alpha (α) and Beta (β) Hydrazine Nitrate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) nitrate (B79036), a compound of interest in energetic materials and as a potential synthon in pharmaceutical chemistry, exists in two primary crystalline forms: the stable alpha (α) polymorph and the metastable beta (β) polymorph.[1][2] Understanding the distinct physicochemical properties of these polymorphs is crucial for their safe handling, storage, and application. This guide provides an objective comparison of their performance, supported by available experimental data.

Physical and Chemical Properties

The alpha and beta forms of hydrazine nitrate exhibit notable differences in their physical properties, which directly influence their stability and handling characteristics. The alpha form is the thermodynamically stable polymorph at ambient conditions, while the beta form is unstable and tends to convert to the alpha form.[3]

Propertyα-Hydrazine Nitrateβ-Hydrazine Nitrate
Crystal System Monoclinic[4]-
Melting Point ~70-72°C[1][3]~62°C[3]
Stability Stable[1][2]Unstable, monotropic[3]
Hygroscopicity Strongly hygroscopic[1]Data not readily available, but expected to be hygroscopic
Solubility Very soluble in water; sparingly soluble in alcohols[1]Data not readily available, but likely soluble in water

Performance Characteristics

The performance of this compound, particularly as an energetic material, is intrinsically linked to its polymorphic form. While comprehensive comparative data is scarce due to the instability of the beta form, some key performance indicators can be inferred from available literature.

Performance Characteristicα-Hydrazine Nitrateβ-Hydrazine Nitrate
Thermal Stability Good thermal stability, with a weight loss rate at 100°C slower than ammonium (B1175870) nitrate.[1][2] Explosion point is approximately 307°C (50% detonation).[2]Less stable than the alpha form. Expected to have a lower decomposition temperature.
Impact Sensitivity Data for the pure alpha form is not explicitly detailed in readily available literature, but this compound generally is considered a sensitive material.Data not readily available, but the unstable nature suggests it may be more sensitive than the alpha form.
Friction Sensitivity Data for the pure alpha form is not explicitly detailed in readily available literature.Data not readily available.
Explosive Velocity 8,690 m/s[2]Data not readily available.
Explosion Heat ~3.829 MJ/kg[2]Data not readily available.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and comparative analysis of this compound polymorphs.

Synthesis of α-Hydrazine Nitrate

A common method for synthesizing the stable alpha form of this compound involves the neutralization of hydrazine with nitric acid.[1]

Materials:

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Nitric acid (HNO₃)

  • Solvent (e.g., water or a lower alcohol like methanol (B129727) or ethanol)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dilute hydrazine hydrate with the chosen solvent in a flask placed in an ice bath to control the reaction temperature.

  • Slowly add nitric acid dropwise to the stirred hydrazine solution. The reaction is exothermic, and the temperature should be maintained below a safe threshold (e.g., 20°C).

  • Monitor the pH of the solution. Continue adding nitric acid until the solution reaches a neutral or slightly acidic pH (around 5-6).

  • The this compound will precipitate out of the solution as a white crystalline solid.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the crystals in a desiccator over a suitable drying agent.

Synthesis and Isolation of β-Hydrazine Nitrate

The beta polymorph is metastable and its isolation is challenging. It is typically formed by the rapid cooling of molten this compound.[3]

Materials:

  • α-Hydrazine nitrate

  • Heating apparatus (e.g., oil bath)

  • Cooling apparatus (e.g., cryostat or liquid nitrogen)

  • Microscope with a cold stage

Procedure:

  • Carefully melt a small sample of α-hydrazine nitrate on a microscope slide using a controlled heating stage.

  • Rapidly cool the molten sample to a temperature below its melting point. The rate of cooling is critical for the formation of the β-polymorph.

  • Observe the crystallization process under the microscope. The β-form typically crystallizes as fine needles or dendrites.

  • Due to its instability, the β-form will spontaneously convert to the α-form. Therefore, characterization must be performed immediately after its formation on the cold stage.

Characterization Methods
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for determining the melting points, decomposition temperatures, and thermal stability of the polymorphs.[5][6] The conversion of the β-form to the α-form can also be observed as an exothermic event in DSC.[3]

  • X-ray Diffraction (XRD): XRD is the definitive method for identifying and characterizing the crystal structure of each polymorph.[3]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between the polymorphs based on their unique spectral fingerprints, which arise from differences in their crystal lattice and molecular conformations.[7]

Visualization of Experimental Workflow and Synthesis

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Hydrazine Hydrazine Neutralization Neutralization Reaction Hydrazine->Neutralization NitricAcid Nitric Acid NitricAcid->Neutralization Crystallization Crystallization Neutralization->Crystallization Isolation Isolation & Drying Crystallization->Isolation Alpha_HN α-Hydrazine Nitrate Isolation->Alpha_HN Beta_HN β-Hydrazine Nitrate (via melt quenching) Alpha_HN->Beta_HN Melt & Quench ApoptosisPathway Hydrazide_Derivative Hydrazide-Hydrazone Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Hydrazide_Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion prevents release Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

References

Cross-Validation of Experimental and Theoretical Detonation Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical methods for determining the detonation properties of explosives. By presenting detailed methodologies, comparative data, and logical workflows, this document aims to facilitate a deeper understanding of the cross-validation process essential for advancing energetic materials research.

Data Presentation: A Comparative Analysis of Detonation Properties

The following table summarizes the experimental and theoretical detonation properties for a selection of common high explosives. This allows for a direct comparison and highlights the importance of cross-validation to refine theoretical models.

Explosive CompoundAbbreviationDensity (g/cm³)Experimental Detonation Velocity (m/s)Theoretical Detonation Velocity (m/s)Experimental Detonation Pressure (GPa)Theoretical Detonation Pressure (GPa)
TrinitrotolueneTNT1.606,900[1]6,9501921.3
CyclotrimethylenetrinitramineRDX1.808,7508,744[2]34.733.8
CyclotetramethylenetetranitramineHMX1.909,100[3]9,086[2]39.339.96[4]
Pentaerythritol TetranitratePETN1.778,4008,37033.531.5
TriaminotrinitrobenzeneTATB1.807,350[1]7,68025.729.1

Note: Theoretical values can vary based on the computational method and parameters used. The values presented here are representative examples from the literature.

Experimental Protocols: Methodologies for Measuring Detonation Properties

Accurate experimental data is the bedrock of validating theoretical models. This section details the protocols for measuring key detonation properties.

Velocity of Detonation (VoD) Measurement: The Electronic Probe Method

This method is widely used for its accuracy and reliability in measuring the speed at which a detonation wave propagates through an explosive.

Materials and Equipment:

  • Cylindrical explosive charge

  • Detonator and booster

  • A series of precisely spaced probes (e.g., piezoelectric pins, ionization probes, or fiber optic sensors)

  • High-speed data acquisition system or oscilloscope

  • Drill press for creating probe holes

Procedure:

  • Charge Preparation: A cylindrical charge of the explosive material is prepared to the desired dimensions and density.

  • Probe Insertion: Holes are drilled into the charge at precisely measured intervals. Probes are then inserted into these holes, ensuring good contact with the explosive.

  • Initiation: A detonator and booster are placed at one end of the charge.

  • Data Acquisition: The probes are connected to a high-speed data acquisition system. The system is triggered by the initiation of the detonation.

  • Measurement: As the detonation wave travels down the charge, it activates each probe sequentially. The time of arrival of the detonation wave at each probe is recorded.

  • Calculation: The detonation velocity is calculated by dividing the known distance between two probes by the measured time interval for the detonation wave to travel between them. This is repeated for all probe intervals to ensure a steady-state detonation was achieved.

Detonation Pressure Measurement: The Plate Dent Test

The plate dent test is a common method for estimating the detonation pressure by measuring the deformation of a standardized steel plate.

Materials and Equipment:

  • Cylindrical explosive charge

  • Detonator

  • Standardized steel witness plate

  • Micrometer or depth gauge

Procedure:

  • Setup: The cylindrical explosive charge is placed on top of the steel witness plate.

  • Initiation: The charge is detonated from the end not in contact with the plate.

  • Measurement: The detonation creates a dent in the witness plate. The depth of this dent is carefully measured using a micrometer or depth gauge.

  • Correlation: The measured dent depth is then correlated to detonation pressure using established calibration curves for the specific type of witness plate used.

Detonation Energy Measurement: Calorimetry

Calorimetry is used to measure the heat released during detonation, providing a direct measure of the detonation energy.

Materials and Equipment:

  • Bomb calorimeter

  • Explosive sample

  • Detonator assembly

  • Vacuum pump

  • Gas analysis equipment (e.g., gas chromatograph)

Procedure:

  • Sample Preparation: A known mass of the explosive is placed within the bomb calorimeter.

  • Inert Atmosphere: The air inside the calorimeter is typically removed and replaced with an inert gas to prevent secondary combustion reactions that would affect the heat measurement.[3]

  • Detonation: The explosive is detonated.

  • Temperature Measurement: The temperature change of the water bath surrounding the bomb is precisely measured.

  • Energy Calculation: The heat of detonation is calculated from the temperature change and the known heat capacity of the calorimeter system.[5]

  • Gas Analysis: The gaseous products of the detonation are collected and analyzed to ensure a complete reaction and to aid in the thermodynamic analysis.[5]

Theoretical Methodologies: Predicting Detonation Properties

Theoretical models are crucial for predicting the performance of novel explosives and for understanding the fundamental physics and chemistry of detonation.

Empirical and Semi-Empirical Methods

These methods use equations derived from experimental data for a range of known explosives. A well-known example is the Kamlet-Jacobs equations , which estimate detonation velocity and pressure based on the explosive's elemental composition, density, and heat of formation.[6] These methods are computationally inexpensive and provide rapid estimations of performance.

Thermochemical Codes

Computer programs such as EXPLO5 and Cheetah are used to calculate detonation properties by modeling the chemical equilibrium of the detonation products.[7] These codes utilize equations of state for the detonation products and thermodynamic data to predict parameters like detonation velocity, pressure, and temperature.

Quantum Chemical Methods

Methods like Density Functional Theory (DFT) are used to calculate the fundamental properties of explosive molecules, such as their heat of formation and molecular geometry. These calculated properties can then be used as inputs for thermochemical codes to provide more accurate predictions of detonation performance.

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of experimental and theoretical detonation properties.

experimental_workflow cluster_synthesis Explosive Synthesis & Characterization cluster_experimental Experimental Determination cluster_theoretical Theoretical Prediction cluster_validation Cross-Validation synthesis Synthesize Explosive characterization Characterize Physical Properties (e.g., Density) synthesis->characterization vod_exp Measure VoD characterization->vod_exp Test Sample pressure_exp Measure Detonation Pressure characterization->pressure_exp Test Sample energy_exp Measure Detonation Energy characterization->energy_exp Test Sample vod_theo Predict VoD characterization->vod_theo Input Parameters pressure_theo Predict Detonation Pressure characterization->pressure_theo Input Parameters energy_theo Predict Detonation Energy characterization->energy_theo Input Parameters compare_vod Compare VoD vod_exp->compare_vod compare_pressure Compare Pressure pressure_exp->compare_pressure compare_energy Compare Energy energy_exp->compare_energy vod_theo->compare_vod pressure_theo->compare_pressure energy_theo->compare_energy

Caption: Workflow for Experimental and Theoretical Detonation Property Determination.

cross_validation_logic start Start: New Energetic Material exp_data Acquire Experimental Data (VoD, Pressure, Energy) start->exp_data theo_model Develop/Select Theoretical Model start->theo_model compare Compare Experimental and Predicted Data exp_data->compare predict Predict Detonation Properties with Model theo_model->predict predict->compare agreement Good Agreement? compare->agreement refine_model Refine Theoretical Model agreement->refine_model No validate_model Validated Model agreement->validate_model Yes refine_model->predict

Caption: Logical Flow of the Cross-Validation Process.

References

Evaluating Hydrazine Nitrate Alternatives for Oxygen Scavenging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of dissolved oxygen from process water is a critical step in many industrial and pharmaceutical applications to prevent corrosion and maintain product stability. For decades, hydrazine (B178648) nitrate (B79036) has been a widely used oxygen scavenger, but its toxicity and potential carcinogenicity have prompted a search for safer, effective alternatives. This guide provides an objective comparison of three prominent alternatives — Diethylhydroxylamine (DEHA), Carbohydrazide, and Sodium Erythorbate — supported by experimental data and detailed methodologies to aid in the selection of the most suitable oxygen scavenger for your specific needs.

Performance Comparison of Oxygen Scavengers

The efficacy of an oxygen scavenger is dependent on several factors, including temperature, pH, and the presence of catalysts. The following tables summarize the key performance characteristics of DEHA, Carbohydrazide, and Sodium Erythorbate based on available experimental data.

ParameterDiethylhydroxylamine (DEHA)CarbohydrazideSodium ErythorbateHydrazine (Reference)
Chemical Formula (C₂H₅)₂NOHCH₆N₄OC₆H₇NaO₆N₂H₄
Appearance Colorless to pale yellow liquidWhite crystalline solidWhite crystalline powderColorless, fuming liquid
Volatility VolatileVolatileNon-volatileVolatile
Toxicity Low toxicityLow toxicity, not classified as a carcinogen[1]Generally Recognized as Safe (GRAS)Toxic, suspected carcinogen
**Stoichiometric Ratio (Scavenger:O₂) **2.8:1[2]0.5:1 (molar)Varies (complex reaction)1:1 (molar)
Byproducts Acetic acid, nitrogen, water, volatile amines[3][4]Carbon dioxide, nitrogen, water[5]Carbon dioxide, water, oxalate (B1200264) intermediates[3]Nitrogen, water, ammonia
Metal Passivation Yes, forms a protective magnetite layer[3][4]Yes, promotes magnetite formation[3]Yes, forms protective films on steel and copper[3]Yes, promotes magnetite formation

Table 1: General Properties of Oxygen Scavengers

ConditionDiethylhydroxylamine (DEHA)CarbohydrazideSodium Erythorbate
Low Temperature Reactivity Low reaction rate at low temperatures and pressures[2]Reacts at low temperatures and pressuresReaction rate increases with temperature
High Temperature Reactivity Efficient at high pressures (>70 bar)[2]Decomposes to hydrazine above 150°C, maintaining scavenging properties[3][5]Effective at elevated temperatures
pH Dependence Reaction rate is highly dependent on pH; faster at high pH (around 11) and moderate at lower pH (<9)[3][4]Reaction rate increases with increasing pH[6]Effective in a pH range of 5-6 for the aqueous solution[7]
Catalysis Can be catalyzed to enhance activity[3]Reaction is rapid in the presence of copper-containing metals[6]Can be blended with ferrous sulfate (B86663) to enhance efficiency

Table 2: Performance Under Various Conditions

Experimental Protocols

To ensure a standardized and objective evaluation of oxygen scavenger performance, the following experimental protocols are recommended.

Determination of Oxygen Scavenging Efficiency

This protocol is designed to measure the rate and extent of dissolved oxygen removal by the scavenger in a simulated boiler feedwater environment.

Apparatus:

  • Sealed reaction vessel with ports for sampling and injection

  • Temperature-controlled water bath

  • Dissolved oxygen (DO) meter with a low-range sensor (e.g., luminescent or electrochemical)

  • Syringe for scavenger injection

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a deaerated water sample with a known initial concentration of dissolved oxygen (e.g., by nitrogen sparging followed by air saturation to a specific level). The water chemistry should mimic the target application (e.g., specific pH, alkalinity, and conductivity).

  • Transfer a known volume of the prepared water into the sealed reaction vessel and place it in the temperature-controlled water bath set to the desired experimental temperature.

  • Allow the system to equilibrate, ensuring a stable initial DO reading.

  • Inject a predetermined concentration of the oxygen scavenger solution into the vessel using a syringe.

  • Start the magnetic stirrer to ensure rapid and uniform mixing.

  • Record the dissolved oxygen concentration at regular time intervals until a stable, low DO level is achieved or the reaction rate plateaus.

  • The scavenging efficiency can be calculated as the percentage of oxygen removed over time. The reaction kinetics can be determined by plotting the DO concentration versus time.

Analysis of Residual Oxygen Scavenger

Monitoring the residual concentration of the oxygen scavenger is crucial for process control. A common method is the iron reduction colorimetric test.

Principle:

The oxygen scavenger reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The ferrous ions then react with a colorimetric indicator (e.g., a triazine derivative like FerroZine®) to form a colored complex. The intensity of the color is proportional to the concentration of the residual oxygen scavenger and can be measured using a photometer or spectrophotometer.[8]

Procedure (General):

  • Collect a water sample from the system.

  • Add a reagent containing a known excess of ferric ions.

  • Allow sufficient time for the scavenger to reduce the ferric ions.

  • Add the colorimetric indicator reagent.

  • Measure the absorbance of the solution at the appropriate wavelength after a specified color development time.

  • Determine the concentration of the scavenger from a calibration curve prepared with known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathways of the oxygen scavengers and a typical experimental workflow for their evaluation.

OxygenScavengingPathways cluster_DEHA DEHA Oxygen Scavenging Pathway cluster_Carbo Carbohydrazide Oxygen Scavenging Pathway cluster_Erythorbate Sodium Erythorbate Oxygen Scavenging Pathway DEHA DEHA ((C₂H₅)₂NOH) Intermediates_DEHA Radical Intermediates DEHA->Intermediates_DEHA O2_DEHA Oxygen (O₂) O2_DEHA->Intermediates_DEHA Products_DEHA Acetic Acid + Nitrogen + Water Intermediates_DEHA->Products_DEHA Carbo Carbohydrazide (CH₆N₄O) Products_Carbo Carbon Dioxide + Nitrogen + Water Carbo->Products_Carbo Hydrazine_intermediate Hydrazine (at >150°C) Carbo->Hydrazine_intermediate Thermal Decomposition O2_Carbo Oxygen (O₂) O2_Carbo->Products_Carbo Hydrazine_intermediate->Products_Carbo Erythorbate Sodium Erythorbate Intermediates_Erythorbate Oxalate & other intermediates Erythorbate->Intermediates_Erythorbate O2_Erythorbate Oxygen (O₂) O2_Erythorbate->Intermediates_Erythorbate Products_Erythorbate Carbon Dioxide + Water Intermediates_Erythorbate->Products_Erythorbate

Caption: Simplified reaction pathways for DEHA, Carbohydrazide, and Sodium Erythorbate.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_eval Scavenger Evaluation cluster_analysis Data Analysis Deaeration Deaerate Water (N₂ sparging) Set_Params Adjust pH, Temp, & Initial [O₂] Deaeration->Set_Params Add_Scavenger Inject Oxygen Scavenger Set_Params->Add_Scavenger Monitor_DO Monitor Dissolved Oxygen vs. Time Add_Scavenger->Monitor_DO Calc_Efficiency Calculate Scavenging Efficiency Monitor_DO->Calc_Efficiency Det_Kinetics Determine Reaction Kinetics Calc_Efficiency->Det_Kinetics

Caption: Experimental workflow for evaluating oxygen scavenger performance.

Conclusion

The selection of an appropriate hydrazine nitrate alternative depends on the specific requirements of the application.

  • DEHA is a versatile, volatile scavenger effective in high-pressure systems, with the added benefit of passivating metal surfaces and contributing to pH control. Its performance is, however, highly pH-dependent.

  • Carbohydrazide is a solid, low-toxicity alternative that is effective at lower temperatures and also provides metal passivation. Its decomposition to hydrazine at higher temperatures maintains its scavenging ability but should be considered in applications where hydrazine is strictly to be avoided.

  • Sodium Erythorbate is a non-volatile, food-grade option, making it ideal for applications in the pharmaceutical and food and beverage industries. It is effective in low and medium-pressure boilers and also contributes to metal passivation.

By carefully considering the performance data and utilizing the outlined experimental protocols, researchers and professionals can make an informed decision on the most suitable and safe oxygen scavenger for their systems, ensuring both operational efficiency and regulatory compliance.

References

comparison of different synthesis routes for metal hydrazine nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthesis routes for metal hydrazine (B178648) nitrates, a class of energetic coordination compounds. The information presented herein is intended to assist researchers in selecting the most suitable synthesis strategy based on desired product characteristics, safety considerations, and available resources.

Introduction

Metal hydrazine nitrates are coordination compounds that have garnered significant interest due to their energetic properties, finding applications as primary explosives and gas generants. The synthesis of these materials is a critical step that dictates their performance characteristics, including sensitivity, thermal stability, and explosive output. This guide outlines and compares the most common synthesis methodologies, providing experimental data to support the evaluation.

Synthesis Routes: A Comparative Overview

Two primary methodologies have been established for the synthesis of metal hydrazine nitrates: the Conventional Method and the Novel Method (also referred to as the Metal Powder Method).

Conventional Method

This is the most widely reported method for synthesizing metal hydrazine nitrates. It involves the direct reaction of a metal nitrate (B79036) salt with hydrazine hydrate (B1144303) in an aqueous or alcoholic solution. The general reaction can be represented as:

M(NO₃)₂·xH₂O + nN₂H₄·H₂O → --INVALID-LINK--₂ + (n+x)H₂O

where 'M' represents a divalent metal cation (e.g., Ni²⁺, Co²⁺, Zn²⁺) and 'n' is the number of hydrazine ligands, typically 3.

Novel Method

This alternative approach involves the dissolution of a metal powder in a solution of the corresponding ammonium (B1175870) salt in hydrazine hydrate. This method is particularly useful for preparing hydrazine complexes of metal salts that are prone to hydrolysis.

The following sections provide a detailed comparison of these two methods, supported by experimental data and protocols.

Data Presentation: A Quantitative Comparison

The choice of synthesis route can significantly impact the physicochemical and energetic properties of the resulting metal hydrazine nitrate. The following table summarizes key performance indicators for nickel this compound (NHN) and cobalt this compound (CoHN), two of the most studied compounds in this class.

PropertyNickel this compound (NHN)Cobalt this compound (CoHN)Synthesis MethodReference
Yield (%) 90 - 99~47Conventional[1][2]
Appearance Purple solid-Conventional[3]
Bulk Density (g/cm³) 0.9 (can be increased to 1.2 with dextrin)-Conventional[3][4]
Detonation Velocity (m/s) 7000 (at 1.7 g/cm³)-Not Specified[4]
Friction Sensitivity (N) 16.0-Not Specified[3][4]
Impact Sensitivity (J) 18.82Higher than NHNNot Specified[3]
Decomposition Temperature (°C) ~218 - 222-Not Specified[5]

Note: A direct, comprehensive comparison of all properties for both synthesis methods is limited by the available literature. Much of the reported data does not specify the synthesis route or provides data for only one method.

Experimental Protocols

Conventional Synthesis of Nickel this compound (NHN)

This protocol is adapted from established literature procedures.[1][3][4]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O, 80% solution)

  • Deionized water

  • Ethanol (optional, for washing)

Procedure:

  • In a conical flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a specific amount of nickel(II) nitrate hexahydrate in deionized water.

  • Heat the solution to 60-65 °C with constant stirring.[3][6]

  • Slowly add a dilute aqueous solution of hydrazine hydrate dropwise to the heated nickel nitrate solution over a period of approximately 30 minutes. A purple precipitate will form.[2]

  • After the addition is complete, continue stirring the mixture for another 60 minutes at the same temperature.[2]

  • Filter the hot solution to collect the purple precipitate of --INVALID-LINK--₂.[4]

  • Wash the precipitate with ice-cold water and then with alcohol to facilitate drying.[1]

  • Dry the product in an oven at a controlled temperature (e.g., 60 °C). The final product should be a fluffy, talcum powder-like solid.[1][4]

Note on Product Consistency: A hard, granular product may result from mixing at lower temperatures or using alcohol as the primary solvent.[4]

Novel Synthesis of Metal Hydrazine Nitrates (General Procedure)

This generalized protocol is based on descriptions of the metal powder method.[7]

Materials:

  • Fine metal powder (e.g., Co, Ni, Zn)

  • Ammonium nitrate (NH₄NO₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

  • Prepare a solution of ammonium nitrate in hydrazine hydrate.

  • Add the fine metal powder to this solution.

  • The metal powder will dissolve in the solution to form the metal this compound complex.

  • The product can then be isolated through filtration and subsequent washing and drying.

Visualization of Synthesis Routes

The following diagrams illustrate the experimental workflows for the two primary synthesis routes.

Conventional_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Isolation metal_nitrate Metal Nitrate Solution (e.g., Ni(NO₃)₂·6H₂O in H₂O) heating Heat to 60-65°C metal_nitrate->heating hydrazine Hydrazine Hydrate Solution addition Slow Addition & Stirring hydrazine->addition heating->addition reaction Reaction & Precipitation addition->reaction filtration Hot Filtration reaction->filtration washing Washing (H₂O, Ethanol) filtration->washing drying Drying washing->drying final_product Metal this compound (M(N₂H₄)ₙ₂) drying->final_product

Caption: Workflow for the Conventional Synthesis of Metal Hydrazine Nitrates.

Novel_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Isolation metal_powder Metal Powder (e.g., Co, Ni, Zn) reaction Add Metal Powder & Dissolve metal_powder->reaction ammonium_nitrate Ammonium Nitrate dissolution Dissolve NH₄NO₃ in N₂H₄·H₂O ammonium_nitrate->dissolution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->dissolution dissolution->reaction isolation Isolation (Filtration, Washing, Drying) reaction->isolation final_product Metal this compound (M(N₂H₄)ₙ₂) isolation->final_product

Caption: Workflow for the Novel Synthesis of Metal Hydrazine Nitrates.

Signaling Pathways and Logical Relationships

The formation of metal hydrazine nitrates via the conventional method can be understood as a coordination reaction where the hydrazine molecules act as ligands, displacing water molecules from the coordination sphere of the metal ion.

Coordination_Reaction Metal_Ion Metal Ion (M²⁺) (aq) Complex_Ion [M(N₂H₄)ₙ]²⁺ Complex Ion Metal_Ion->Complex_Ion Coordination Hydrazine Hydrazine (N₂H₄) Hydrazine->Complex_Ion Product M(N₂H₄)ₙ₂ Precipitate Complex_Ion->Product Nitrate_Ion Nitrate Ion (NO₃⁻) Nitrate_Ion->Product Ionic Bonding

Caption: Logical relationship in the formation of metal hydrazine nitrates.

Conclusion

The choice between the conventional and novel synthesis routes for metal hydrazine nitrates will depend on the specific metal, the desired product characteristics, and the available laboratory capabilities. The conventional method is well-documented, particularly for nickel this compound, and can produce high yields of product.[1][2] The novel method offers an alternative for metals susceptible to hydrolysis. Further research is needed to provide a more comprehensive quantitative comparison between these methods for a wider range of metal hydrazine nitrates. Researchers should always perform a thorough risk assessment before undertaking the synthesis of these energetic materials.

References

A Comparative Analysis of the Mechanical Sensitivity of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical sensitivity of energetic materials is paramount for safe handling, formulation, and development. This guide provides a comparative overview of the impact and friction sensitivity of common energetic materials, supported by experimental data and detailed testing protocols.

The initiation of energetic materials by mechanical stimuli such as impact and friction is a critical safety concern. This guide offers a side-by-side comparison of key sensitivity parameters for several widely used compounds. The data presented herein is aggregated from multiple studies to provide a comprehensive overview for the scientific community.

Quantitative Comparison of Impact and Friction Sensitivity

The following table summarizes the impact and friction sensitivity data for a range of energetic materials. Impact sensitivity is typically reported as the drop height at which there is a 50% probability of initiation (H₅₀) using a specific drop weight, while friction sensitivity is often determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) friction test and is reported as the load at which initiation occurs. It is important to note that values can vary based on the specific test apparatus, sample preparation, and crystal morphology.

Energetic MaterialAbbreviationImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)
Pentaerythritol TetranitratePETN~12 - 1556 - 102
CyclotrimethylenetrinitramineRDX~28 - 36110 - 360
CyclotetramethylenetetranitramineHMX~32 - 50>200
2,4,6-TrinitrotolueneTNT>100>360
TriaminotrinitrobenzeneTATB>100>360
Composition BComp B~45-

Note: The data presented is a synthesis from multiple sources and should be considered representative. Variations in experimental conditions can significantly influence results.

Experimental Protocols

The determination of impact and friction sensitivity follows standardized procedures to ensure reproducibility and comparability of data. The following are detailed methodologies for the most common tests.

Impact Sensitivity Testing (Drop-Weight Method)

The impact sensitivity of energetic materials is commonly determined using a drop-weight apparatus, such as the ERL Type 12 Drop Weight Impact Sensitivity Apparatus. The "up-and-down" or Bruceton method is a widely used statistical approach to determine the 50% initiation height (H₅₀).[1][2]

Apparatus:

  • A drop-weight machine consisting of a guided weight, an anvil, a striker, and a release mechanism.

  • A sound-level meter or other means to detect initiation (e.g., visual observation of flame or smoke).

  • For solid samples, sandpaper (e.g., 120-grit) is often placed on the anvil to increase the probability of initiation.

Procedure:

  • A small, precisely measured amount of the energetic material (typically 35-50 mg) is placed on the anvil.

  • The striker is carefully placed on top of the sample.

  • A weight of a specified mass (e.g., 2.5 kg) is raised to a predetermined height and dropped onto the striker.[2]

  • The outcome (initiation or no initiation) is recorded.

  • Based on the outcome, the drop height for the next trial is adjusted. If initiation occurs, the height is decreased. If no initiation occurs, the height is increased. The height increments are typically adjusted on a logarithmic scale.

  • This process is repeated for a statistically significant number of trials (typically 20-50).

  • The H₅₀ value and its standard deviation are then calculated using the Bruceton statistical method.[1][2]

Friction Sensitivity Testing (BAM Method)

The BAM friction test is a standardized method used to determine the sensitivity of solids and pastes to frictional stimuli.[3][4]

Apparatus:

  • BAM friction apparatus, which includes a fixed porcelain pin and a movable porcelain plate.[4][5]

  • A loading arm with various weights to apply a known force on the porcelain pin.[4]

  • An electric motor to move the porcelain plate back and forth under the pin.[4][5]

Procedure:

  • A small amount of the test material (approximately 10 mm³) is placed on the porcelain plate.[5][6]

  • The porcelain pin is lowered onto the sample.

  • A specific load is applied to the pin using the weighted arm. Loads can range from 5 N to 360 N.[4]

  • The motor is activated, causing the porcelain plate to move back and forth once under the pin over a distance of 10 mm.[4][6]

  • The sample is observed for any signs of initiation, such as a report, crackling, smoke, or flame.[5][6]

  • The test is typically performed six times at a given load.

  • If no initiation is observed in six trials, the load is increased to the next level.

  • The friction sensitivity is reported as the lowest load at which at least one initiation event occurs in six trials.[6]

Experimental Workflows

The following diagrams illustrate the logical flow of the impact and friction sensitivity testing procedures.

Impact_Sensitivity_Workflow start Start prepare_sample Prepare Sample (35-50 mg) start->prepare_sample place_on_anvil Place Sample on Anvil prepare_sample->place_on_anvil set_height Set Initial Drop Height place_on_anvil->set_height drop_weight Drop Weight set_height->drop_weight observe Observe Outcome (Go/No-Go) drop_weight->observe record Record Result observe->record is_go Initiation? record->is_go decrease_height Decrease Height is_go->decrease_height Yes increase_height Increase Height is_go->increase_height No next_trial Sufficient Trials? decrease_height->next_trial increase_height->next_trial next_trial->drop_weight No calculate Calculate H₅₀ (Bruceton Method) next_trial->calculate Yes end End calculate->end

Impact Sensitivity Test Workflow

Friction_Sensitivity_Workflow start Start prepare_sample Prepare Sample (~10 mm³) start->prepare_sample place_on_plate Place Sample on Porcelain Plate prepare_sample->place_on_plate set_load Set Initial Load place_on_plate->set_load perform_test Perform Friction Test (1 Cycle) set_load->perform_test observe Observe for Initiation perform_test->observe is_go Initiation? observe->is_go record_positive Record as Positive Result at Current Load is_go->record_positive Yes trial_count 6 Trials Complete? is_go->trial_count No end End record_positive->end trial_count->perform_test No increase_load Increase Load trial_count->increase_load Yes increase_load->set_load

BAM Friction Sensitivity Test Workflow

Influence of Physical Properties on Sensitivity

It is well-established that the mechanical sensitivity of energetic materials is not solely an intrinsic molecular property but is also significantly influenced by physical characteristics of the crystalline material. Factors such as crystal size, morphology (shape), and the presence of defects can alter the sensitivity to impact and friction.[7][8] For instance, materials with sharp, angular crystals tend to be more sensitive to shock and impact than those with rounded or spherical particles.[8] This is attributed to the concentration of stress at sharp edges, which can lead to the formation of "hot spots" and subsequent initiation. Therefore, controlling the crystallization process to produce particles with a desired morphology is a key strategy in tuning the sensitivity of energetic formulations.[7]

References

A Comparative Environmental Impact Assessment of Hydrazine Nitrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aerospace and pharmaceutical industries are increasingly seeking safer and more environmentally benign alternatives to hazardous materials. Hydrazine (B178648) nitrate (B79036), a powerful energetic material, has long been utilized as a propellant and in various chemical syntheses. However, its significant toxicity and adverse environmental effects have necessitated the exploration of "green" alternatives. This guide provides a comprehensive comparison of the environmental impact of hydrazine nitrate with promising alternatives, including Ammonium (B1175870) Dinitramide (ADN), Hydroxylammonium Nitrate (HAN), and Ionic Liquids (ILs). The information presented herein is based on available experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound poses substantial environmental and health risks due to its high toxicity and potential for groundwater contamination. In contrast, green alternatives like ADN, HAN, and certain Ionic Liquids generally exhibit lower toxicity and more favorable environmental profiles. ADN and HAN, in particular, offer the advantage of producing simpler and less harmful combustion byproducts. While Ionic Liquids present a broad class of compounds with tunable properties, their environmental impact can vary significantly depending on their specific chemical structure. This guide provides a detailed analysis of the available data to support a comparative assessment.

Data Presentation: Quantitative Environmental Impact Comparison

The following tables summarize the key quantitative data on the toxicity, aquatic toxicity, and biodegradability of this compound and its alternatives.

Table 1: Mammalian Toxicity Data

CompoundChemical FormulaLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Carcinogenicity
This compoundN₂H₅NO₃501 mg/kg[1]Data not readily availableHydrazine is a probable human carcinogen[2]
Ammonium Dinitramide (ADN)NH₄N(NO₂)₂823 mg/kg[3][4][5][6][7][8]>2000 mg/kg[5]Mutagenic in some assays[3][4][6]
Hydroxylammonium Nitrate (HAN)[NH₃OH]⁺[NO₃]⁻408 mg/kg (mouse)[9]70 mg/kg[9]Suspected of causing cancer[9]
Ionic Liquids (representative examples)VariedData varies widelyData varies widelyDependent on specific structure

Table 2: Aquatic Toxicity Data

CompoundOrganismExposure TimeLC50/EC50Reference
HydrazineGuppy (Poecilia reticulata)96 hours0.61 mg/L[10]
HydrazineWater flea (Daphnia magna)48 hours0.175 mg/L[10]
HydrazineGreen algae72 hours0.0061 mg/L (EC50)[10]
Ammonium Dinitramide (ADN)Fish, Daphnia, Algae-No data available[11]
Hydroxylammonium Nitrate (HAN)Fish (Pimephales promelas)96 hours7.2 mg/L[12]
Hydroxylammonium Nitrate (HAN)Aquatic Invertebrates48 hoursData not readily available
Ionic Liquids (general)Various-Varies significantly[13]

Table 3: Biodegradability Data

CompoundConditionDegradation Rate/EfficiencyReference
HydrazineAerobic, in water>90% in 2 hours (at low concentrations)[10][11][10][11]
HydrazineAnaerobicData not readily available
Ammonium Dinitramide (ADN)Anaerobic, sewage sludge>99% removal in 5 days[14]
Hydroxylammonium Nitrate (HAN)AerobicData not readily available
Ionic LiquidsVariesVaries depending on structure[15]

Experimental Protocols

The following are summaries of standard methodologies used to obtain the environmental impact data presented above.

Acute Oral Toxicity Testing (LD50) - Based on OECD Guideline 425

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP).[3][4]

  • Test Animals: Healthy, young adult rodents (typically female rats) are used.[1] Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral dose.[1]

  • Procedure: A single animal is dosed at a step below the estimated LD50. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level.[1] This continues for a small number of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[1]

Aquatic Toxicity Testing (LC50/EC50) - Based on OECD Guideline 203

The acute toxicity to fish is determined to measure the concentration that is lethal to 50% of the test fish (LC50).[14][16][17][18]

  • Test Organisms: A standard fish species (e.g., Zebrafish, Rainbow Trout) is used.[14][17]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.[14][16][17][18]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[14][16][17]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time.[18]

Ready Biodegradability Testing - Based on OECD Guideline 301

These tests determine the potential for a chemical to be readily biodegradable in an aerobic aqueous environment.[1][3][4][19][20]

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.[4][20]

  • Test Methods: Several methods can be employed, such as:

    • CO2 Evolution Test (OECD 301B): Measures the amount of CO2 produced during biodegradation.[20]

    • Closed Bottle Test (OECD 301D): Measures the consumption of dissolved oxygen.[19]

    • Manometric Respirometry Test (OECD 301F): Measures oxygen consumption in a closed respirometer.[1][19]

  • Test Duration: The test is typically run for 28 days.[4][19][20]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured parameter (e.g., CO2 produced, O2 consumed) to the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a "10-day window" during the 28-day test.[19]

Combustion and Decomposition Byproducts

The environmental impact of propellants is also heavily influenced by their combustion and decomposition products.

  • This compound: Combustion in the presence of an oxidizer primarily produces nitrogen, water, and oxygen. However, incomplete combustion or decomposition can release toxic hydrazine and nitrogen oxides (NOx).[5]

  • Ammonium Dinitramide (ADN): The primary decomposition products of ADN are nitrogen (N₂), oxygen (O₂), and water (H₂O), which are environmentally benign.[21] This is a significant advantage over chlorine-containing oxidizers like ammonium perchlorate.

  • Hydroxylammonium Nitrate (HAN): The decomposition of HAN is more complex and can produce a variety of nitrogen-containing gases, including nitrous oxide (N₂O), nitric oxide (NO), and nitrogen dioxide (NO₂), in addition to water.[12] The formation of these nitrogen oxides is a key environmental consideration.

  • Ionic Liquids (ILs): The combustion products of ILs are highly dependent on their chemical composition. For example, some ionic liquids when combusted with hydrogen peroxide can produce water vapor, carbon dioxide, carbon monoxide, hydrogen cyanide, and sulfur dioxide.[15][22] A thorough environmental assessment requires an analysis of the specific byproducts for each candidate IL.[23]

Mandatory Visualization

Environmental_Impact_Pathway cluster_Hydrazine This compound cluster_Alternatives Green Alternatives HN This compound HN_Tox High Mammalian Toxicity (Probable Carcinogen) HN->HN_Tox HN_AquaTox High Aquatic Toxicity HN->HN_AquaTox HN_Byproducts Toxic Byproducts (NOx, Hydrazine) HN->HN_Byproducts ADN ADN ADN_Tox Moderate Mammalian Toxicity ADN->ADN_Tox ADN_AquaTox Aquatic Toxicity (Data Lacking) ADN->ADN_AquaTox ADN_Byproducts Benign Byproducts (N₂, O₂, H₂O) ADN->ADN_Byproducts HAN HAN HAN_Tox Moderate Mammalian Toxicity (Suspected Carcinogen) HAN->HAN_Tox HAN_AquaTox Moderate Aquatic Toxicity HAN->HAN_AquaTox HAN_Byproducts NOx Byproducts HAN->HAN_Byproducts IL Ionic Liquids IL_Tox Variable Toxicity IL->IL_Tox IL_AquaTox Variable Aquatic Toxicity IL->IL_AquaTox IL_Byproducts Variable Byproducts IL->IL_Byproducts

Caption: Environmental impact pathways of this compound vs. alternatives.

Experimental_Workflow cluster_Toxicity Toxicity Assessment cluster_Biodegradability Biodegradability Assessment cluster_Byproducts Byproduct Analysis Tox_Start Select Test Substance Oral_Tox Acute Oral Toxicity (OECD 425) Tox_Start->Oral_Tox Aquatic_Tox Aquatic Toxicity (OECD 203) Tox_Start->Aquatic_Tox Tox_Data LD50 / LC50 Data Oral_Tox->Tox_Data Aquatic_Tox->Tox_Data Bio_Start Select Test Substance Ready_Bio Ready Biodegradability (OECD 301) Bio_Start->Ready_Bio Bio_Data Biodegradation Rate (%) Ready_Bio->Bio_Data Bypro_Start Select Test Substance Combustion Controlled Combustion / Decomposition Bypro_Start->Combustion Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Combustion->Analysis Bypro_Data Byproduct Identification & Quantification Analysis->Bypro_Data

Caption: Experimental workflow for environmental impact assessment.

Conclusion

The transition from this compound to greener alternatives represents a significant step towards more sustainable practices in the aerospace and chemical industries. Ammonium Dinitramide (ADN) stands out for its lower toxicity and environmentally benign decomposition products. Hydroxylammonium Nitrate (HAN) also offers a less toxic alternative, although the formation of nitrogen oxides during its decomposition requires careful consideration. Ionic Liquids present a versatile but complex class of compounds, where the environmental impact is highly dependent on the specific cation-anion combination.

This guide highlights the clear environmental benefits of moving away from this compound. However, it also underscores the need for further research to fill the existing data gaps, particularly concerning the aquatic toxicity and biodegradability of some alternatives, and the comprehensive environmental profiling of specific ionic liquids intended for use as propellants. Continued research and development in these areas will be crucial for the widespread adoption of truly "green" energetic materials.

References

cost-benefit analysis of hydrazine nitrate in propulsion systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Hydrazine (B178648), Hydrazine Nitrate (B79036), and Green Propellants in Propulsion Systems

For decades, hydrazine (N₂H₄) has been the cornerstone of monopropellant propulsion systems, valued for its reliability and performance in applications ranging from satellite attitude control to spacecraft trajectory corrections. However, its high toxicity and carcinogenic nature have driven a significant push towards safer, more cost-effective alternatives, broadly categorized as "green propellants." This guide provides a comprehensive cost-benefit analysis of traditional hydrazine-based systems compared to these emerging technologies, with a specific clarification on the role of hydrazine nitrate.

This comparison is intended for researchers, scientists, and propulsion engineers, offering objective data to inform propellant selection and system design.

Propellant Profiles: Understanding the Alternatives

Hydrazine (N₂H₄): The industry benchmark, hydrazine is a liquid monopropellant that decomposes exothermically over a catalyst (e.g., Shell 405) to produce high-temperature gas, generating thrust. Its primary advantages are its extensive flight heritage and predictable performance. However, its high vapor pressure and extreme toxicity necessitate complex and costly handling procedures, including the use of Self-Contained Atmospheric Protective Ensemble (SCAPE) suits.[1][2]

This compound (N₂H₅NO₃): It is crucial to distinguish this compound from hydrazine. This compound is an energetic salt formed from the reaction of hydrazine and nitric acid.[3] While it possesses a high density and detonation velocity, it is not typically used as a standalone monopropellant.[4][5] Instead, it is primarily researched as an explosive or as an energetic additive to other propellants, such as in hydrazine-hydrazine nitrate blends, to modify properties like density and specific impulse.[6][7][8] Its acidic nature can also make it corrosive to certain metals.[7]

Green Propellants: This category encompasses propellants with significantly lower toxicity and handling hazards compared to hydrazine. The two leading alternatives are based on Energetic Ionic Liquids (EILs):

  • Hydroxylammonium Nitrate (HAN)-Based Propellants (e.g., AF-M315E): Also known as ASCENT (Advanced Spacecraft Energetic Non-toxic Propellant), AF-M315E is a blend of HAN, an oxidizer, with a fuel and water.[9] It offers significantly higher performance and density than hydrazine but requires higher combustion temperatures, necessitating robust thruster materials.[9][10]

  • Ammonium Dinitramide (ADN)-Based Propellants (e.g., LMP-103S): This propellant consists of ADN dissolved in an aqueous fuel blend, often containing methanol (B129727) and ammonia.[11][12] It provides a notable performance increase over hydrazine and is classified for transport on commercial aircraft, which dramatically simplifies logistics.[11]

Performance and Cost: A Quantitative Comparison

The selection of a propellant is a trade-off between performance, cost, and operational complexity. Green propellants offer substantial performance gains, particularly in volumetric efficiency (density-impulse), which can enable smaller tanks or longer mission durations for the same volume.

PropertyHydrazine (Monopropellant)AF-M315E (HAN-Based)LMP-103S (ADN-Based)This compound (Pure)
Theoretical Specific Impulse (Isp) ~220 - 236 s[10][13]~257 - 266 s[10][14]~252 s[10][15]N/A (Not used as monopropellant)
Density (@ 20-25 °C) ~1.01 g/cm³[13]~1.47 g/cm³[10][16]~1.24 g/cm³[10][11]~1.64 g/cm³[3][17]
Density-Impulse Improvement vs. Hydrazine Baseline~64%[9]~30%[11]N/A
Typical Combustion Temp. ~900 - 1200 K[10][18]~2100 K[10]~1900 K (1630 °C)[18]N/A
Approx. Propellant Cost ~$75 / kg[19][20]Higher than Hydrazine (Est.)Higher than Hydrazine (Est.)N/A (Not commercially sold as propellant)
Operational Fueling Cost Very High (~$50k - $1M)[2]Low (Reductions up to 72%)[2][11]Low (Reductions up to 72%)[2][11]N/A

Note: Cost figures are estimates based on available data and can vary significantly with market conditions and purity grades.

The primary economic benefit of green propellants lies not in the cost of the chemical itself, which may be higher than hydrazine, but in the radical simplification of ground operations.[21] Fueling a satellite with hydrazine can cost between $50,000 and $1 million, depending on the mission scale, due to the need for specialized equipment, personnel in hazmat suits, and restricted clean room access.[2] Green propellants, with their low toxicity and vapor pressure, can be handled in a "shirt-sleeve" environment, potentially reducing fueling costs by over 70% and cutting ground processing time from weeks to days.[11]

Diagrams of Logical and Experimental Workflows

To visualize the decision-making and research processes involved with these propellants, the following diagrams are provided.

PropellantSelection start Define Mission Requirements perf Performance Needs (Delta-V, Thrust) start->perf cost Budget Constraints perf->cost Meets Perf. safety Safety & Logistics Constraints cost->safety Within Budget high_perf High Isp & High Density Required? safety->high_perf Logistics Feasible green_prop Consider Green Propellants (HAN or ADN-based) high_perf->green_prop Yes ops_cost Operational Cost is a Major Driver? high_perf->ops_cost No hydrazine Select Hydrazine (High Heritage, Known Risk) han Select HAN-based (AF-M315E) (Highest Density-Impulse) green_prop->han Max Performance Needed adn Select ADN-based (LMP-103S) (Balanced Performance, Easier Logistics) green_prop->adn Transportability is Key ops_cost->hydrazine No ops_cost->green_prop Yes ExperimentalWorkflow cluster_prep Phase 1: Characterization cluster_test Phase 2: Thruster Development & Testing cluster_analysis Phase 3: Data Analysis synthesis Propellant Formulation or Procurement mat_compat Materials Compatibility Test synthesis->mat_compat thermal_stab Thermal Stability Analysis (DSC/TGA) mat_compat->thermal_stab thruster_design Thruster Design & Fabrication thermal_stab->thruster_design Proceed if Stable test_setup Test Bench Setup thruster_design->test_setup hot_fire Hot-Fire Test (Vacuum & Ambient) test_setup->hot_fire data Collect Data (Thrust, P, T, m_dot) hot_fire->data perf_calc Calculate Performance (Isp, C*) data->perf_calc report Final Report & Validation perf_calc->report

References

Comparative Analysis of Explosive Performance: Hydrazine Nitrate vs. TNT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the explosive properties of hydrazine (B178648) nitrate (B79036) (HN) and trinitrotoluene (TNT). The information is supported by experimental data from scientific literature to offer a clear performance assessment for research and development applications.

Quantitative Performance Comparison

The explosive characteristics of hydrazine nitrate and TNT are summarized below. Data has been standardized for direct comparison.

Performance MetricThis compound (HN)Trinitrotoluene (TNT)Unit
Detonation Velocity 8,700 - 8,920[1][2][3]6,900[4]m/s
Crystal Density 1.66 - 1.68[2][5]1.60[4]g/cm³
Heat of Explosion ~3.83[1][6]4.184[1]MJ/kg
Brisance (Trauzl Test) 408[3]300[7][8]cm³/10g
Impact Sensitivity 7.4[1][3]> 20 (Variable)[9]J (Nm)
R.E. Factor 1.42[3]1.00 (Reference)-

Detailed Analysis of Explosive Properties

Detonation Velocity: this compound exhibits a significantly higher detonation velocity (approaching 8,900 m/s) compared to TNT (6,900 m/s).[2][4] Detonation velocity is a primary indicator of an explosive's brisance, or shattering power. The higher velocity of HN suggests a more rapid and destructive shock wave upon detonation. This is a critical factor in applications requiring high shattering effects.

Brisance and Power (Trauzl Test & R.E. Factor): The Trauzl lead block test, which measures the volume expansion in a lead block caused by a 10g sample, provides a direct measure of an explosive's capacity to do work. This compound yields a cavity of 408 cm³, substantially larger than the 300 cm³ produced by TNT.[3][7] This aligns with its Relative Effectiveness (R.E.) factor of 1.42, indicating it is approximately 42% more powerful than the equivalent mass of TNT.[3]

Heat of Explosion: While TNT has a slightly higher heat of explosion (4.184 MJ/kg) than this compound (~3.83 MJ/kg), the overall explosive power is not determined by energy content alone.[1][6] The efficiency with which this energy is converted into a detonation shock wave is crucial. This compound's superior performance, despite a lower heat of explosion, is attributed to its decomposition characteristics. As it contains no carbon, its detonation products are entirely gaseous with a low average molecular weight, leading to a more efficient energy transfer to the shock front.[1][6]

Sensitivity: Impact sensitivity measures the energy required to initiate an explosion via impact. This compound has a reported impact sensitivity of 7.4 Joules.[1][3] TNT is known for its relative insensitivity to shock and friction, making it a very stable explosive for handling.[1][5] While specific values can vary significantly based on crystal size and purity, tests on solid TNT samples show initiation energies typically well above 20 J, indicating it is considerably less sensitive to accidental detonation from impact than this compound.[9]

Experimental Protocols

The data presented in this guide are derived from standardized experimental tests. The methodologies for three key performance assessments are detailed below.

1. Trauzl Lead Block Test (Brisance Measurement) This test is a fundamental method for quantifying the strength and shattering power (brisance) of an explosive material.[7][10]

  • Apparatus: A standardized cylindrical block of soft lead, typically 200 mm in height and 200 mm in diameter, with a central borehole 125 mm deep and 25 mm in diameter.[7][11]

  • Procedure:

    • A 10-gram sample of the explosive is wrapped in foil and placed at the bottom of the borehole.[10][11]

    • A standard detonator is inserted into the sample.

    • The remaining space in the borehole is filled with fine sand.[10][11]

    • The sample is detonated electrically.

    • After the explosion, the resulting cavity in the lead block is measured by carefully filling it with water and recording the volume.[11]

  • Output: The final result is the net volume expansion of the cavity in cubic centimeters (cm³), known as the Trauzl number.[10]

2. Detonation Velocity Measurement The velocity of detonation (VoD) is the speed at which the detonation front propagates through the explosive.

  • Apparatus: A column of the test explosive, a high-speed chronograph or oscilloscope, and a series of probes (ionization or fiber optic) or a high-speed camera.[2][4]

  • Procedure (Electronic Method):

    • Probes are inserted into the explosive charge at precise, known distances from each other.

    • The explosive is initiated at one end.

    • As the detonation wave travels down the column, it passes each probe, generating an electrical or optical signal.

    • The chronograph measures the time interval between the signals from consecutive probes.

  • Output: The detonation velocity is calculated by dividing the known distance between probes by the measured time interval, typically expressed in meters per second (m/s).[4]

3. BAM Fallhammer Test (Impact Sensitivity) This test determines the impact energy at which a substance is expected to react (e.g., ignite, explode, or decompose).[12][13]

  • Apparatus: A weighted hammer that can be dropped from calibrated heights onto a sample held between a steel anvil and roller assembly.[6] Drop weights can typically be varied (e.g., 1 kg, 5 kg, 10 kg).[6]

  • Procedure:

    • A small, measured amount of the explosive sample is placed in the test apparatus.

    • The weight is dropped from a specific height.

    • The outcome (explosion, crackling, smoke, or no reaction) is observed.

    • The "Bruceton up-and-down method" is often employed, where the drop height is increased after a non-reaction and decreased after a reaction to statistically determine the height at which there is a 50% probability of initiation.

  • Output: The result is expressed as the impact energy, calculated from the drop height and weight (Energy = mass × gravity × height), and is given in Joules (J) or Newton-meters (Nm).[13]

Visualizations

The following diagrams illustrate the comparative performance and an experimental workflow.

G cluster_tnt TNT Performance cluster_hn This compound Performance tnt_v VoD: 6,900 m/s comp Comparison (vs. TNT) tnt_v->comp tnt_b Brisance: 300 cm³ tnt_b->comp tnt_s Sensitivity: Low tnt_s->comp hn_v VoD: ~8,800 m/s hn_v->comp Higher hn_b Brisance: 408 cm³ hn_b->comp Higher hn_s Sensitivity: Moderate hn_s->comp More Sensitive

Caption: Comparative explosive properties of HN and TNT.

G cluster_prep Preparation cluster_det Detonation cluster_measure Measurement p1 Weigh 10g Explosive Sample p2 Wrap in Foil & Place in Lead Block p1->p2 p3 Insert Detonator & Fill with Sand p2->p3 d1 Initiate Detonator p3->d1 m1 Measure Cavity Volume with Water d1->m1 m2 Calculate Net Volume Expansion m1->m2

Caption: Workflow for the Trauzl lead block test.

References

Safety Operating Guide

Essential Personal Protective Equipment and Protocols for Handling Hydrazine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of hydrazine (B178648) nitrate (B79036), a substance that is both highly toxic and potentially explosive.[1] Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE) selection, use, and disposal must be strictly followed.

Core Hazards of Hydrazine Nitrate:
  • Explosive Potential: this compound is an energetic material that can burn rapidly and may explode.[1]

  • High Toxicity: It is highly toxic if ingested or through skin contact and can be corrosive to skin and eyes.[2][3]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[3]

Due to these significant risks, a comprehensive PPE plan is essential.

Quantitative Data on Glove Material Resistance to Hydrazine

The selection of appropriate hand protection is critical when handling this compound. The following table summarizes available data on the breakthrough times of various glove materials when exposed to hydrazine. It is important to note that these times can vary based on manufacturer, glove thickness, and the concentration of the chemical.[4] Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialConcentration of HydrazineBreakthrough Time (minutes)Permeation RateRatingSource(s)
Nitrile98%3140.2 µg/cm²/minNot Recommended for prolonged use[5]
NitrileNot Specified>480Not DetectedExcellent[6]
NeopreneNot Specified--Good[2]
Butyl Rubber65%>360-Excellent[7]
Viton/Butyl65%>480-Excellent[7]

Recommended Personal Protective Equipment (PPE) by Task

The level of PPE required depends on the scale of the operation and the potential for exposure. The following table provides guidance on the minimum PPE for different scenarios.

Task / ScenarioRecommended Eye and Face ProtectionRecommended Hand ProtectionRecommended Body ProtectionRecommended Respiratory Protection
Small-Scale Laboratory Work (e.g., handling <100g in a fume hood)Chemical splash goggles[3]Nitrile or neoprene gloves (double-gloving recommended)[8]Flame-resistant lab coat[8]Work within a certified chemical fume hood[3]
Large-Scale Laboratory Work (e.g., handling >100g or risk of splash)Chemical splash goggles and a face shield[3][8]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[7]Chemical-resistant apron over a flame-resistant lab coat[9]Work within a certified chemical fume hood[3]
Large Spill or Emergency Response Full-face shield over chemical splash goggles[9]Gas-tight chemical protective suit with integrated gloves and boots[10]Fully encapsulating, gas-tight chemical protective suit[10]Self-contained breathing apparatus (SCBA)[11]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following operational plan outlines the necessary steps before, during, and after handling this hazardous material.

PPE Selection and Inspection
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment to determine the potential for exposure and select the appropriate level of PPE as outlined in the table above.

  • Glove Selection: For incidental contact, nitrile gloves may be acceptable, but they should be changed immediately upon contact.[5] For prolonged handling or risk of immersion, butyl rubber gloves are recommended.[7] Always consult the manufacturer's chemical resistance data.

  • Inspection: Before each use, visually inspect all PPE for signs of degradation, such as discoloration, cracking, or pinholes. For gloves, this can be done by inflating them with air to check for leaks.

Donning and Doffing Procedures

Proper donning and doffing of PPE are critical to prevent cross-contamination. A detailed, step-by-step workflow is provided in the diagram below.

Handling Procedures
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Incompatibles: Keep this compound away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[3][11]

  • Minimize Static Discharge: Use non-sparking tools and ensure all equipment is properly grounded.[12]

Disposal Plan for Contaminated PPE

All PPE that has come into contact with this compound must be treated as hazardous waste.

  • Immediate Disposal: Single-use gloves and other disposable PPE should be removed immediately after handling is complete or if contamination is suspected.

  • Waste Container: Place all contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Decontamination of Reusable PPE: For reusable items like face shields and chemical-resistant aprons, follow a validated decontamination procedure. If complete decontamination cannot be assured, dispose of the items as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[13]

Mandatory Visualizations

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to Handle This compound risk_assessment Conduct Risk Assessment: - Quantity of material - Potential for splash/aerosolization - Duration of task start->risk_assessment is_spill Is this an emergency spill response? risk_assessment->is_spill small_scale Small-scale lab work? (<100g, no splash risk) is_spill->small_scale No ppe_spill Required PPE: - Full-face shield & goggles - Fully encapsulating gas-tight suit - Self-Contained Breathing Apparatus (SCBA) is_spill->ppe_spill Yes large_scale Large-scale lab work? (>100g or splash risk) small_scale->large_scale No ppe_small Required PPE: - Chemical splash goggles - Nitrile/neoprene gloves (double) - Flame-resistant lab coat - Work in fume hood small_scale->ppe_small Yes ppe_large Required PPE: - Goggles and face shield - Butyl rubber gloves - Chemical-resistant apron - Flame-resistant lab coat - Work in fume hood large_scale->ppe_large Yes end Proceed with Task ppe_small->end ppe_large->end ppe_spill->end

Caption: PPE Selection Workflow for this compound Handling.

Procedural Diagram for Donning, Doffing, and Disposal of PPE

This diagram outlines the correct sequence for putting on and taking off PPE to minimize exposure and cross-contamination.

Donning_Doffing_Disposal cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_disposal Disposal don1 1. Lab Coat / Suit don2 2. Respiratory Protection (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves (outer gloves over cuffs) don3->don4 doff1 1. Remove Outer Gloves doff2 2. Remove Lab Coat / Suit (turn inside out) doff1->doff2 doff3 3. Remove Eye and Face Protection doff2->doff3 doff4 4. Remove Inner Gloves doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5 disp1 Place all contaminated PPE in a labeled hazardous waste container

Caption: Donning, Doffing, and Disposal of Contaminated PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.